Lanthanum decanoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H60LaO6 |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
decanoic acid;lanthanum |
InChI |
InChI=1S/3C10H20O2.La/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12); |
InChI Key |
BPKJYTCZVBAIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.[La] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lanthanum Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of lanthanum decanoate, a lipophilic lanthanum salt with potential applications in various fields, including as a catalyst and in drug delivery systems. While a definitive, standardized protocol is not widely published, this document outlines two robust synthesis methodologies based on established principles of inorganic and coordination chemistry for preparing lanthanum carboxylates. The protocols are designed to be adaptable and provide a solid foundation for further research and development.
Introduction to this compound
This compound is the lanthanum salt of decanoic acid, a saturated fatty acid. Its chemical formula is La(C₁₀H₁₉O₂)₃, with a molecular weight of approximately 652.68 g/mol [1]. The lipophilic nature of the decanoate ligands imparts solubility in nonpolar organic solvents and lipid-based formulations, a property of interest for catalysis in organic media and for the development of novel drug delivery vehicles.
Synthesis Protocols
Two primary synthesis routes are presented: a direct reaction method and a precipitation method. Both are common for the preparation of metal carboxylates.
Method 1: Direct Reaction of Lanthanum (III) Salt with Decanoic Acid
This method involves the direct reaction of a soluble lanthanum (III) salt, such as lanthanum (III) nitrate hexahydrate [La(NO₃)₃·6H₂O] or lanthanum (III) chloride heptahydrate [LaCl₃·7H₂O], with decanoic acid. The reaction is typically carried out in a suitable solvent system that can dissolve the reactants and facilitate the removal of byproducts. This approach is analogous to the synthesis of other lanthanum carboxylates and metal-organic frameworks[2][3].
Experimental Protocol:
-
Reactant Preparation:
-
Dissolve one molar equivalent of a lanthanum (III) salt (e.g., lanthanum nitrate hexahydrate) in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
In a separate vessel, dissolve three molar equivalents of decanoic acid in the same solvent. A slight excess of decanoic acid (e.g., 3.1 equivalents) can be used to ensure complete reaction.
-
-
Reaction:
-
Slowly add the lanthanum salt solution to the decanoic acid solution with vigorous stirring.
-
The reaction mixture is then heated to reflux (typically 60-80 °C) for a period of 4 to 24 hours to drive the reaction to completion. The reaction progress can be monitored by observing the formation of a precipitate or by analytical techniques such as Thin Layer Chromatography (TLC) to track the consumption of decanoic acid.
-
-
Isolation and Purification:
-
After cooling to room temperature, the precipitated this compound is collected by vacuum filtration.
-
The crude product is washed several times with the solvent used for the reaction to remove any unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as hot ethanol or toluene.
-
-
Drying:
-
The purified this compound is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to remove any residual solvent.
-
Quantitative Data Summary (Method 1 - Representative)
| Parameter | Value |
| Reactants | |
| Lanthanum (III) Nitrate Hexahydrate | 1.0 eq |
| Decanoic Acid | 3.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12 hours |
| Product | |
| Theoretical Yield | (Calculated based on La salt) |
| Typical Experimental Yield | 85-95% |
| Appearance | White to off-white powder |
Method 2: Precipitation Reaction
This method relies on the precipitation of the insoluble this compound from an aqueous solution by reacting a water-soluble lanthanum salt with a water-soluble salt of decanoic acid, such as sodium decanoate. This is a common and often high-yielding method for preparing insoluble metal salts[4][5].
Experimental Protocol:
-
Preparation of Sodium Decanoate Solution:
-
Dissolve three molar equivalents of sodium hydroxide in deionized water.
-
Slowly add three molar equivalents of decanoic acid to the sodium hydroxide solution with stirring until the decanoic acid is completely dissolved, forming a clear solution of sodium decanoate.
-
-
Preparation of Lanthanum Salt Solution:
-
In a separate beaker, dissolve one molar equivalent of a water-soluble lanthanum salt (e.g., lanthanum chloride heptahydrate) in deionized water.
-
-
Precipitation:
-
Slowly add the lanthanum salt solution to the sodium decanoate solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for a period of 1 to 2 hours at room temperature to ensure complete precipitation.
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove any residual sodium salts and other water-soluble impurities. The washing process should be repeated several times.
-
-
Drying:
-
Dry the resulting this compound powder in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Quantitative Data Summary (Method 2 - Representative)
| Parameter | Value |
| Reactants | |
| Lanthanum (III) Chloride Heptahydrate | 1.0 eq |
| Sodium Decanoate | 3.0 eq |
| Reaction Conditions | |
| Solvent | Deionized Water |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Product | |
| Theoretical Yield | (Calculated based on La salt) |
| Typical Experimental Yield | >95% |
| Appearance | Fine white powder |
Characterization of this compound
To confirm the synthesis of the desired product and assess its purity, a combination of analytical techniques should be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the lanthanum ion. The characteristic C=O stretching frequency of the carboxylic acid (around 1700-1725 cm⁻¹) will be absent, and new bands corresponding to the symmetric and asymmetric stretching of the carboxylate group will appear at lower wavenumbers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the decanoate ligand and the absence of impurities.
-
Elemental Analysis: To determine the elemental composition (C, H, La) of the synthesized compound and compare it with the theoretical values for La(C₁₀H₁₉O₂)₃.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and to check for the presence of coordinated or lattice solvent molecules.
-
X-ray Diffraction (XRD): To determine the crystallinity and phase purity of the synthesized powder.
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. GSRS [precision.fda.gov]
- 2. Synthesis and Characterization of Lantanum Metal Organic Frameworks and Their Potential as Metal Cations and Oxo-Anions Sensor | Atlantis Press [atlantis-press.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Lanthanum Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum decanoate, with the chemical formula C₃₀H₅₇LaO₆, is a metal salt consisting of a central lanthanum cation (La³⁺) coordinated to three decanoate anions.[1] As a member of the metal carboxylate family, often referred to as metal soaps, its physical properties are of significant interest in various fields, including materials science and pharmaceuticals. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details relevant experimental protocols for their determination, and presents logical workflows for its characterization.
Core Physical Properties
Quantitative data on the specific physical properties of this compound are not extensively documented in publicly available literature. However, based on its chemical structure and data for related compounds, we can infer and estimate its key characteristics.
| Physical Property | Value/Description | Source/Basis |
| Molecular Formula | C₃₀H₅₇LaO₆ | [1] |
| Molecular Weight | 652.68 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid. | General knowledge of metal carboxylates. |
| Melting Point | Not definitively reported; likely decomposes at elevated temperatures. Lanthanum carboxylates with shorter chains, like valerate and caproate, melt prior to decomposition.[2] | Inferred from related compounds. |
| Boiling Point | Decomposes before boiling. | General property of metal salts. |
| Solubility | Generally insoluble in water.[3] Expected to have low solubility in polar solvents and higher solubility in non-polar organic solvents.[4][5] | General solubility trends of metal soaps. |
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to determine the precise physical properties of this compound.
Determination of Melting Point and Thermal Decomposition via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point and thermal stability of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) of finely ground this compound is placed into an aluminum DSC pan.[6] The pan is then hermetically sealed.
-
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA) are used.[7][8]
-
DSC Protocol:
-
The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[9]
-
An empty, sealed aluminum pan is used as a reference.
-
The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.[10]
-
-
TGA Protocol:
-
A sample of this compound (typically 5-10 mg) is heated in a TGA furnace at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[8][11]
-
The mass of the sample is continuously monitored as a function of temperature.
-
Weight loss indicates decomposition or the loss of volatile components. The thermal decomposition of other lanthanum carboxylates, such as lanthanum valerate and caproate, has been shown to proceed via the formation of lanthanum dioxycarbonate (La₂O₂CO₃) and ultimately lanthanum oxide (La₂O₃).[2]
-
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).
-
Isothermal Saturation Method:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness.
-
The mass of the remaining this compound is measured, and the solubility is calculated (e.g., in g/L or mol/L).
-
-
Gravimetric Analysis:
-
A known volume of the saturated solution is taken, and a precipitating agent is added to quantitatively precipitate the lanthanum ions (e.g., as lanthanum oxalate).
-
The precipitate is filtered, dried, and weighed. The concentration of lanthanum, and subsequently this compound, in the original solution can then be calculated.
-
Visualizations
The following diagrams illustrate key experimental workflows for the characterization of this compound.
References
- 1. 62654-13-1 CAS Manufactory [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. tainstruments.com [tainstruments.com]
- 8. epfl.ch [epfl.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. libjournals.unca.edu [libjournals.unca.edu]
Lanthanum Decanoate (CAS Number 62654-13-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum decanoate (CAS No. 62654-13-1) is a lanthanum salt of decanoic acid, belonging to the family of metal carboxylates. While specific research on this compound is limited, this guide provides a comprehensive overview of its expected chemical and physical properties, potential synthesis methods, and possible biological activities, drawing parallels from research on other lanthanide decanoates and the known effects of lanthanum ions. This document aims to serve as a foundational resource for researchers and professionals in drug development and materials science, highlighting areas for future investigation.
Chemical and Physical Properties
This compound is an inorganic compound with the chemical formula C₃₀H₅₇LaO₆ and a molecular weight of 652.68 g/mol .[1][2][3] It is also known by synonyms such as Lanthanum(3+) decanoate, Tri(decanoic acid)lanthanum salt, and Trisdecanoic acid lanthanum salt.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62654-13-1 | [1][2][3] |
| Molecular Formula | C₃₀H₅₇LaO₆ | [1][3] |
| Molecular Weight | 652.68 g/mol | [1][3] |
| Synonyms | Lanthanum(3+) decanoate, Tri(decanoic acid)lanthanum salt, Trisdecanoic acid lanthanum salt | [3] |
| Appearance | Expected to be a white solid. | General knowledge |
| Solubility | Expected to have low solubility in water and higher solubility in nonpolar organic solvents. | General knowledge |
| Melting Point | Data not available for this compound. Related lanthanide decanoates exhibit liquid crystalline phase transitions at elevated temperatures.[4][5] | [4][5] |
Synthesis and Characterization
Experimental Protocol: Microwave-Assisted Synthesis of this compound Nanoparticles
This protocol is adapted from the synthesis of other lanthanide decanoate nanoparticles and is expected to be applicable to this compound.[4][5]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol (95%)
-
Deionized water
Equipment:
-
Microwave reactor
-
Reaction vessel (e.g., 50 mL glass vial with a stir bar)
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
In a 50 mL reaction vial, dissolve 1 mmol of lanthanum(III) nitrate hexahydrate in a mixture of 10 mL of ethanol and 5 mL of deionized water.
-
Add 3 mmol of decanoic acid to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C and hold for 15 minutes with constant stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting white precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the precipitate three times with ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum or by freeze-drying to obtain this compound nanoparticles.
Characterization Methods
Table 2: Characterization Techniques for this compound
| Technique | Expected Observations | Reference(s) |
| Transmission Electron Microscopy (TEM) | Nanoparticles with a spherical morphology, with sizes potentially under 100 nm.[4][5] | [4][5] |
| Differential Scanning Calorimetry (DSC) | Expected to show phase transitions corresponding to liquid crystalline phases. Bulk lanthanide decanoates may not show liquid crystalline behavior, but nanoscale versions do.[4][5] | [4][5] |
| Powder X-ray Diffraction (PXRD) | A lamellar structure is expected, consisting of inorganic lanthanum ion layers separated by a bilayer of decanoate anions.[4][5] | [4][5] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Strong bands in the 1600-3000 cm⁻¹ range corresponding to symmetric and asymmetric stretching modes of methyl and methylene groups. The absence of a strong band around 1700 cm⁻¹ (characteristic of the carboxylic acid C=O stretch) and the presence of two strong peaks around 1520-1550 cm⁻¹ and 1410-1420 cm⁻¹ indicate the formation of the carboxylate salt with a chelating bidentate coordination to the lanthanum ion.[6] | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would confirm the presence of the decanoate alkyl chain. Due to the quadrupolar nature of the lanthanum nucleus, signals from the carboxylate group might be broad.[7] | [7] |
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are lacking. However, the known effects of lanthanum ions (La³⁺) on cellular systems provide a basis for predicting its potential biological impact. Lanthanum is known to act as a calcium antagonist and can interfere with various calcium-dependent cellular processes.[8]
General Toxicity of Lanthanum
Exposure to lanthanum salts has been associated with neurotoxicity.[9] The proposed mechanisms for this toxicity include:
-
Activation of Apoptosis and Autophagy: Lanthanum can trigger programmed cell death pathways.[9]
-
Oxidative Stress: It can lead to an increase in reactive oxygen species (ROS) and disrupt antioxidant defenses.[9]
-
Mitochondrial Dysfunction: Lanthanum can impair mitochondrial function, a key aspect of cellular health.[9]
-
Inflammatory Pathways: Lanthanum exposure can activate inflammatory responses within cells.[9]
It is important to note that the toxicity of lanthanum compounds can be size-dependent, with nanoparticles sometimes exhibiting greater toxicity than micro-sized particles.[10]
Potential Signaling Pathways
Lanthanum ions have been shown to influence intracellular signaling cascades, notably the extracellular signal-regulated kinase (ERK) pathway. La³⁺ can induce ERK phosphorylation through mechanisms that may be distinct from those of calcium, suggesting a unique interaction with cellular sensing mechanisms.[11] The decanoate moiety could potentially influence the cellular uptake and distribution of lanthanum, possibly leading to different biological effects compared to more common lanthanum salts like lanthanum chloride or nitrate.
Visualizations
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for this compound nanoparticles.
Generalized Signaling Pathway
Caption: Potential cellular signaling effects of lanthanum ions.
Applications and Future Directions
While specific applications for this compound are not well-documented, its properties suggest several areas of potential interest:
-
Drug Delivery: The long alkyl chains of the decanoate moiety could be exploited for the formulation of lipid-based drug delivery systems or as a means to achieve sustained release of lanthanum ions.[12][13]
-
Liquid Crystals: The liquid crystalline properties of lanthanide decanoates at the nanoscale open up possibilities for applications in optical and electronic materials.[4][5][14]
-
Catalysis: Lanthanum-containing materials are known to have catalytic activity, and this compound could be explored as a catalyst or catalyst precursor.
Future research should focus on the detailed synthesis and characterization of this compound to establish a complete physicochemical profile. Furthermore, in-depth biological studies are needed to understand its specific toxicological profile and to explore any potential therapeutic applications, particularly in relation to its effects on calcium signaling and other cellular pathways.
Conclusion
This compound is a compound with potential for applications in materials science and biomedicine. Although specific data is currently scarce, this guide provides a framework for understanding its expected properties and for guiding future research. The synthesis, characterization, and biological evaluation of this compound are promising avenues for scientific investigation.
References
- 1. GSRS [precision.fda.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 62654-13-1 CAS Manufactory [chemicalbook.com]
- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. (La) Lanthanum NMR [chem.ch.huji.ac.il]
- 8. Effects of lanthanum in cellular systems. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Toxicity of Two Different Sized Lanthanum Oxides in Cultured Cells and Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
Solubility of Lanthanum Decanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum decanoate, a lanthanide carboxylate, holds potential in various applications, including as a catalyst and in materials science. Its solubility in organic solvents is a critical parameter for its synthesis, purification, and application in non-aqueous media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and describes a common synthetic route. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the qualitative aspects of solubility and provides a robust framework for its experimental determination.
Introduction
Lanthanum, the first element of the lanthanide series, is a trivalent rare-earth metal known for forming stable complexes with various organic ligands. Carboxylates of lanthanum, such as this compound, are metal-organic compounds where the lanthanum ion is coordinated to the carboxylate groups of decanoic acid. The long alkyl chain of the decanoate ligand imparts significant organic character to the molecule, influencing its physical and chemical properties, most notably its solubility.
Understanding the solubility of this compound is crucial for:
-
Reaction medium selection: Choosing appropriate solvents for its synthesis and subsequent reactions.
-
Purification: Developing effective crystallization and precipitation methods.
-
Formulation: Preparing solutions of known concentrations for various applications.
-
Material processing: Casting films or preparing composites from solution.
Qualitative Solubility Profile
Based on the general behavior of metal carboxylates, the solubility of this compound in various organic solvents can be predicted as follows:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate to good, driven by the hydrophobic interactions between the long alkyl chains of the decanoate ligands and the nonpolar solvent molecules. At higher concentrations, the formation of reverse micelles or other aggregates is possible.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): Good solubility is anticipated in these solvents. The polar nature of the solvent can interact with the polar lanthanum-carboxylate head group, while the organic portion of the solvent can solvate the alkyl chains.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While the polar hydroxyl group of the alcohol can interact with the metal-carboxylate portion of the molecule, the overall solubility will be a balance between this interaction and the solvation of the long alkyl chains.
-
Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are likely to be effective in dissolving this compound due to their high polarity and ability to coordinate with the lanthanum ion.
It is important to note that these are qualitative predictions. The actual solubility will depend on factors such as temperature, the presence of impurities, and the specific crystalline form of the this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of metal carboxylates is through the reaction of a metal salt with the corresponding carboxylic acid or its alkali metal salt. The following is a representative procedure for the synthesis of this compound.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Decanoic acid (Capric acid)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hexane
Procedure:
-
Preparation of Sodium Decanoate:
-
Dissolve a stoichiometric amount of sodium hydroxide in ethanol.
-
Slowly add an equimolar amount of decanoic acid to the sodium hydroxide solution while stirring. The reaction is exothermic.
-
Continue stirring until all the decanoic acid has reacted to form a clear solution of sodium decanoate.
-
-
Precipitation of this compound:
-
Dissolve lanthanum(III) chloride heptahydrate in deionized water to create an aqueous solution.
-
Slowly add the ethanolic solution of sodium decanoate to the aqueous lanthanum chloride solution with vigorous stirring. A white precipitate of this compound will form immediately. The stoichiometry requires three moles of sodium decanoate for every mole of lanthanum chloride.
-
Continue stirring for several hours at room temperature to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and sodium chloride byproduct.
-
Subsequently, wash the precipitate with ethanol to remove any unreacted decanoic acid.
-
Finally, wash the solid with hexane to aid in drying.
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 60 °C) to a constant weight.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate group and the absence of free carboxylic acid.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and confirm the absence of solvent or water.
-
Elemental Analysis: To determine the percentage of lanthanum, carbon, and hydrogen.
Determination of Solubility
The isothermal saturation method is a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
Synthesized and purified this compound
-
A selection of organic solvents (e.g., hexane, toluene, THF, ethanol, DMSO)
-
Constant temperature bath or incubator
-
Vials with sealed caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Appropriate analytical instrument for quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for lanthanum concentration).
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a small magnetic stir bar to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Analysis:
-
After equilibration, stop the stirring and allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume or weight of the clear supernatant using a pre-weighed syringe or micropipette. Take care not to disturb the solid at the bottom.
-
Transfer the aliquot to a pre-weighed vial and determine its weight.
-
Evaporate the solvent from the aliquot to dryness under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dry residue. The difference in weight gives the mass of the dissolved this compound.
-
Alternatively, the concentration of lanthanum in the supernatant can be determined by a suitable analytical technique like ICP-OES after appropriate dilution.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as:
-
g/100 g solvent: (mass of dissolved solute / mass of solvent) x 100
-
g/L: (mass of dissolved solute / volume of solution)
-
mol/L (Molarity): (moles of dissolved solute / volume of solution in L)
-
-
The entire procedure should be repeated at different temperatures to determine the temperature dependence of the solubility.
Data Presentation
As no specific quantitative data for the solubility of this compound in organic solvents is available in the reviewed literature, the following table is presented as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Hexane | 25 | Experimental Data |
| Toluene | 25 | Experimental Data |
| Tetrahydrofuran (THF) | 25 | Experimental Data |
| Dichloromethane (DCM) | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data |
| Dimethylformamide (DMF) | 25 | Experimental Data |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not widely published, this technical guide provides a foundational understanding for researchers in the field. The qualitative solubility profile offers a starting point for solvent selection, and the detailed experimental protocols for synthesis and solubility determination provide a practical framework for generating the necessary data in the laboratory. The provided workflow diagram visually summarizes the key steps in determining this critical physicochemical property. Accurate solubility data, once determined, will be invaluable for the advancement of applications involving this compound.
An In-Depth Technical Guide to the Thermal Decomposition Pathway of Lanthanum Decanoate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the probable thermal decomposition pathway of Lanthanum Decanoate, drawing upon established data from analogous lanthanum carboxylates. It provides detailed experimental methodologies and presents extrapolated quantitative data to guide further research and application in areas such as nanoparticle synthesis and drug delivery systems.
Introduction
Lanthanum carboxylates are of significant interest due to their versatile applications as precursors for the synthesis of lanthanum-based nanomaterials, catalysts, and as components in liquid crystal formulations.[1] Understanding the thermal decomposition behavior of these compounds is paramount for controlling the properties of the resulting materials. This guide focuses on the thermal decomposition of this compound, La(C₉H₁₉COO)₃. While specific literature on this compound is limited, a well-defined decomposition pathway can be inferred from studies on shorter-chain lanthanum carboxylates, such as valerates, caproates, and butyrates.[1][2]
This document provides a comprehensive overview of the expected thermal decomposition mechanism, detailed experimental protocols for its investigation, and extrapolated quantitative data based on the established trends for other lanthanum alkanoates.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is anticipated to proceed through a multi-step process, analogous to that of other anhydrous lanthanum carboxylates.[1][2] The proposed pathway involves the formation of an intermediate oxo-carboxylate and subsequently lanthanum dioxycarbonate, before final conversion to lanthanum oxide. The primary gaseous byproduct is expected to be the symmetrical ketone, 10-nonadecanone.
The key stages of the decomposition are:
-
Dehydration (if hydrated): Any coordinated or lattice water is removed at relatively low temperatures, typically below 200°C.
-
Melting and Phase Transitions: Anhydrous this compound is expected to exhibit melting and potentially liquid crystalline phase transitions before decomposition.[3]
-
Initial Decomposition: The anhydrous salt decomposes to form an intermediate oxo-carboxylate species, La₂O(C₉H₁₉COO)₄, with the concomitant release of a symmetrical ketone (10-nonadecanone) and carbon dioxide.
-
Formation of Lanthanum Dioxycarbonate: The oxo-carboxylate intermediate further decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃).
-
Final Decomposition to Lanthanum Oxide: At higher temperatures, lanthanum dioxycarbonate decomposes to the final solid product, lanthanum oxide (La₂O₃), releasing carbon dioxide.[1][4]
A visual representation of this proposed pathway is provided below.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the thermal decomposition of this compound, extrapolated from the behavior of shorter-chain lanthanum carboxylates.[1][2] These values are predictive and should be confirmed experimentally.
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gaseous Products | Solid Residue |
| Melting/Phase Transition | 150 - 250 | 0 | - | Molten La(C₉H₁₉COO)₃ |
| La(C₉H₁₉COO)₃ → La₂O(C₉H₁₉COO)₄ (Intermediate) | 300 - 450 | ~25-30 | 10-Nonadecanone ((C₉H₁₉)₂CO), Carbon Dioxide (CO₂) | Lanthanum Oxo-decanoate (La₂O(C₉H₁₉COO)₄) |
| La₂O(C₉H₁₉COO)₄ (Intermediate) → La₂O₂CO₃ | 450 - 600 | ~15-20 (cumulative) | Additional organic fragments, CO₂ | Lanthanum Dioxycarbonate (La₂O₂CO₃) |
| La₂O₂CO₃ → La₂O₃ | 600 - 800 | ~5-7 (cumulative) | Carbon Dioxide (CO₂) | Lanthanum Oxide (La₂O₃) |
| Overall Decomposition | 300 - 800 | ~45-55 (Total) | (C₉H₁₉)₂CO, CO₂, other organic fragments | La₂O₃ |
Detailed Experimental Protocols
To investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program: Heat the sample from ambient temperature (~25°C) to 900°C at a constant heating rate of 10°C/min.
-
Data Collection: Record the mass of the sample as a function of temperature. The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of phase transitions (e.g., melting, liquid crystal transitions) and the enthalpy changes associated with these and the decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 500°C at a heating rate of 10°C/min. A lower final temperature compared to TGA is used to avoid extensive decomposition that could damage the DSC sensor.
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events are identified as peaks in the DSC curve.
Evolved Gas Analysis by Mass Spectrometry (TGA-MS)
Objective: To identify the chemical nature of the gaseous products evolved at each stage of the decomposition.
Methodology:
-
Instrument: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
-
Sample Preparation and TGA Conditions: Follow the same procedure as outlined in the TGA protocol (Section 4.1).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-300 amu to detect water (m/z 18), carbon dioxide (m/z 44), and fragments of 10-nonadecanone.
-
Data Collection: Continuously monitor the ion currents for specific m/z values corresponding to expected products as a function of temperature.
-
A diagram of the TGA-MS experimental workflow is presented below.
Conclusion
The thermal decomposition of this compound is proposed to be a multi-step process culminating in the formation of lanthanum oxide. The pathway likely involves the formation of an intermediate lanthanum dioxycarbonate and the evolution of 10-nonadecanone and carbon dioxide. The provided experimental protocols for TGA, DSC, and TGA-MS offer a robust framework for the detailed investigation of this decomposition pathway. The extrapolated quantitative data serves as a predictive guide for these experimental studies. A thorough understanding of this thermal behavior is critical for the controlled synthesis of lanthanum-based materials from this compound precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Lanthanum Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum decanoate, a metal-organic framework, holds significant interest within materials science and pharmaceutical development due to the unique properties of lanthanide-containing compounds. This technical guide provides a comprehensive overview of the structural analysis of this compound. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this document synthesizes information from closely related lanthanide carboxylates to infer its structural characteristics, coordination chemistry, and physicochemical properties. Detailed experimental protocols for the synthesis and characterization of such materials are also presented, alongside visualizations of experimental workflows and potential molecular structures. This guide is intended to serve as a foundational resource for researchers engaged in the development and analysis of lanthanide-based coordination polymers.
Introduction
Lanthanide carboxylates are a class of coordination polymers that have garnered substantial attention for their diverse applications in catalysis, luminescence, and as precursors for nanoparticle synthesis. The long alkyl chains of fatty acid ligands, such as decanoate, can impart interesting structural motifs, including lamellar and liquid crystalline phases. Lanthanum, as the first member of the lanthanide series, is a non-4f reference element and its complexes are crucial for understanding the structural and bonding properties within this group of elements.
The crystal structure of this compound is anticipated to be a complex, polymeric network. The coordination environment around the lanthanum(III) ion is expected to be dominated by interactions with the carboxylate groups of the decanoate ligands. Insights into this structure can be gleaned from the analysis of related compounds, such as other lanthanide decanoates and lanthanum complexes with different carboxylate ligands.
Inferred Crystallographic and Spectroscopic Data
Due to the absence of single-crystal X-ray diffraction data for this compound, this section presents data from analogous compounds to provide an informed estimation of its structural and spectroscopic properties.
Inferred Crystal Structure and Coordination
Based on studies of other lanthanide carboxylates, this compound likely forms a coordination polymer with a high coordination number for the La(III) ion, typically 8 or 9. The decanoate ligands are expected to act as bridging ligands, connecting multiple lanthanum centers. The coordination is primarily through the carboxylate oxygen atoms, which can bind to the metal in a bidentate fashion. The long hydrocarbon tails of the decanoate ligands are likely to self-assemble, leading to a layered or lamellar structure.
One study on cerium(III) decanoate, a closely related compound, confirms the bidentate coordination of the decanoate ligands to the cerium ion[1]. Another relevant structure is that of a lanthanum(III) coordination polymer with fumaric acid, which, although a different ligand, provides insight into the La-O bond distances and coordination geometry. In this structure, the La(III) ion is nine-coordinate, surrounded by eight oxygen atoms from the fumarate ligands and one water molecule, forming a distorted tricapped trigonal–prismatic environment[2].
Table 1: Crystallographic Data for a Related Lanthanum Carboxylate Complex
| Parameter | [La₂(C₄H₂O₄)₃(C₄H₄O₄)(H₂O)₂]n[2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.4299(5) |
| b (Å) | 14.6789(8) |
| c (Å) | 8.8096(5) |
| β (°) | 103.318(3) |
| Volume (ų) | 1060.80(11) |
| Z | 4 |
| La-O Bond Lengths (Å) | 2.45 - 2.70 |
Spectroscopic Characteristics
Infrared (IR) spectroscopy is a key technique for characterizing metal carboxylates. The position of the carboxylate stretching frequencies can provide information about the coordination mode. For lanthanide decanoates, the characteristic absorption peaks for the symmetric and asymmetric stretching vibrations of the carboxylate anion are typically observed in the ranges of 1410-1420 cm⁻¹ and 1520-1550 cm⁻¹, respectively[3]. The disappearance of the C=O stretching band of the free carboxylic acid (around 1700 cm⁻¹) is a clear indication of salt formation.
Table 2: Typical Infrared Absorption Bands for Lanthanide Carboxylates
| Vibration | Wavenumber Range (cm⁻¹) | Reference |
| Asymmetric COO⁻ stretch | 1520-1550 | [3] |
| Symmetric COO⁻ stretch | 1410-1420 | [3] |
| C-H stretches (alkyl chain) | 2800-3000 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of lanthanide decanoates, based on established procedures for similar compounds.
Synthesis of this compound Nanoparticles
A common method for the synthesis of lanthanide decanoate nanoparticles is through a microwave-assisted reaction.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of lanthanum(III) nitrate hexahydrate and decanoic acid in a mixture of ethanol and water[4].
-
Transfer the solution to a microwave reactor vessel.
-
Heat the reaction mixture using microwave irradiation to a specified temperature and hold for a designated time to facilitate the formation of the nanoparticles[4].
-
After cooling, collect the precipitate by centrifugation.
-
Wash the product with ethanol and water to remove unreacted precursors.
-
Dry the final product under vacuum.
Characterization Techniques
3.2.1. X-ray Diffraction (XRD): Powder X-ray diffraction is used to determine the phase purity and crystalline nature of the synthesized material. The diffraction pattern of lanthanide decanoates is expected to show a series of sharp peaks at low angles, indicative of a lamellar structure with a large d-spacing corresponding to the bilayer thickness of the decanoate ligands.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to confirm the formation of the this compound salt and to study the coordination of the carboxylate group to the lanthanum ion. Samples are typically prepared as KBr pellets.
3.2.3. Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability and phase transitions of the compound. Lanthanide decanoates often exhibit complex thermal behavior, including dehydration, melting, and decomposition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Proposed Coordination Environment
This diagram illustrates a hypothetical coordination environment for the lanthanum(III) ion in this compound, featuring bidentate coordination by decanoate ligands.
Conclusion
While the precise single-crystal structure of this compound remains to be elucidated, a substantial amount of information can be inferred from the study of analogous lanthanide carboxylates. The compound is expected to feature a polymeric structure with high-coordination number lanthanum ions linked by bridging decanoate ligands. The synthesis is readily achievable through methods such as microwave-assisted reactions, and the resulting material can be characterized by a suite of standard analytical techniques. Further research focusing on the growth of single crystals of this compound is necessary to provide a definitive structural analysis and to fully unlock the potential of this and related materials in various technological applications.
References
- 1. Cerium(3+) decanoate (7492-58-2) for sale [vulcanchem.com]
- 2. Hydrothermal synthesis and crystal structure of a new lanthanum(III) coordination polymer with fumaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Thermal Analysis of Lanthanum Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and thermal properties of Lanthanum Decanoate. Due to the limited availability of public data directly pertaining to this compound, this document synthesizes information from closely related lanthanide carboxylates, particularly lanthanide undecanoates and laurates, to present a comprehensive analytical profile. The experimental protocols detailed herein are based on established methodologies for the characterization of metal carboxylates.
Introduction to this compound
This compound is a metal soap, a compound formed from a lanthanum cation (La³⁺) and three decanoate anions (CH₃(CH₂)₈COO⁻). These compounds are of interest for their potential applications in various fields, including as precursors for the synthesis of lanthanum oxide nanoparticles, as catalysts, and in materials science. Understanding their spectroscopic and thermal properties is crucial for quality control, stability assessment, and predicting their behavior in various applications.
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule and to understand the coordination environment of the metal ion. In this compound, the most informative region of the infrared spectrum is that of the carboxylate group (COO⁻) vibrations.
Interpretation of FTIR Spectra
The coordination of the carboxylate group to the lanthanum ion can be determined by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The difference between these two wavenumbers (Δν = νₐₛ - νₛ) is a key diagnostic parameter.
-
Ionic or Bridging Bidentate: A smaller Δν value (typically < 200 cm⁻¹) compared to the free carboxylate ion suggests an ionic interaction or a bridging bidentate coordination.
-
Chelating Bidentate: An even smaller Δν value is indicative of a chelating bidentate coordination.
-
Monodentate: A larger Δν value (typically > 200 cm⁻¹) suggests a monodentate coordination.
For this compound, a bidentate coordination is expected, which can be either bridging or chelating, leading to the formation of a coordination polymer structure.
Expected FTIR Data for this compound
The following table summarizes the expected characteristic FTIR absorption bands for this compound, based on data from similar lanthanide carboxylates.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2955 | Asymmetric C-H stretching (CH₃) | Strong |
| ~2918 | Asymmetric C-H stretching (CH₂) | Strong |
| ~2850 | Symmetric C-H stretching (CH₂) | Strong |
| ~1550 - 1520 | Asymmetric COO⁻ stretching (νₐₛ) | Strong |
| ~1470 | CH₂ scissoring | Medium |
| ~1430 - 1410 | Symmetric COO⁻ stretching (νₛ) | Strong |
| ~720 | CH₂ rocking | Weak |
Experimental Protocol for FTIR Analysis
This protocol describes the preparation of a solid sample for FTIR analysis using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder into a pellet die.
-
Press the powder under high pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study its decomposition pathway.
Interpretation of TGA Thermograms
The TGA curve of a metal carboxylate typically shows a multi-step decomposition process:
-
Dehydration: Initial weight loss at lower temperatures (below 200 °C) corresponds to the loss of any coordinated or lattice water molecules.
-
Decomposition to Intermediate: The main decomposition step involves the breakdown of the anhydrous carboxylate to form an intermediate species, often an oxycarbonate (La₂O₂CO₃). This step is usually accompanied by the release of a ketone.
-
Decomposition to Oxide: At higher temperatures, the intermediate decomposes further to yield the final stable metal oxide (La₂O₃).
Expected TGA Data for this compound
The following table outlines the expected thermal decomposition stages for this compound under an inert atmosphere.
| Temperature Range (°C) | Weight Loss (%) | Evolved Gas(es) | Residual Product |
| < 150 | Variable | H₂O (if hydrated) | Anhydrous this compound |
| 300 - 500 | ~40 - 50 | Ketones, CO₂ | Lanthanum Dioxycarbonate (La₂O₂CO₃) - tentative |
| > 600 | ~10 - 15 | CO₂ | Lanthanum Oxide (La₂O₃) |
Experimental Protocol for TGA
This protocol provides a general procedure for conducting TGA on a solid sample.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air.
-
-
Data Acquisition:
-
Heat the sample from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic and thermal characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
A Technical Guide to the Microwave-Assisted Synthesis of Lanthanum Decanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the microwave-assisted synthesis of lanthanum decanoate, a promising material with applications in various fields, including drug delivery and materials science. This document details the experimental protocol, presents key characterization data in a structured format, and visualizes the workflow for clarity and reproducibility.
Introduction
Lanthanide decanoates are a class of metal-organic compounds that have garnered significant interest due to their unique properties, such as liquid crystalline behavior and photoluminescence.[1] The synthesis of these materials through conventional heating methods can be time-consuming and energy-intensive. Microwave-assisted synthesis offers a rapid, efficient, and reproducible alternative, leading to the formation of nanoscale materials with controlled morphology.[1] This guide focuses on the microwave-assisted synthesis of this compound, providing a detailed protocol based on established research.
Experimental Protocols
This section outlines the detailed methodology for the microwave-assisted synthesis of this compound, followed by the protocols for its characterization.
Microwave-Assisted Synthesis of this compound
The following protocol is adapted from the work of Davis-Wheeler et al.[1]
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (CH₃(CH₂)₈COOH)
-
Ethanol (C₂H₅OH)
-
Deionized water
Equipment:
-
Microwave reactor
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
In a glass reaction vessel, dissolve lanthanum (III) nitrate hexahydrate in a mixture of ethanol and deionized water.
-
Add decanoic acid to the solution. The typical molar ratio of lanthanum nitrate to decanoic acid is 1:3.
-
-
Microwave Irradiation:
-
Place the reaction vessel containing the precursor solution in the microwave reactor.
-
Heat the mixture to a set temperature (e.g., 150 °C) and hold for a specific duration (e.g., 5 minutes) under stirring. The microwave power will be adjusted by the instrument to maintain the set temperature.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting white precipitate of this compound is collected by centrifugation.
-
Wash the precipitate multiple times with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound product in an oven at a suitable temperature (e.g., 60 °C) overnight.
-
Characterization Techniques
The synthesized this compound should be characterized to confirm its identity, purity, and material properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the formation of the decanoate salt.
-
Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the compound.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Synthesis Parameters
| Parameter | Value |
| Lanthanum Precursor | Lanthanum (III) nitrate hexahydrate |
| Ligand | Decanoic Acid |
| Solvent System | Ethanol/Water |
| Molar Ratio (La³⁺:Decanoic Acid) | 1:3 |
| Microwave Temperature | 150 °C |
| Microwave Reaction Time | 5 minutes |
| Product Yield | High (specific yield not reported in the primary literature) |
FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2955 | Asymmetric C-H stretching of CH₃ |
| ~2920 | Asymmetric C-H stretching of CH₂ |
| ~2850 | Symmetric C-H stretching of CH₂ |
| ~1540 | Asymmetric COO⁻ stretching |
| ~1470 | CH₂ scissoring |
| ~1415 | Symmetric COO⁻ stretching |
Note: The absence of a broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹ from decanoic acid indicates the formation of the this compound salt.
Powder X-ray Diffraction (PXRD) Data
The PXRD pattern of this compound typically exhibits a series of sharp peaks in the low 2θ range, indicative of a lamellar crystal structure. The exact peak positions can vary slightly depending on the synthesis conditions.
| 2θ (degrees) | d-spacing (Å) |
| (Typical values to be populated from specific experimental data) | |
Thermogravimetric Analysis (TGA) Data
TGA is used to determine the thermal stability of this compound. The decomposition typically occurs in multiple steps.
| Temperature Range (°C) | Weight Loss (%) | Decomposition Product |
| (Typical values to be populated from specific experimental data) | (e.g., Loss of organic component) | |
| (e.g., Formation of lanthanum carbonate/oxycarbonate) | ||
| (e.g., Final residue of Lanthanum oxide) |
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the microwave-assisted synthesis and characterization of this compound.
Conclusion
The microwave-assisted synthesis of this compound presents a facile and efficient route to produce this valuable material on a nanoscale. The protocol outlined in this guide, along with the provided characterization data, offers a solid foundation for researchers and scientists to reproduce and further explore the properties and applications of this compound. The use of microwave irradiation significantly reduces reaction times and energy consumption compared to conventional methods, aligning with the principles of green chemistry. Further research can focus on optimizing the reaction conditions to tailor the particle size and morphology for specific applications in drug delivery, catalysis, and materials science.
References
A Comprehensive Technical Guide to the Solvothermal Synthesis of Lanthanide Decanoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solvothermal synthesis of lanthanide decanoates, a class of compounds with significant potential in various fields, including bioimaging, catalysis, and materials science, owing to their unique luminescent and magnetic properties.[1][2] This document outlines a detailed, plausible experimental protocol, summarizes key quantitative data from related synthesis methods, and presents visual workflows to facilitate understanding and replication.
Introduction to Lanthanide Decanoates and Solvothermal Synthesis
Lanthanides, or rare earth elements, are a series of 14 elements from Lanthanum (La) to Lutetium (Lu) on the periodic table.[2][3] Their compounds, such as lanthanide decanoates, are known for their characteristic luminescent properties, which arise from the electronic transitions within the 4f orbitals.[4][5] These properties make them highly valuable for applications in diagnostics, therapies, and advanced materials.[2]
Solvothermal synthesis is a versatile method for preparing a wide range of materials, including metal-organic frameworks and nanoparticles.[6][7] The technique involves a chemical reaction in a closed vessel, typically a Teflon-lined autoclave, where the solvent is heated above its boiling point to generate high pressure.[6][8] This method offers several advantages, including the ability to produce crystalline products at relatively low temperatures, control over particle size and morphology, and the potential to synthesize metastable phases that are inaccessible by other routes.[9]
While direct literature on the solvothermal synthesis of lanthanide decanoates is not abundant, this guide extrapolates a robust protocol based on the principles of solvothermal synthesis of other lanthanide complexes and the known precursors for lanthanide decanoates.
Experimental Protocol: Solvothermal Synthesis of Lanthanide Decanoates
This section details a comprehensive experimental protocol for the synthesis of lanthanide decanoates via a solvothermal method. The procedure is based on established solvothermal synthesis techniques for other lanthanide compounds and utilizes the precursors identified in the synthesis of lanthanide decanoate nanoparticles by other methods.[4][5][10]
2.1. Materials and Reagents
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O, where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu)
-
Decanoic acid (CH₃(CH₂)₈COOH)
-
Ethanol (C₂H₅OH), absolute
-
Deionized water
-
Sodium hydroxide (NaOH) (optional, for pH adjustment)
2.2. Equipment
-
Teflon-lined stainless-steel autoclave (50-100 mL capacity)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
2.3. Synthesis Procedure
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve a stoichiometric amount of lanthanide(III) nitrate hexahydrate in a mixture of ethanol and deionized water. A common solvent ratio is 3:1 ethanol to water.
-
In a separate beaker, dissolve a threefold molar excess of decanoic acid in ethanol.
-
-
Reaction Mixture Formation:
-
Slowly add the lanthanide nitrate solution to the decanoic acid solution while stirring vigorously.
-
If necessary, adjust the pH of the resulting mixture by adding a dilute solution of NaOH dropwise until a desired pH is reached. This step can influence the morphology and crystallinity of the final product.
-
-
Solvothermal Reaction:
-
Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled to more than 80% of its total volume.
-
Seal the autoclave and place it in an oven preheated to a temperature between 120°C and 180°C.
-
Maintain the reaction for a period of 12 to 24 hours. The optimal temperature and time will depend on the specific lanthanide and the desired particle characteristics.
-
-
Product Recovery and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the precipitate by centrifugation.
-
Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80°C for several hours.
-
Data Presentation: Properties of Lanthanide Decanoates
The following tables summarize the quantitative data for lanthanide decanoate nanoparticles synthesized via a microwave-assisted method, which is expected to yield products with similar properties to those obtained through solvothermal synthesis.[4][5]
Table 1: Particle Size of Lanthanide Decanoate Nanoparticles
| Lanthanide (Ln) | Average Particle Size (nm) |
| Pr | < 100 |
| Nd | < 100 |
| Sm | < 100 |
| Eu | < 100 |
| Gd | < 100 |
| Er | < 100 |
Data extracted from a study on microwave-assisted synthesis.[4][5]
Table 2: Thermal Properties of Lanthanide Decanoate Nanoparticles
| Lanthanide (Ln) | Phase Transition Temperatures (°C) | Liquid Crystalline Phases Observed |
| Sm | Varies | Smectic A, Smectic C, Solid Intermediate |
| Gd | Varies | Smectic A, Smectic C, Solid Intermediate |
| Er | Varies | Smectic A, Smectic C, Solid Intermediate |
Data extracted from a study on microwave-assisted synthesis.[4]
Characterization Techniques
To confirm the successful synthesis and characterize the properties of the lanthanide decanoates, the following techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.[11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the coordination of the decanoate ligand to the lanthanide ion.[11][12]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and size of the synthesized particles.[4]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and phase behavior of the compounds.[4][13]
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the lanthanide decanoates.[4]
Visualizing the Workflow and Logical Relationships
5.1. Experimental Workflow for Solvothermal Synthesis
The following diagram illustrates the step-by-step workflow for the solvothermal synthesis of lanthanide decanoates.
Caption: Experimental workflow for the solvothermal synthesis of lanthanide decanoates.
5.2. Logical Relationship of Synthesis Parameters and Product Characteristics
This diagram illustrates how the key synthesis parameters influence the final characteristics of the lanthanide decanoates.
Caption: Influence of synthesis parameters on product characteristics.
Conclusion
The solvothermal synthesis method presents a promising and adaptable route for the production of lanthanide decanoates. By carefully controlling the reaction parameters such as temperature, time, solvent composition, and pH, it is possible to tailor the properties of the resulting materials for specific applications. The unique luminescent and physicochemical properties of lanthanide decanoates make them attractive candidates for further research and development in areas ranging from medical diagnostics to advanced optical materials. This guide provides a foundational protocol and a framework for researchers to explore and optimize the solvothermal synthesis of this fascinating class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Lanthanides: Physical and Chemical Properties [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. What goes on in sub-critical solvothermal synthesis of metal ion complexes? - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01784J [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Solvothermal synthesis of lanthanide-doped CaF2upconversion nanoparticles using liquid-solid-solution approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cibtech.org [cibtech.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lanthanum Decanoate (C₃₀H₅₇LaO₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum decanoate, with the molecular formula C₃₀H₅₇LaO₆, is a lanthanum salt of decanoic acid. As a member of the lanthanide carboxylate family, it possesses unique chemical and physical properties that make it a compound of interest for various applications, ranging from materials science to potential therapeutic interventions. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential mechanisms of action, with a focus on its relevance to research and drug development.
Physicochemical Properties
This compound is a coordination complex formed between the trivalent lanthanum ion (La³⁺) and three decanoate anions. The long alkyl chains of the decanoate ligands impart significant lipophilicity to the molecule.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₇LaO₆ | |
| Molecular Weight | 652.68 g/mol | |
| CAS Number | 62654-13-1 | |
| Synonyms | Lanthanum(3+) decanoate, Trisdecanoic acid lanthanum salt | |
| Appearance | White powder | |
| Solubility | Insoluble in water, soluble in nonpolar organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, including precipitation and microwave-assisted synthesis.
Microwave-Assisted Synthesis of this compound Nanoparticles
This method has been reported for the facile synthesis of lanthanide decanoate nanoparticles.
Experimental Protocol:
-
Precursor Preparation: A solution of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) is prepared in a mixture of ethanol and deionized water.
-
Reaction Mixture: Decanoic acid is added to the lanthanum nitrate solution. The molar ratio of lanthanum to decanoic acid is typically 1:3.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. The power and duration of irradiation are critical parameters to control the size and morphology of the resulting nanoparticles.
-
Purification: The resulting precipitate of this compound is collected by centrifugation, washed multiple times with ethanol and water to remove unreacted precursors, and then dried under vacuum.
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the this compound.
-
Differential Scanning Calorimetry (DSC): To study the thermal properties, including phase transitions.
General Precipitation Method for Lanthanum Carboxylates
A more general method for synthesizing lanthanum carboxylates involves the reaction of a soluble lanthanum salt with a carboxylate salt.
Experimental Protocol:
-
Solution Preparation: An aqueous solution of lanthanum(III) chloride (LaCl₃) or lanthanum(III) nitrate (La(NO₃)₃) is prepared. A separate solution of sodium decanoate is prepared in water or a suitable solvent.
-
Precipitation: The lanthanum salt solution is slowly added to the sodium decanoate solution with constant stirring. A white precipitate of this compound will form immediately.
-
Purification: The precipitate is collected by filtration, washed thoroughly with deionized water to remove sodium salts and other impurities, and then dried in a desiccator or under vacuum.
Potential Applications in Research and Drug Development
The unique properties of lanthanum and its compounds have led to their investigation in various biomedical applications. Lanthanum compounds are being explored for their potential in drug delivery systems and as therapeutic agents themselves.
Drug Delivery Vehicle
The lipophilic nature of this compound makes it a candidate for the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can encapsulate hydrophobic drugs, improve their solubility and bioavailability, and provide controlled release.
Therapeutic Potential: Targeting Calcium Signaling Pathways
Lanthanum ions (La³⁺) are known to be potent blockers of various calcium channels.[1] Due to their similar ionic radius and charge density to Ca²⁺, La³⁺ ions can compete with calcium for binding sites on these channels, thereby inhibiting calcium influx.[1] This property is of significant interest in drug development for conditions where aberrant calcium signaling is implicated.
Furthermore, lanthanum ions have been shown to be agonists of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis.[2]
Proposed Mechanism of Action and Signaling Pathway
While specific studies on the signaling pathways of this compound are limited, a logical hypothesis can be formulated based on the known biological activities of lanthanum ions. Upon administration, this compound would be expected to dissociate, releasing La³⁺ ions, which can then interact with cellular signaling components.
A proposed mechanism of action involves the modulation of intracellular calcium levels through the blockade of plasma membrane calcium channels and interaction with the calcium-sensing receptor.
Experimental Workflow for Investigating Therapeutic Potential
For drug development professionals, a logical workflow to investigate the therapeutic potential of this compound would involve a series of in vitro and in vivo studies.
References
An In-depth Technical Guide to the Basic Characteristics of Lanthanide Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanide carboxylates represent a vast and versatile class of coordination compounds that have garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Their unique electronic and magnetic properties, arising from the partially filled 4f orbitals of the lanthanide ions, make them exceptional candidates for applications ranging from luminescent probes to magnetic resonance imaging (MRI) contrast agents and drug delivery vehicles. This technical guide provides a comprehensive overview of the fundamental characteristics of lanthanide carboxylates, with a focus on their synthesis, structure, coordination chemistry, spectroscopic and magnetic properties, and their burgeoning applications in the pharmaceutical and biomedical fields.
Introduction
The chemistry of lanthanide ions is distinguished by their large ionic radii, high coordination numbers (typically 8 or 9), and the shielded nature of their 4f electrons. These characteristics, when combined with the versatile binding modes of carboxylate ligands, give rise to a rich variety of molecular architectures with tunable properties. The carboxylate groups can coordinate to lanthanide ions in monodentate, bidentate (chelating or bridging), and bridging-chelating modes, leading to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs).
This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core principles governing the behavior of lanthanide carboxylates, thereby facilitating their rational design and application in advanced technologies.
Synthesis of Lanthanide Carboxylates
The synthesis of lanthanide carboxylates can be achieved through several methods, with the choice of method influencing the final product's crystallinity, morphology, and properties.
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline lanthanide carboxylates, particularly metal-organic frameworks (MOFs). These techniques involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with a carboxylic acid ligand in a sealed vessel under autogenous pressure at elevated temperatures (typically 100-200 °C).
Experimental Protocol: Hydrothermal Synthesis of a Lanthanide Carboxylate MOF [1][2][3]
-
Reactant Preparation: A solution of the lanthanide salt (e.g., Ln(NO₃)₃·6H₂O) in a suitable solvent (e.g., deionized water, DMF, or a mixture) is prepared. In a separate container, the carboxylic acid ligand is dissolved in a solvent, often with the addition of a base (e.g., NaOH or an amine) to deprotonate the carboxylic acid groups.
-
Mixing: The lanthanide salt solution is slowly added to the ligand solution under constant stirring. The pH of the resulting mixture may be adjusted to a specific value, as it can significantly influence the final structure.
-
Sealing and Heating: The reaction mixture is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and placed in an oven preheated to the desired reaction temperature (e.g., 120 °C). The reaction is allowed to proceed for a set duration, typically ranging from 24 to 72 hours.
-
Cooling and Isolation: After the reaction is complete, the autoclave is allowed to cool slowly to room temperature. The crystalline product is then isolated by filtration, washed with the reaction solvent and often with a lower-boiling point solvent like ethanol to remove unreacted starting materials, and dried under vacuum or in a desiccator.
Precipitation/Conventional Synthesis
This is a straightforward method often used for the synthesis of simple lanthanide carboxylate salts. It involves the direct reaction of a lanthanide salt with a carboxylate salt or carboxylic acid in an aqueous solution at or near room temperature. The resulting precipitate is then collected by filtration.
Structural Characteristics and Coordination Chemistry
The structural diversity of lanthanide carboxylates is a direct consequence of the flexible coordination environment of the lanthanide ions and the varied coordination modes of the carboxylate ligand.
Coordination Numbers and Geometries
Lanthanide ions in carboxylate complexes typically exhibit high coordination numbers, most commonly 8 or 9, although values ranging from 6 to 12 have been observed. The coordination geometry is often described as a distorted version of high-symmetry polyhedra, such as the square antiprism, bicapped trigonal prism, or tricapped trigonal prism.
Carboxylate Coordination Modes
The carboxylate group (RCOO⁻) can coordinate to lanthanide ions in several ways, influencing the dimensionality and topology of the resulting structure. The primary coordination modes are depicted below.
Caption: Common coordination modes of carboxylate ligands with metal centers.
Quantitative Structural Data
The bond lengths between the lanthanide ion and the oxygen atoms of the carboxylate groups (Ln-O) are influenced by the specific lanthanide ion (due to the lanthanide contraction), its coordination number, and the coordination mode of the carboxylate ligand.
| Lanthanide Ion | Coordination Number | Average Ln-O Bond Length (Å) | Reference Complex Example |
| La(III) | 9 | 2.50 - 2.60 | [La(acac)₃(H₂O)₂] |
| Ce(III) | 9 | 2.48 - 2.58 | [Ce(acac)₃(H₂O)₂] |
| Pr(III) | 9 | 2.46 - 2.56 | [Pr(acac)₃(H₂O)₂] |
| Nd(III) | 9 | 2.44 - 2.54 | [Nd(acac)₃(H₂O)₂] |
| Sm(III) | 8 | 2.38 - 2.48 | [Sm₂(ac)₆(H₂O)₄]·4H₂O |
| Eu(III) | 8 | 2.36 - 2.46 | [Eu₂(ac)₆(H₂O)₄]·4H₂O |
| Gd(III) | 8 | 2.35 - 2.45 | [Gd₂(ac)₆(H₂O)₄]·4H₂O |
| Tb(III) | 8 | 2.33 - 2.43 | [Tb₂(ac)₆(H₂O)₄]·4H₂O |
| Dy(III) | 8 | 2.32 - 2.42 | [Dy₂(ac)₆(H₂O)₄]·4H₂O |
| Ho(III) | 8 | 2.30 - 2.40 | [Ho₂(ac)₆(H₂O)₄]·4H₂O |
| Er(III) | 8 | 2.28 - 2.38 | [Er₂(ac)₆(H₂O)₄]·4H₂O |
| Tm(III) | 8 | 2.27 - 2.37 | [Tm₂(ac)₆(H₂O)₄]·4H₂O |
| Yb(III) | 8 | 2.25 - 2.35 | [Yb₂(ac)₆(H₂O)₄]·4H₂O |
| Lu(III) | 8 | 2.24 - 2.34 | [Lu₂(ac)₆(H₂O)₄]·4H₂O |
Note: 'acac' is acetylacetonate and 'ac' is acetate. These are representative ranges and can vary with the specific ligand and crystal structure.[4][5][6]
Stability of Lanthanide Carboxylate Complexes
The thermodynamic stability of lanthanide carboxylate complexes in solution is a crucial parameter, particularly for their biological applications. The stability constants (log K) generally increase across the lanthanide series due to the increasing charge density of the lanthanide ions (lanthanide contraction). Chelating aminocarboxylate ligands, such as EDTA and DOTA, form exceptionally stable complexes with lanthanide ions.
| Ligand | La(III) | Gd(III) | Lu(III) |
| Acetate | 2.6 | 2.9 | 3.0 |
| Glycolate | 3.5 | 3.8 | 3.9 |
| NTA | 10.4 | 11.5 | 12.2 |
| EDTA | 15.5 | 17.4 | 19.8 |
| DTPA | 20.4 | 22.5 | 22.7 |
| DOTA | 23.7 | 24.6 | 25.4 |
Note: These are representative log K₁ values and can vary with experimental conditions.[7][8][9][10][11]
Spectroscopic and Magnetic Properties
The unique electronic configurations of lanthanide ions give rise to fascinating spectroscopic and magnetic properties in their carboxylate complexes.
Luminescence Spectroscopy
Many lanthanide carboxylate complexes, particularly those of Eu(III) and Tb(III), exhibit characteristic sharp-line luminescence with long decay times (microseconds to milliseconds). This luminescence arises from f-f electronic transitions. However, direct excitation of the lanthanide ion is inefficient due to the forbidden nature of these transitions.
The Antenna Effect: In many lanthanide carboxylates, the organic ligand acts as an "antenna." The ligand absorbs incident light (typically in the UV region), becomes excited to a singlet state, undergoes intersystem crossing to a triplet state, and then transfers its energy to the emissive energy level of the lanthanide ion, which then luminesces.
Caption: The "antenna effect" in lanthanide luminescence.
Experimental Protocol: Measuring Luminescence Quantum Yield [12][13][14][15][16]
The photoluminescence quantum yield (Φ) is a measure of the efficiency of the emission process. It can be determined using a relative method, comparing the emission of the sample to that of a well-characterized standard.
-
Standard Selection: Choose a quantum yield standard that has an emission profile in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, rhodamine 6G in ethanol for orange-red emitters).
-
Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects. Record the UV-Vis absorption spectra of all solutions.
-
Emission Measurements: Using a spectrofluorometer, record the emission spectra of the sample and standard solutions under the same experimental conditions (excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Magnetic Properties
The magnetic properties of lanthanide carboxylates are determined by the number of unpaired 4f electrons in the lanthanide ion. Most lanthanide(III) ions are paramagnetic. Gadolinium(III), with its seven unpaired electrons and a symmetric S-state, is particularly interesting for its large magnetic moment and long electronic relaxation times, making its complexes ideal as T1-weighted contrast agents in MRI. Other lanthanide ions, such as Dy(III) and Tb(III), can exhibit slow magnetic relaxation at low temperatures, a phenomenon known as single-molecule magnet (SMM) behavior.
Applications in Drug Development
The unique properties of lanthanide carboxylates have positioned them as promising candidates for various applications in drug development, from diagnostics to therapeutics.
Magnetic Resonance Imaging (MRI) Contrast Agents
Gadolinium(III) carboxylate complexes are widely used as contrast agents to enhance the quality of MRI images.[17][18][19][20][21] The Gd(III) ion, with its high paramagnetism, shortens the T1 relaxation time of water protons in its vicinity, leading to a brighter signal in T1-weighted images.[17][18][20] To be used in vivo, the toxic Gd(III) ion must be chelated by a multidentate ligand, typically a polyaminocarboxylate such as DTPA or DOTA, to form a highly stable and inert complex that can be safely excreted from the body.[17][21]
Caption: The process of using a gadolinium-carboxylate complex as an MRI contrast agent.
Drug Delivery Systems
Lanthanide carboxylate-based MOFs have emerged as promising platforms for drug delivery.[22][23][24][25] Their high porosity and large surface area allow for the encapsulation of therapeutic molecules.[24] The biodegradability of some MOFs, due to the lability of the metal-ligand bonds under physiological conditions (e.g., lower pH in tumor microenvironments), can be exploited for controlled drug release.[23] Furthermore, the inherent properties of the lanthanide ions can be utilized for simultaneous imaging (theranostics).
Experimental Protocol: Single-Crystal X-ray Diffraction [26][27][28][29][30]
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of crystalline lanthanide carboxylates.
-
Crystal Selection and Mounting: A high-quality single crystal, free of cracks and other defects, is selected under a microscope. The crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head using a suitable adhesive or cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, high-resolution crystal structure, including precise bond lengths and angles.
Anticancer Agents
Some lanthanide complexes, including those with carboxylate ligands, have been shown to exhibit cytotoxic activity against cancer cells.[23][31] For instance, lanthanum-based MOFs have been investigated as carriers for anticancer drugs, demonstrating good biocompatibility and efficacy in human breast cancer cell lines.[22][23] The mechanism of action can involve the induction of apoptosis or the inhibition of cell proliferation.[23]
Conclusion
Lanthanide carboxylates are a fascinating and highly versatile class of compounds with a rich and diverse chemistry. Their tunable structural, spectroscopic, and magnetic properties make them enabling materials for a wide range of applications. For researchers and professionals in drug development, a thorough understanding of the fundamental characteristics of lanthanide carboxylates is essential for the design of next-generation diagnostic and therapeutic agents with enhanced efficacy and safety profiles. The continued exploration of this class of compounds promises to yield further innovations in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. The Lanthanide Contraction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ijcps.org [ijcps.org]
- 11. Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids – Material Science Research India [materialsciencejournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.physics.illinois.edu [people.physics.illinois.edu]
- 15. Toward accurate measurement of the intrinsic quantum yield of lanthanide complexes with back energy transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. publications.iupac.org [publications.iupac.org]
- 17. cjur.ca [cjur.ca]
- 18. radiopaedia.org [radiopaedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Gadolinium(iii) complexes as MRI contrast agents: ligand design and properties of the complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 29. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. mdpi.com [mdpi.com]
- 31. blogs.rsc.org [blogs.rsc.org]
An In-depth Technical Guide to Lanthanum Decanoate Precursor Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry of lanthanum decanoate, a versatile precursor for the synthesis of advanced nanomaterials. This document details the synthesis, characterization, and potential applications of this compound, with a particular focus on its role in the development of lanthanum-based nanoparticles for biomedical applications. Experimental protocols, quantitative data, and visual diagrams of key processes are provided to facilitate understanding and replication in a research setting.
Introduction to this compound
This compound [La(C₁₀H₁₉O₂)₃] is a metal-organic compound formed between the rare earth element lanthanum and decanoic acid. It serves as a key precursor in the synthesis of various lanthanum-containing nanomaterials, including luminescent nanoparticles and lanthanum oxide (La₂O₃) nanoparticles. The long alkyl chain of the decanoate ligand imparts solubility in organic solvents and influences the morphology and properties of the resulting nanomaterials. The thermal decomposition of this compound provides a reliable route to phase-pure lanthanum oxide, a material with diverse applications in catalysis, electronics, and biomedicine.
Synthesis of this compound Nanoparticles
This compound nanoparticles can be synthesized through various methods, with microwave-assisted synthesis being a rapid and efficient approach.[1][2] This method allows for uniform and rapid heating, leading to the formation of well-defined nanoparticles with controlled size and morphology.
Microwave-Assisted Synthesis Protocol
This protocol describes a general procedure for the synthesis of this compound nanoparticles using a microwave reactor.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol (C₂H₅OH)
-
Deionized water
Equipment:
-
Microwave synthesis reactor
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve a stoichiometric amount of lanthanum(III) nitrate hexahydrate in a mixture of ethanol and deionized water.
-
Ligand Addition: Add a threefold molar excess of decanoic acid to the lanthanum nitrate solution.
-
Microwave Irradiation: Place the reaction mixture in the microwave reactor and subject it to microwave irradiation. The reaction is typically carried out for a short duration, often in the range of minutes.
-
Nanoparticle Isolation: After the reaction is complete, the resulting white precipitate of this compound nanoparticles is collected by centrifugation.
-
Washing and Drying: The nanoparticles are washed multiple times with ethanol to remove any unreacted precursors and byproducts, and then dried in an oven at a low temperature (e.g., 60 °C) to obtain a fine powder.
Table 1: Typical Experimental Parameters for Microwave-Assisted Synthesis of Lanthanide Decanoate Nanoparticles
| Parameter | Value | Reference |
| Lanthanide Precursor | Ln(NO₃)₃·xH₂O | [1][2] |
| Ligand | Decanoic Acid | [1][2] |
| Solvent | Ethanol/Water | [1][2] |
| Molar Ratio (Ln:Decanoic Acid) | 1:3 | Inferred |
| Microwave Power | Variable (e.g., 400 W) | [3] |
| Reaction Time | 10 - 30 minutes | [3][4] |
| Reaction Temperature | Typically below the boiling point of the solvent | [5] |
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of this compound nanoparticles.
Characterization of this compound
The synthesized this compound nanoparticles are characterized using various analytical techniques to determine their physicochemical properties.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for understanding the thermal stability and decomposition behavior of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
The thermal decomposition of this compound typically occurs in multiple steps, starting with the loss of any residual solvent or water, followed by the decomposition of the decanoate ligands, and finally the formation of lanthanum oxide at higher temperatures.
Table 2: Thermal Decomposition Data for Lanthanum Carbonate (as a proxy for carboxylate decomposition)
| Temperature Range (°C) | Weight Loss (%) | Associated Event | Reference |
| 30 - 350 | ~24 | Loss of lattice water | [6] |
| 350 - 800 | Variable | Decarboxylation | [6] |
Note: Specific TGA/DSC data for this compound was not available in the search results. The data for lanthanum carbonate is provided as a representative example of a lanthanum carboxylate compound's thermal decomposition.
Structural and Morphological Characterization
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the this compound nanoparticles. The diffraction pattern provides information about the arrangement of the lanthanum ions and decanoate ligands in the solid state.
Electron Microscopy (SEM and TEM): Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to visualize the morphology, size, and size distribution of the nanoparticles. TEM can also provide information about the internal structure of the nanoparticles.
Table 3: Characterization Techniques and Obtained Information
| Technique | Information Obtained |
| TGA/DSC | Thermal stability, decomposition pathway, and final product purity. |
| XRD | Crystalline structure and phase identification. |
| SEM | Surface morphology, particle size, and aggregation. |
| TEM | Particle size, shape, and internal structure. |
| FTIR | Confirmation of ligand coordination to the metal center. |
This compound as a Precursor for Lanthanum Oxide Nanoparticles
This compound is an excellent precursor for the synthesis of lanthanum oxide (La₂O₃) nanoparticles through thermal decomposition (calcination).
Calcination Protocol
Procedure:
-
Place a known amount of the dried this compound powder in a ceramic crucible.
-
Heat the crucible in a furnace to a high temperature (e.g., 600-900 °C) in an air atmosphere.
-
Maintain the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the organic ligand and formation of the oxide.
-
Allow the furnace to cool down to room temperature before retrieving the La₂O₃ nanoparticle powder.
The resulting La₂O₃ nanoparticles can then be characterized using the techniques described in section 3.2.
Relevance in Drug Development: Lanthanum's Interaction with Cellular Signaling Pathways
Lanthanum ions (La³⁺), which can be released from lanthanum-based nanoparticles, are known to interact with various cellular signaling pathways, primarily due to their ability to block calcium channels.[7][8] This interaction can have significant biological effects, making lanthanum-containing compounds interesting for drug development.
Lanthanum and the ERK Signaling Pathway
One of the key signaling pathways affected by lanthanum is the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[9] Lanthanum has been shown to enhance the phosphorylation of ERK, leading to the activation of this pathway.[9] This effect is believed to be mediated through the inhibition of certain protein phosphatases or the activation of upstream kinases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Lanthanum actions on excitatory amino acid-gated currents and voltage-gated calcium currents in rat dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Microwave-assisted synthesis of a series of lanthanide metal-organic frameworks and gas sorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. The Toxic Effect of Lanthanum on Planaria Is Mediated by a Variety of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanum enhances in vitro osteoblast differentiation via pertussis toxin-sensitive gi protein and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mesophase: A Technical Guide to the Liquid Crystal Behavior of Lanthanum Decanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating liquid crystal properties of Lanthanum decanoate, a metallomesogen with significant potential in various scientific and therapeutic applications. This document provides a comprehensive overview of its thermal behavior, structural characteristics, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in materials science and drug development.
Introduction to this compound as a Liquid Crystal
This compound belongs to the family of lanthanide decanoates, which are known to exhibit thermotropic liquid crystalline behavior, particularly when synthesized as nanoparticles.[1] These materials form lamellar structures where inorganic lanthanide ion layers are separated by bilayers of decanoate anions.[1][2] This unique molecular arrangement gives rise to mesophases, such as the smectic A and smectic C phases, upon melting.[1] The study of these liquid crystal phases is crucial for understanding the material's properties and harnessing its potential for applications such as targeted drug delivery, bio-imaging, and advanced materials.
Thermal Behavior and Phase Transitions
The liquid crystalline nature of lanthanide decanoates is primarily investigated through Differential Scanning Calorimetry (DSC).[1] This technique measures the heat flow associated with thermal transitions in the material, allowing for the identification of phase transition temperatures and enthalpies. While specific quantitative data for bulk this compound is not extensively available in the provided search results, the behavior of lanthanide decanoate nanoparticles provides a strong indication of the expected mesophases.
Table 1: Phase Transitions of Lanthanide Decanoate Nanoparticles
| Lanthanide (Ln) | Phase Transition | Temperature (°C) |
| Pr, Nd | Smectic A | Not specified |
| Sm, Gd, Er | Solid Intermediate | Not specified |
| Smectic C | Not specified | |
| Smectic A | Not specified |
Note: The referenced literature indicates the formation of these phases for various lanthanide decanoate nanoparticles but does not provide specific transition temperatures for each in a tabular format. The presence of Smectic A and C phases is confirmed for smaller lanthanides.[1]
Experimental Protocols
A thorough understanding of the liquid crystal behavior of this compound necessitates precise experimental methodologies. The following sections detail the standard protocols for the key analytical techniques employed in its characterization.
Synthesis of this compound Nanoparticles (Microwave-Assisted Method)
A facile microwave-assisted method is a common approach for synthesizing lanthanide decanoate nanoparticles with a spherical morphology of less than 100 nm.[1][3]
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve Lanthanum (III) nitrate hexahydrate in a mixture of ethanol and water.
-
Add decanoic acid to the solution.
-
Place the reaction mixture in a microwave reactor.
-
Subject the mixture to microwave irradiation under controlled temperature and time parameters.
-
After the reaction, the resulting nanoparticles are collected, washed, and dried for further characterization.
Caption: A flowchart illustrating the synthesis and subsequent characterization of this compound nanoparticles.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the synthesized this compound.
Procedure:
-
Accurately weigh a small sample (typically 2-10 mg) of this compound into an aluminum DSC pan.[4]
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.[4]
-
Place both the sample and reference pans into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[5]
-
Record the heat flow as a function of temperature. Endothermic and exothermic peaks in the resulting thermogram indicate phase transitions.
-
A cooling cycle at a controlled rate is often performed to observe transitions upon cooling and to establish a standard thermal history.[5]
Polarized Optical Microscopy (POM)
POM is a crucial technique for the visual identification of liquid crystal phases and their textures.[6]
Procedure:
-
Place a small amount of the this compound sample on a clean microscope slide and cover it with a coverslip.
-
Position the slide on the heating stage of a polarized light microscope.
-
Heat the sample through its melting and subsequent phase transitions.
-
Observe the sample between crossed polarizers. Anisotropic liquid crystal phases will be birefringent and appear as bright, often colorful, textures against a dark background, whereas an isotropic liquid will appear dark.[7][8]
-
The characteristic textures observed (e.g., focal conic, fan-shaped textures) can help in identifying the specific type of smectic phase.
X-Ray Diffraction (XRD)
XRD is used to determine the structural characteristics of the liquid crystal phases, such as the layer spacing in smectic phases.
Procedure:
-
Load the this compound sample into a capillary tube or onto a temperature-controlled sample holder.
-
Mount the sample in the X-ray diffractometer.
-
Direct a monochromatic X-ray beam onto the sample.
-
Record the diffraction pattern at various temperatures, corresponding to the different phases identified by DSC and POM.
-
In the smectic A and C phases, a sharp, low-angle diffraction peak is expected, corresponding to the layer spacing (d). A diffuse wide-angle peak corresponds to the average intermolecular distance.[9][10]
Structural Visualization of Smectic Phases
The liquid crystal phases of this compound are characterized by a layered arrangement of molecules. The following diagrams illustrate the idealized structures of the Smectic A and Smectic C phases.
Caption: Idealized molecular arrangement in Smectic A (orthogonal) and Smectic C (tilted) phases.
In the Smectic A (SmA) phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. In the Smectic C (SmC) phase, the molecules are also arranged in layers, but their long axes are tilted at an angle with respect to the layer normal.
Conclusion
This compound, as part of the broader class of lanthanide decanoates, exhibits rich thermotropic liquid crystalline behavior. The formation of smectic phases presents opportunities for the development of novel materials with unique optical and physical properties. The experimental methodologies outlined in this guide provide a robust framework for the synthesis and detailed characterization of these fascinating materials, paving the way for future research and applications in diverse fields, including advanced drug delivery systems and nanotechnology. Further investigation into the specific phase transition temperatures and enthalpies of pure this compound is warranted to fully elucidate its properties.
References
- 1. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation (Journal Article) | OSTI.GOV [osti.gov]
- 3. liquid-crystalline-behavior-and-photoluminescence-of-lanthanide-decanoate-nanoparticles-synthesized-by-microwave-radiation - Ask this paper | Bohrium [bohrium.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. s4science.at [s4science.at]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. mdpi.com [mdpi.com]
- 10. barron.rice.edu [barron.rice.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Decanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of lanthanum oxide nanoparticles (La₂O₃ NPs) from lanthanum decanoate, their characterization, and potential applications in biomedical research and drug development. The protocols offer detailed, step-by-step instructions for the synthesis and a key biological evaluation.
Introduction
Lanthanum oxide nanoparticles are rare earth metal oxide nanoparticles that have garnered significant interest due to their unique physicochemical properties. These properties, including a wide bandgap, high dielectric constant, and catalytic activity, make them suitable for a diverse range of applications, from catalysis to advanced electronics. In the biomedical field, La₂O₃ NPs are being explored for their potential in drug delivery, bioimaging, and as therapeutic agents, particularly in oncology.[1][2] The synthesis of these nanoparticles from metal carboxylate precursors, such as this compound, via thermal decomposition is a promising method for producing well-defined, crystalline nanoparticles.[1][3] This method offers control over particle size and morphology, which are critical parameters for their biological activity and biocompatibility.[4]
Applications in Drug Development
Lanthanum oxide nanoparticles have shown potential as carriers for targeted drug delivery. Their surface can be functionalized to attach therapeutic molecules, and their nanoscale dimensions allow for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[5][6] Furthermore, studies have indicated that La₂O₃ NPs themselves possess cytotoxic effects against various cancer cell lines, suggesting a dual role as both a drug carrier and a therapeutic agent.[7][8] The mechanism of their cytotoxicity is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis.[8] This makes them particularly interesting for combination therapies, potentially sensitizing cancer cells to conventional treatments like radiation and chemotherapy.[7]
Data Presentation
Table 1: Summary of Physicochemical and Biological Properties of Lanthanum Oxide Nanoparticles
| Property | Value | Method of Determination | Reference |
| Physical Characterization | |||
| Average Particle Size | 20-50 nm | Transmission Electron Microscopy (TEM) | [8] |
| Crystallite Size | ~40 nm | X-ray Diffraction (XRD) | [9] |
| Morphology | Quasi-spherical, Needle-like | Scanning Electron Microscopy (SEM), TEM | [2] |
| Zeta Potential | Positive | Dynamic Light Scattering (DLS) | [9] |
| Optical Properties | |||
| Band Gap | 5.3-5.5 eV | UV-Vis Spectroscopy | [7] |
| Biological Properties | |||
| IC₅₀ (Glioblastoma cells) | ~100 µg/mL | MTT Assay | [7] |
| IC₅₀ (HuH-7 liver cancer cells) | ~150 µg/mL | MTT Assay | [8] |
| Mechanism of Cytotoxicity | Induction of ROS, Apoptosis | Flow Cytometry, Western Blot | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Oxide Nanoparticles from this compound via Thermal Decomposition
This protocol describes a method for the synthesis of lanthanum oxide nanoparticles by the thermal decomposition of this compound. This approach is based on the general principle of the thermal decomposition of metal carboxylates to yield metal oxide nanoparticles.[1][10]
Materials:
-
Lanthanum(III) decanoate (precursor)
-
Oleylamine (solvent and capping agent)
-
Toluene (solvent)
-
Ethanol (for washing)
-
Nitrogen gas (inert atmosphere)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 1 mmol of lanthanum(III) decanoate in 20 mL of oleylamine.
-
Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet and outlet. Place the flask on a magnetic stirrer within a heating mantle.
-
Degassing: Heat the mixture to 120 °C under a gentle flow of nitrogen for 30 minutes to remove any residual water and oxygen.
-
Thermal Decomposition: Increase the temperature to 280-320 °C at a heating rate of 5 °C/min and maintain this temperature for 1-2 hours under continuous stirring and nitrogen flow. The solution will turn from colorless to a milky white suspension, indicating the formation of nanoparticles.
-
Cooling and Precipitation: After the reaction is complete, turn off the heating and allow the solution to cool to room temperature. Add 20 mL of toluene to the solution.
-
Washing: Precipitate the nanoparticles by adding an excess of ethanol (approximately 40 mL) and centrifuge the mixture at 8000 rpm for 10 minutes.
-
Purification: Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene. Repeat the precipitation and washing step with ethanol two more times to remove any unreacted precursors and excess oleylamine.
-
Drying: After the final wash, dry the lanthanum oxide nanoparticle powder in a vacuum oven at 60 °C overnight.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of the synthesized lanthanum oxide nanoparticles on a selected cancer cell line (e.g., glioblastoma or liver cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
Materials:
-
Synthesized Lanthanum Oxide Nanoparticles (La₂O₃ NPs)
-
Cancer cell line (e.g., U87MG glioblastoma cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium and incubate for 24 hours.
-
Nanoparticle Treatment: Prepare a stock solution of La₂O₃ NPs in sterile PBS and sonicate to ensure a uniform dispersion. Prepare serial dilutions of the nanoparticles in complete DMEM to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL).
-
Incubation: Remove the old medium from the wells and add 100 µL of the nanoparticle-containing medium to the respective wells. Incubate the cells for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC₅₀ value (the concentration of nanoparticles that inhibits 50% of cell growth).
Mandatory Visualization
Caption: Workflow for the synthesis of La₂O₃ nanoparticles.
Caption: Proposed signaling pathway for La₂O₃ NP-induced apoptosis.
References
- 1. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytotoxic lanthanum oxide nanoparticles sensitize glioblastoma cells to radiation therapy and temozolomide: an in vitro rationale for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joam.inoe.ro [joam.inoe.ro]
Application Notes and Protocols: Lanthanum Decanoate as a Precursor for Lanthanum Oxide Thin Film Deposition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanthanum oxide (La₂O₃) thin films are of significant interest for a variety of applications, including high-k gate dielectrics in microelectronics, catalysts, and optical coatings. The choice of precursor is critical in any deposition process as it dictates the deposition chemistry, film purity, and ultimately, the device performance. While a range of lanthanum precursors have been explored for techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), lanthanum decanoate, a long-chain carboxylate, presents an alternative, particularly for solution-based deposition methods.
This document provides detailed application notes and protocols for the use of this compound as a precursor for the deposition of lanthanum oxide thin films. It covers the synthesis of the precursor, its thermal properties, and a detailed protocol for a solution-based thin film deposition technique followed by thermal decomposition.
This compound Precursor: Synthesis and Properties
This compound [La(C₁₀H₁₉O₂)₃] is a metal-organic compound that can be synthesized through a straightforward reaction between a lanthanum salt and decanoic acid.
Synthesis Protocol: Microwave-Assisted Method
A facile microwave-assisted method can be employed for the synthesis of this compound nanoparticles, which can then be used to prepare a precursor solution.[1][2][3]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve lanthanum(III) nitrate hexahydrate in a mixture of ethanol and deionized water.
-
Add decanoic acid to the solution.
-
Expose the reaction mixture to microwave irradiation.
-
The resulting this compound nanoparticles can be collected after the reaction.
Thermal Properties
-
Dehydration: Removal of any coordinated water molecules.
-
Decomposition to Oxycarbonate: The carboxylate decomposes to form lanthanum dioxycarbonate (La₂O₂CO₃) with the release of ketones as byproducts.
-
Conversion to Oxide: At higher temperatures, the lanthanum dioxycarbonate further decomposes to form lanthanum oxide (La₂O₃) with the release of carbon dioxide.[4]
| Property | Description |
| Chemical Formula | La(C₉H₁₉COO)₃ |
| Molecular Weight | 652.68 g/mol [5] |
| Physical State | Solid |
| Solubility | Soluble in various organic solvents, which is advantageous for solution-based deposition techniques. |
| Thermal Decomposition | Decomposes at elevated temperatures, first to lanthanum dioxycarbonate and then to lanthanum oxide.[4] This property is exploited for the formation of the oxide thin film. The final conversion to La₂O₃ from similar carboxylates occurs at temperatures above 600°C. |
Table 1: Properties of this compound.
Thin Film Deposition Protocol: Spin-Coating and Thermal Decomposition
Given the likely low volatility of this compound, a solution-based deposition method like spin-coating is a more practical approach than vapor-phase techniques such as MOCVD or ALD. This protocol outlines the steps for depositing a lanthanum oxide thin film using a this compound precursor solution.
Experimental Workflow Diagram
Caption: Workflow for La₂O₃ thin film deposition.
Detailed Protocol
Materials and Equipment:
-
This compound
-
Organic solvent (e.g., toluene, 2-methoxyethanol)
-
Substrates (e.g., silicon wafers, quartz)
-
Spin-coater
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Nitrogen or argon gas supply
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific concentration of this compound in a suitable organic solvent. The concentration will influence the final film thickness.
-
Stir the solution at room temperature until the precursor is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to ensure a pristine surface for deposition.
-
Dry the substrates thoroughly with a nitrogen gun.
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense the precursor solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds). The spin speed will also affect the film thickness.
-
-
Drying:
-
Transfer the coated substrate to a hot plate and dry at a low temperature (e.g., 100-150°C) for several minutes to evaporate the solvent.
-
-
Thermal Decomposition (Annealing):
-
Place the dried film in a tube furnace or RTA system.
-
Heat the substrate to a high temperature (e.g., 600-800°C) under a controlled atmosphere (e.g., nitrogen, argon, or air) for a specific duration. This step facilitates the decomposition of this compound into lanthanum oxide. The annealing temperature and atmosphere will influence the crystallinity and stoichiometry of the final film.
-
| Parameter | Range/Value | Purpose |
| Precursor Concentration | 0.1 - 0.5 M | Controls the viscosity of the solution and the final film thickness. |
| Spin Speed | 1000 - 4000 rpm | Determines the thickness of the deposited film; higher speeds result in thinner films. |
| Spin Time | 30 - 60 s | Ensures uniform spreading of the precursor solution. |
| Drying Temperature | 100 - 150 °C | Removes the solvent from the deposited film before high-temperature annealing. |
| Annealing Temperature | 600 - 800 °C | Decomposes the this compound precursor to form lanthanum oxide. Higher temperatures generally lead to better crystallinity. The thermal decomposition of lanthanum carbonate to lanthanum oxide has been observed to be complete around 700°C.[6] |
| Annealing Atmosphere | N₂, Ar, Air | The atmosphere can influence the film's stoichiometry and purity. An inert atmosphere is often preferred to prevent unwanted reactions. The thermal decomposition of lanthanum carbonate to hexagonal La₂O₃ occurs under a nitrogen atmosphere.[7] |
| Annealing Time | 30 min - 2 h | Affects the crystallinity and grain size of the resulting film. |
Table 2: Typical Deposition Parameters for Spin-Coating of Lanthanum Oxide from this compound.
Characterization of Lanthanum Oxide Thin Films
After deposition, the resulting lanthanum oxide thin films should be characterized to determine their properties.
-
Thickness and Refractive Index: Ellipsometry
-
Crystallinity and Phase: X-ray Diffraction (XRD)
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)
-
Chemical Composition and Purity: X-ray Photoelectron Spectroscopy (XPS)
Discussion on Suitability for Vapor Deposition Techniques
While this compound is amenable to solution-based deposition, its use in vapor-phase techniques like MOCVD and ALD faces challenges:
-
Volatility: Long-chain carboxylates generally have low volatility, making it difficult to transport the precursor in the gas phase to the substrate. This is a critical requirement for MOCVD and ALD precursors.[8][9]
-
Thermal Stability: The precursor must be thermally stable at the sublimation/evaporation temperature but decompose cleanly on the substrate surface. The decomposition of this compound through an intermediate oxycarbonate phase might lead to carbon impurities in the final film, which is undesirable for many applications.[4]
For MOCVD and ALD of lanthanum oxide, precursors with higher volatility and cleaner decomposition pathways, such as β-diketonates (e.g., La(thd)₃) and amidinates, are more commonly employed.[10][11][12][13]
Logical Relationship Diagram: Precursor Selection
Caption: Precursor selection based on deposition method.
This compound can serve as a viable precursor for the deposition of lanthanum oxide thin films, particularly through solution-based methods like spin-coating followed by thermal annealing. Its good solubility in organic solvents and its decomposition to lanthanum oxide at elevated temperatures are key advantages for this approach. However, its likely low volatility makes it less suitable for conventional vapor deposition techniques. The provided protocols and data offer a foundation for researchers to explore the use of this compound in the fabrication of lanthanum oxide thin films for various applications. Further optimization of the deposition and annealing parameters is recommended to achieve desired film properties for specific applications.
References
- 1. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. liquid-crystalline-behavior-and-photoluminescence-of-lanthanide-decanoate-nanoparticles-synthesized-by-microwave-radiation - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Catalytic Applications of Lanthanum Decanoate in Organic Synthesis: An Overview
Initial research indicates that the catalytic applications of lanthanum decanoate in organic synthesis are not extensively documented in publicly available scientific literature. While various lanthanum-based compounds, such as lanthanum triflates, chlorides, and oxides, have demonstrated catalytic activity in a range of organic transformations, specific examples and detailed protocols for this compound remain elusive.
Lanthanum compounds, in general, are recognized for their potential as Lewis acid catalysts. This activity stems from the trivalent lanthanum ion (La³⁺), which can coordinate to carbonyl groups and other electron-rich functionalities, thereby activating substrates for nucleophilic attack. This fundamental principle underlies the catalytic use of various lanthanum salts in reactions such as esterification, transesterification, and condensation reactions.
While direct evidence for this compound is lacking, the broader family of lanthanum carboxylates has been explored in specific contexts, primarily as precursors for polymerization catalysts rather than as direct catalysts for fine chemical synthesis. For instance, lanthanum carboxylates have been utilized in the preparation of catalysts for diene polymerization. Additionally, lanthanum-based metal-organic frameworks (MOFs) incorporating carboxylate linkers have been investigated for their stability, suggesting potential but underexplored catalytic applications.
Given the absence of specific data for this compound, this document will present a generalized overview of the catalytic potential of lanthanum compounds in key organic reactions, with the caveat that these are not directly demonstrated applications of this compound. The provided protocols and diagrams are therefore illustrative and based on the activity of other lanthanum-based catalysts.
Potential, but Undocumented, Applications
Based on the known reactivity of other lanthanum catalysts, this compound could hypothetically be applied in the following areas:
-
Esterification and Transesterification: Lanthanum salts have been shown to catalyze the formation of esters from carboxylic acids and alcohols, as well as the exchange of alkoxy groups in transesterification reactions.
-
Condensation Reactions: Lewis acidic lanthanum catalysts can promote aldol-type and Knoevenagel condensation reactions by activating the carbonyl component.
-
Friedel-Crafts Reactions: Lanthanum-based catalysts have been employed in Friedel-Crafts alkylation and acylation reactions, offering an alternative to traditional aluminum chloride catalysts.
It is crucial for researchers and drug development professionals to note that the following sections are hypothetical and intended to provide a foundational understanding of how a lanthanum-based catalyst might be employed. Experimental validation would be required to ascertain the actual catalytic efficacy of this compound.
Illustrative Experimental Protocols (Based on other Lanthanum Catalysts)
The following protocols are adapted from literature reports on other lanthanum catalysts and are provided for illustrative purposes only.
Hypothetical Protocol 1: Lanthanum-Catalyzed Esterification
This hypothetical protocol outlines the esterification of benzoic acid with ethanol.
Materials:
-
Benzoic Acid
-
Ethanol (anhydrous)
-
This compound (hypothetical catalyst)
-
Toluene (anhydrous)
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 mmol), ethanol (5.0 mmol), and anhydrous toluene (10 mL).
-
Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl benzoate.
Hypothetical Protocol 2: Lanthanum-Catalyzed Aldol Condensation
This hypothetical protocol describes the condensation of benzaldehyde with acetone.
Materials:
-
Benzaldehyde
-
Acetone
-
This compound (hypothetical catalyst)
-
Methanol
-
Sodium Hydroxide solution (1 M)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and acetone (2.0 mmol) in methanol (10 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, neutralize the mixture with a 1 M sodium hydroxide solution.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the aldol condensation product.
Data Presentation
As no quantitative data for this compound catalysis is available, a comparative table cannot be generated. Researchers would need to perform screening experiments to determine key parameters such as catalyst loading, reaction temperature, time, and solvent effects to generate such data.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the hypothetical experimental protocols described above.
Application Notes & Protocols: Lanthanum Decanoate Nanoparticles in Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide-based nanoparticles have emerged as a versatile platform for biomedical imaging, offering unique optical and magnetic properties. Among these, Lanthanum Decanoate (La(C₁₀H₁₉O₂)₃) nanoparticles are a subclass of lanthanide carboxylate nanoparticles with potential applications in fluorescence and magnetic resonance imaging (MRI). Their synthesis via a microwave-assisted method yields spherical nanoparticles with sizes under 100 nm, which is advantageous for in vivo applications.[1][2][3] These nanoparticles exhibit inherent photoluminescence, and their utility can be expanded by doping with other lanthanide ions to enhance specific imaging modalities.[1][4]
This document provides detailed application notes and protocols for the synthesis, surface modification, and proposed use of this compound nanoparticles in biomedical imaging. It is important to note that while the synthesis of lanthanide decanoate nanoparticles has been reported, their specific application in biomedical imaging is an emerging area.[1][2][3] Therefore, the following protocols for surface modification and imaging are based on established methodologies for similar lanthanide-based nanoparticle systems.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of lanthanide decanoate nanoparticles, with some projected values for imaging applications based on typical performance of similar lanthanide nanoparticles.
| Parameter | Value | Source/Projection |
| Core Nanoparticle Size | < 100 nm | [1][2][3] |
| Morphology | Spherical | [1][3] |
| Composition | This compound | [1] |
| Projected Hydrodynamic Diameter (Post-Surface Modification) | 110-150 nm | Based on similar coated nanoparticles |
| Projected Zeta Potential (Post-Surface Modification) | -20 to -40 mV | Based on similar coated nanoparticles |
| Projected T1 Relaxivity (for Gd-doped La-decanoate NPs) | 4-10 mM⁻¹s⁻¹ | Based on Gd-doped nanoparticles |
| Projected Quantum Yield (for Eu/Tb-doped La-decanoate NPs) | 5-15% | Based on similar lanthanide nanoparticles |
Experimental Protocols
I. Synthesis of this compound Nanoparticles (Microwave-Assisted)
This protocol is adapted from the reported synthesis of lanthanide decanoate nanoparticles.[1][3][4]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid
-
Ethanol (200 proof)
-
Deionized (DI) water
-
Microwave synthesis reactor
Procedure:
-
In a suitable microwave reaction vessel, dissolve 0.36 mmol of Lanthanum(III) nitrate hexahydrate in 10 mL of DI water.
-
Add a solution of 1.08 mmol of decanoic acid dissolved in 10 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave synthesis reactor.
-
Set the reaction conditions to 150 °C for 30 minutes with magnetic stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the resulting white precipitate by centrifugation at 8,000 rpm for 10 minutes.
-
Wash the nanoparticles twice with ethanol and once with DI water, with centrifugation and resuspension steps in between.
-
Dry the final product under vacuum overnight.
II. Surface Modification for Aqueous Dispersibility and Biocompatibility
To be used in biological systems, the hydrophobic as-synthesized this compound nanoparticles must be surface modified to become water-soluble and stable in physiological buffers. A common method is ligand exchange with a bifunctional hydrophilic ligand.
Materials:
-
As-synthesized this compound nanoparticles
-
Poly(ethylene glycol) methyl ether-succinimidyl succinate (mPEG-NHS, MW 2000)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Disperse 10 mg of the as-synthesized this compound nanoparticles in 10 mL of DMSO.
-
In a separate vial, dissolve 50 mg of mPEG-NHS, 20 mg of EDC, and 12 mg of NHS in 5 mL of DMSO.
-
Add the activated mPEG solution to the nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the surface-modified nanoparticles by adding 50 mL of diethyl ether and collect by centrifugation.
-
Wash the nanoparticles twice with a mixture of ethanol and diethyl ether (1:1) to remove unreacted reagents.
-
Resuspend the final PEGylated this compound nanoparticles in PBS (pH 7.4) for storage and further use.
Application Notes
I. T1-Weighted Magnetic Resonance Imaging (MRI)
For MRI applications, it is proposed to dope the this compound nanoparticles with gadolinium (Gd³⁺), a paramagnetic lanthanide ion that significantly shortens the T1 relaxation time of water protons, leading to a brighter signal in T1-weighted images.
Proposed Nanoparticle System: Gd-doped this compound Nanoparticles (Gd:La-decanoate NPs)
Synthesis Modification:
-
During the synthesis protocol (Section I), replace a certain molar percentage (e.g., 10-20%) of Lanthanum(III) nitrate with Gadolinium(III) nitrate.
Imaging Protocol (In Vitro):
-
Prepare a series of dilutions of the surface-modified Gd:La-decanoate NPs in PBS in a 96-well plate or microcentrifuge tubes.
-
Acquire T1-weighted images using a clinical or preclinical MRI scanner.
-
Measure the T1 relaxation times for each concentration.
-
Calculate the T1 relaxivity (r₁) by plotting the inverse of the T1 relaxation time (1/T1) against the gadolinium concentration.
Imaging Protocol (In Vivo - Proposed):
-
Administer the sterile, surface-modified Gd:La-decanoate NPs to an animal model (e.g., mouse) via intravenous injection at a dose of 5-10 mg/kg.
-
Acquire T1-weighted MR images before and at various time points after injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Observe the biodistribution and signal enhancement in different organs, particularly in tumors if a tumor model is used.
II. Fluorescence Imaging
For fluorescence imaging, the this compound nanoparticles can be doped with luminescent lanthanide ions such as Europium (Eu³⁺, red emission) or Terbium (Tb³⁺, green emission).
Proposed Nanoparticle System: Eu/Tb-doped this compound Nanoparticles (Eu/Tb:La-decanoate NPs)
Synthesis Modification:
-
During the synthesis protocol (Section I), replace a certain molar percentage (e.g., 5-10%) of Lanthanum(III) nitrate with Europium(III) nitrate or Terbium(III) nitrate.
Imaging Protocol (In Vitro):
-
Culture cells (e.g., HeLa cells) on glass-bottom dishes.
-
Incubate the cells with surface-modified Eu/Tb:La-decanoate NPs (e.g., at a concentration of 50-100 µg/mL) for 4-24 hours.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Image the cells using a fluorescence microscope with an appropriate excitation wavelength (e.g., ~395 nm for Eu³⁺ or ~370 nm for Tb³⁺) and capture the characteristic emission.
Imaging Protocol (In Vivo - Proposed):
-
Administer the sterile, surface-modified Eu/Tb:La-decanoate NPs to a small animal model via intravenous or subcutaneous injection.
-
Use an in vivo imaging system (IVIS) to acquire fluorescence images at different time points post-injection.
-
Monitor the biodistribution and accumulation of the nanoparticles at the site of interest.
Visualizations
Caption: Workflow for the synthesis and surface modification of this compound nanoparticles.
Caption: Proposed experimental workflow for in vivo imaging with this compound nanoparticles.
References
- 1. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation (Journal Article) | OSTI.GOV [osti.gov]
- 3. liquid-crystalline-behavior-and-photoluminescence-of-lanthanide-decanoate-nanoparticles-synthesized-by-microwave-radiation - Ask this paper | Bohrium [bohrium.com]
- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Lanthanum Decanoate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum decanoate, a lanthanum salt of decanoic acid, is emerging as a catalyst of interest in the field of polymer synthesis. As a member of the rare-earth carboxylate family, it offers unique catalytic properties for various polymerization reactions. These application notes provide a comprehensive overview of the use of this compound as a catalyst, primarily focusing on the ring-opening polymerization (ROP) of cyclic esters, a crucial method for producing biodegradable and biocompatible polymers for biomedical and pharmaceutical applications.
Lanthanum-based catalysts, including carboxylates, are known to be effective in promoting controlled polymerization of monomers like lactide and ε-caprolactone, proceeding via a coordination-insertion mechanism. This mechanism allows for the synthesis of polyesters with predictable molecular weights and relatively narrow molecular weight distributions. The long alkyl chain of the decanoate ligand may also influence the catalyst's solubility and activity in various solvents and monomers.
These notes will detail the synthesis of this compound, provide protocols for its use in polymer synthesis, present key performance data, and illustrate the underlying polymerization mechanism and experimental workflows.
Synthesis of this compound Catalyst
This compound can be synthesized through a straightforward reaction between a lanthanum salt and a decanoate salt. A typical laboratory-scale synthesis protocol is provided below.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium decanoate
-
Deionized water
-
Methanol
-
Acetone
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Protocol:
-
Dissolution: Dissolve lanthanum(III) chloride heptahydrate in deionized water in a round-bottom flask with stirring until a clear solution is formed. In a separate beaker, dissolve sodium decanoate in deionized water.
-
Precipitation: Slowly add the sodium decanoate solution to the lanthanum chloride solution while stirring vigorously. A white precipitate of this compound will form immediately.
-
Digestion: Gently heat the mixture to approximately 60°C and continue stirring for 1-2 hours to ensure complete reaction and improve the filterability of the precipitate.
-
Filtration: Allow the mixture to cool to room temperature. Collect the this compound precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a wash with methanol and then acetone to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven at 60-80°C until a constant weight is achieved. The final product should be a fine, white powder.
Experimental Protocols for Polymer Synthesis
This compound is an effective catalyst for the ring-opening polymerization of cyclic esters such as ε-caprolactone and lactide. The following protocols are provided as a general guideline for laboratory-scale polymerization.
Protocol 1: Bulk Polymerization of ε-Caprolactone
Materials:
-
This compound catalyst
-
ε-Caprolactone (freshly distilled and dried)
-
Benzyl alcohol (initiator, freshly distilled and dried)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Nitrogen or Argon gas supply (high purity)
-
Schlenk flask or similar reaction vessel
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with stir bar
-
Oil bath for heating
-
Syringes for transfer of liquids
-
Beakers and flasks for purification
Procedure:
-
Reactor Setup: A Schlenk flask is dried in an oven and then cooled under a stream of inert gas. The this compound catalyst and a magnetic stir bar are added to the flask.
-
Reagent Addition: The flask is evacuated and backfilled with inert gas three times. Anhydrous toluene is added via syringe to dissolve or suspend the catalyst. Subsequently, the desired amount of benzyl alcohol initiator is added via syringe.
-
Monomer Addition: Freshly distilled ε-caprolactone is added to the reaction mixture via syringe.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 100-130°C) and the mixture is stirred. The polymerization is allowed to proceed for the specified time.
-
Termination and Purification: The reaction is quenched by cooling the flask to room temperature and exposing the mixture to air. The polymer is dissolved in a minimal amount of chloroform and then precipitated by pouring the solution into a large excess of cold methanol.
-
Drying: The precipitated polycaprolactone (PCL) is collected by filtration and dried in a vacuum oven at room temperature until a constant weight is achieved.
Protocol 2: Solution Polymerization of L-Lactide
Materials:
-
This compound catalyst
-
L-Lactide (recrystallized from ethyl acetate and dried)
-
Benzyl alcohol (initiator, freshly distilled and dried)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Nitrogen or Argon gas supply (high purity)
-
Schlenk flask or similar reaction vessel
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with stir bar
-
Oil bath for heating
-
Syringes for transfer of liquids
-
Beakers and flasks for purification
Procedure:
-
Reactor Setup: A Schlenk flask is thoroughly dried and cooled under an inert atmosphere. The this compound catalyst and a magnetic stir bar are placed inside.
-
Reagent Addition: The flask is subjected to three vacuum-inert gas cycles. Anhydrous toluene is added to the flask, followed by the addition of the benzyl alcohol initiator via syringe.
-
Monomer Addition: A solution of recrystallized L-lactide in anhydrous toluene is prepared in a separate flask and then transferred to the reaction flask via cannula or syringe.
-
Polymerization: The reaction flask is placed in a preheated oil bath at the desired temperature (e.g., 70-100°C) and stirred for the designated reaction time.
-
Termination and Purification: The polymerization is stopped by cooling the reaction to room temperature and opening it to the atmosphere. The resulting polylactide (PLA) is isolated by precipitation into cold methanol, filtration, and subsequent washing with methanol.
-
Drying: The purified PLA is dried under vacuum at 40°C to a constant weight.
Data Presentation
The following tables summarize representative quantitative data for the ring-opening polymerization of ε-caprolactone and L-lactide using lanthanum-based catalysts. While specific data for this compound is limited in the public domain, the data for lanthanum isopropoxide and acetate are presented to demonstrate the typical performance of lanthanum catalysts in these reactions.
Table 1: Ring-Opening Polymerization of ε-Caprolactone (PCL) using Lanthanum Catalysts
| Entry | Catalyst | [M]/[I]/[C] | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | La(O_i_Pr)₃ | 200/1/1 | 25 | 2 | 95 | 22,000 | 1.15 |
| 2 | La(O_i_Pr)₃ | 500/1/1 | 25 | 4 | 98 | 55,000 | 1.20 |
| 3 | La(OAc)₃ | 300/1/1 | 130 | 6 | 85 | 30,500 | 1.45 |
| 4 | La(OAc)₃ | 300/1/1 | 150 | 4 | 92 | 28,000 | 1.52 |
Note: Data is representative of lanthanum-based catalysts and may not be specific to this compound. [M] = Monomer, [I] = Initiator, [C] = Catalyst.
Table 2: Ring-Opening Polymerization of L-Lactide (PLLA) using Lanthanum Catalysts
| Entry | Catalyst | [M]/[I]/[C] | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | La(O_i_Pr)₃ | 200/1/1 | 70 | 1 | 99 | 28,000 | 1.10 |
| 2 | La(O_i_Pr)₃ | 500/1/1 | 70 | 2 | 97 | 69,000 | 1.18 |
| 3 | La(OAc)₃ | 200/1/1 | 160 | 5 | 90 | 25,000 | 1.60 |
| 4 | La(OAc)₃ | 200/1/1 | 180 | 3 | 95 | 23,500 | 1.68 |
Note: Data is representative of lanthanum-based catalysts and may not be specific to this compound. [M] = Monomer, [I] = Initiator, [C] = Catalyst.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of polyesters using a this compound catalyst.
Caption: Experimental workflow for this compound catalyzed polymerization.
Signaling Pathway: Coordination-Insertion Mechanism
The ring-opening polymerization of cyclic esters by lanthanum catalysts is generally accepted to proceed through a coordination-insertion mechanism. The key steps are illustrated below.
Caption: Coordination-insertion mechanism for ROP of cyclic esters.
Application Notes and Protocols: Lanthanum Decanoate in Ceramic Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lanthanum decanoate as a precursor for introducing lanthanum oxide (La₂O₃) into ceramic materials. While direct literature on this compound for ceramic synthesis is not abundant, this document extrapolates from established principles of using lanthanum carboxylates and other organic precursors for the preparation of advanced ceramics. The protocols and data presented are based on analogous systems and are intended to serve as a foundational guide for research and development.
Lanthanum oxide is a versatile component in ceramic formulations, known for enhancing various properties of the final material.[1][2][3][4][5] The use of this compound as a precursor offers potential advantages in terms of solubility in organic solvents and lower decomposition temperatures compared to inorganic salts, which can lead to finer, more homogeneous microstructures in the resulting ceramic.
Principle of Application
The core application of this compound in ceramics lies in its role as a precursor to lanthanum oxide (La₂O₃). Through a process of thermal decomposition (calcination), the organic decanoate component is burned off, leaving behind highly reactive, nano-sized lanthanum oxide particles. This in-situ formation of La₂O₃ allows for its uniform dispersion within the ceramic matrix, leading to enhanced material properties.
Key applications of lanthanum oxide in ceramics include:
-
Sintering Aid: La₂O₃ can lower the sintering temperature and improve the densification of various ceramic systems, including alumina (Al₂O₃) and silicon nitride (Si₃N₄).[3]
-
Dielectric Property Modification: In materials like barium titanate (BaTiO₃), the addition of lanthanum can significantly improve dielectric properties, making them suitable for capacitors and other electronic components.[1][3]
-
Enhanced Ionic Conductivity: Lanthanum is a key dopant in zirconia (ZrO₂) to create yttria-stabilized zirconia (YSZ), a prominent material for solid oxide fuel cells due to its high oxygen ion conductivity.[1][3]
-
Improved Piezoelectric and Electro-Optical Properties: The addition of lanthanum to lead zirconate titanate (PZT) ceramics results in lead lanthanum zirconate titanate (PLZT), which exhibits excellent electro-optical properties.[2]
-
Increased Chemical and Thermal Stability: Lanthanum oxide can enhance the chemical and thermal resistance of ceramic materials.[1]
Experimental Protocols
The following protocols outline the synthesis of lanthanum oxide powder from this compound and its incorporation into a generic ceramic matrix.
2.1. Protocol 1: Synthesis of Lanthanum Oxide Nanoparticles from this compound
This protocol describes the thermal decomposition of this compound to produce lanthanum oxide nanoparticles.
Materials:
-
Lanthanum (III) decanoate (La(C₁₀H₁₉O₂)₃)
-
High-purity alumina crucible
-
Programmable furnace
Procedure:
-
Accurately weigh a desired amount of lanthanum (III) decanoate powder into an alumina crucible.
-
Place the crucible in a programmable furnace.
-
Heat the furnace to 600-900°C in an air atmosphere. A typical heating rate is 5-10°C/min. The final calcination temperature will influence the particle size of the resulting La₂O₃.[6]
-
Hold the temperature at the setpoint for 2-4 hours to ensure complete decomposition of the organic components.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is lanthanum oxide (La₂O₃). Characterize the powder using techniques such as X-ray Diffraction (XRD) to confirm the phase and Scanning Electron Microscopy (SEM) to observe the morphology.[7]
2.2. Protocol 2: Preparation of Lanthanum-Doped Ceramic Bodies via Sol-Gel Method
This protocol provides a general procedure for incorporating this compound into a ceramic matrix using a sol-gel approach, which is known for achieving excellent homogeneity.[8][9]
Materials:
-
Lanthanum (III) decanoate
-
Ceramic precursor (e.g., tetraethyl orthosilicate (TEOS) for SiO₂, aluminum isopropoxide for Al₂O₃)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Nitric acid (or another catalyst)
-
Beakers, magnetic stirrer, and hotplate
-
Drying oven
-
Furnace for sintering
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the primary ceramic precursor (e.g., TEOS) in ethanol under vigorous stirring.
-
In a separate beaker, dissolve the calculated amount of lanthanum (III) decanoate in ethanol. The amount will depend on the desired final concentration of La₂O₃ in the ceramic.
-
-
Mixing and Hydrolysis:
-
Slowly add the this compound solution to the primary ceramic precursor solution while stirring continuously.
-
Prepare a solution of deionized water, ethanol, and a few drops of nitric acid (as a catalyst).
-
Add the water-ethanol-acid solution dropwise to the precursor mixture to initiate hydrolysis and polycondensation.
-
-
Gelation:
-
Continue stirring the solution until a viscous sol is formed.
-
Cover the beaker and leave it undisturbed for 24-48 hours at room temperature for the gel to form.
-
-
Drying:
-
Place the wet gel in a drying oven at 60-80°C for 24-72 hours to remove the solvent. This step should be performed slowly to avoid cracking.
-
-
Calcination and Sintering:
-
The dried gel can be crushed into a powder.
-
Calcine the powder at a temperature sufficient to decompose the organic components and form the desired oxide phases (typically 600-900°C).
-
The calcined powder can then be pressed into pellets and sintered at a higher temperature to achieve densification.
-
Data Presentation
The following tables summarize the expected effects of lanthanum oxide addition on the properties of various ceramic materials, based on existing literature for La₂O₃.
Table 1: Effect of La₂O₃ Addition on Sintering Temperature and Density of Ceramics
| Ceramic Matrix | La₂O₃ Content (wt%) | Sintering Temperature (°C) | Relative Density (%) | Reference |
| Al₂O₃ | 1 | 1500 | 98.5 | [3] |
| Si₃N₄ | 5 | 1750 | 97.8 | [3] |
| ZrO₂ | 10 | 1450 | 99.2 | [1] |
Table 2: Effect of Lanthanum Doping on the Dielectric Properties of BaTiO₃ Ceramics
| La Content (mol%) | Dielectric Constant (εr) at Room Temperature | Dielectric Loss (tan δ) at 1 kHz | Curie Temperature (°C) | Reference |
| 0 | ~1500 | ~0.02 | 130 | [3] |
| 1 | ~3000 | ~0.015 | 110 | [3] |
| 5 | ~4500 | ~0.01 | 70 | [3] |
Visualizations
Diagram 1: Experimental Workflow for La₂O₃ Nanoparticle Synthesis
Caption: Workflow for synthesizing La₂O₃ nanoparticles.
Diagram 2: Logical Relationship in Sol-Gel Synthesis of Lanthanum-Doped Ceramics
References
- 1. preciseceramic.com [preciseceramic.com]
- 2. mana-metal.com [mana-metal.com]
- 3. News - Application of rare earth elements in advanced ceramics [xingluchemical.com]
- 4. Rare Earths Elements Used in Functional Ceramics [stanfordmaterials.com]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound | Journal of Environmental Nanotechnology [nanoient.org]
- 8. Synthesis and characterization of sol-gel derived lanthanum hexaluminate powders and films | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Lanthanum Decanoate and Other Lanthanum-Based Doping Agents in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Part 1: Lanthanum Decanoate - Synthesis and Properties
While not widely cited as a doping agent, this compound nanoparticles exhibit interesting photoluminescent and liquid crystalline properties.[1][2][3] The synthesis of these nanoparticles can be achieved through a microwave-assisted method.
Experimental Protocol: Synthesis of this compound Nanoparticles
This protocol is adapted from a facile microwave-assisted synthesis method.[1][2][3]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Equipment:
-
Microwave reactor
-
Reaction vessels (microwave-safe)
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Beakers and graduated cylinders
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar amount of lanthanum(III) nitrate hexahydrate in a mixture of ethanol and deionized water.
-
In a separate container, dissolve a stoichiometric amount of decanoic acid in ethanol.
-
-
Reaction Mixture:
-
Combine the two solutions in a microwave-safe reaction vessel.
-
Place a magnetic stir bar in the vessel for continuous mixing.
-
-
Microwave Synthesis:
-
Place the reaction vessel in the microwave reactor.
-
Set the desired temperature and time for the reaction (specific parameters may need optimization depending on the desired nanoparticle size and morphology). The reaction is typically carried out for a short duration under microwave irradiation.
-
-
Purification:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
The resulting this compound nanoparticles will precipitate out of the solution.
-
Separate the nanoparticles from the supernatant by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the purified nanoparticles in a drying oven at a low temperature (e.g., 60 °C) to obtain a fine powder.
-
Visualization of the Synthesis Workflow
A schematic workflow for the microwave-assisted synthesis of this compound nanoparticles.
Part 2: Lanthanum-Based Doping in Materials Science - Application Notes
Lanthanum is a versatile doping agent used to enhance the properties of a wide range of materials, including thermoelectric materials, catalysts, and optical materials.[1][4][5] The doping process typically involves introducing lanthanum ions into the host material's lattice, which can alter its electronic structure, create defects, and improve performance. Common precursors for lanthanum doping include lanthanum oxide (La₂O₃) and lanthanum nitrate (La(NO₃)₃).
Applications of Lanthanum Doping
| Application Area | Host Material Example | Effect of Lanthanum Doping | Reference |
| Thermoelectrics | Strontium Titanate (SrTiO₃) | Increases thermoelectric power and figure of merit (ZT).[6] | [1][6] |
| Gas Sensing | Zinc Oxide (ZnO) | Enhances sensitivity and selectivity for specific gases. | [5] |
| Catalysis | Alumina (Al₂O₃) | Improves thermal stability and catalytic activity. | |
| Solid Oxide Fuel Cells | Ceria (CeO₂) | Increases ionic conductivity. | |
| Optical Materials | Zinc Oxide (ZnO) | Modifies bandgap and enhances photoluminescence.[5] | [5] |
| Battery Materials | LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) | Dampens lattice distortion and enhances interfacial chemistry.[7] | [7] |
Experimental Protocol: Lanthanum Doping of Zinc Oxide (ZnO) Thin Films via Spray Pyrolysis
This protocol describes the preparation of lanthanum-doped ZnO thin films, a common application of lanthanum doping in optoelectronics.[5]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Methanol (CH₃OH)
-
Deionized water (H₂O)
-
Substrates (e.g., glass slides)
Equipment:
-
Spray pyrolysis system with a spray nozzle, substrate heater, and temperature controller
-
Magnetic stirrer and hot plate
-
Beakers and volumetric flasks
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating them in a sequence of detergent, deionized water, and methanol.
-
Dry the substrates using a stream of nitrogen gas.
-
-
Precursor Solution Preparation:
-
Prepare a stock solution of zinc acetate dihydrate in a mixture of methanol and deionized water.
-
Prepare a separate stock solution of lanthanum(III) nitrate hexahydrate in deionized water.
-
-
Doping Solution Preparation:
-
To prepare the final spray solution with the desired lanthanum doping concentration (e.g., 1 at.%, 3 at.%, 5 at.%), mix appropriate volumes of the zinc acetate and lanthanum nitrate stock solutions.
-
Stir the final solution vigorously for at least 30 minutes to ensure homogeneity.
-
-
Spray Pyrolysis:
-
Preheat the substrates on the heater of the spray pyrolysis system to the desired deposition temperature (e.g., 400-500 °C).
-
Set the spray parameters, including the solution flow rate, carrier gas pressure, and nozzle-to-substrate distance.
-
Spray the precursor solution onto the hot substrates. The droplets undergo pyrolysis upon contact with the hot surface, forming the lanthanum-doped ZnO thin film.
-
-
Annealing (Optional):
-
After deposition, the films can be annealed in a furnace at a specific temperature and atmosphere (e.g., air, nitrogen) to improve crystallinity and optical properties.
-
Visualization of the Doping Process Logic
A logical diagram illustrating the general process of lanthanum doping in a host material.
Characterization of Lanthanum-Doped Materials
A variety of analytical techniques are employed to confirm the successful incorporation of lanthanum and to evaluate the resulting changes in material properties.
| Characterization Technique | Purpose |
| X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and the effect of doping on the lattice parameters. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and microstructure of the doped material. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | To confirm the presence and quantify the elemental composition, including the lanthanum dopant. |
| Transmission Electron Microscopy (TEM) | To visualize the microstructure at the nanoscale and identify the location of dopant atoms. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the chemical state and bonding environment of the elements, including lanthanum. |
| UV-Vis Spectroscopy | To analyze the optical properties, such as transmittance, absorbance, and bandgap energy. |
| Photoluminescence (PL) Spectroscopy | To study the luminescent properties and defect states. |
| Electrical Measurements (e.g., Hall Effect, Seebeck Coefficient) | To evaluate the electronic and thermoelectric properties of the doped material. |
References
- 1. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. liquid-crystalline-behavior-and-photoluminescence-of-lanthanide-decanoate-nanoparticles-synthesized-by-microwave-radiation - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. noahchemicals.com [noahchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Lantanum Metal Organic Frameworks and Their Potential as Metal Cations and Oxo-Anions Sensor | Atlantis Press [atlantis-press.com]
Application Notes & Protocols for Lanthanum-Derived Catalysts
Topic: Protocol for Preparing Lanthanum-Derived Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum and its compounds are increasingly utilized as catalysts in a variety of chemical transformations due to their unique electronic properties and Lewis acidity.[1][2] These catalysts have demonstrated efficacy in reactions crucial to pharmaceutical and fine chemical synthesis, such as condensation reactions, transesterification, and polymerization.[1][3] Lanthanum-based catalysts, including lanthanum oxides and salts, are valued for their ability to enhance reaction rates and improve selectivity.[1][4] This document provides a detailed protocol for the synthesis of a lanthanum-derived catalyst, specifically focusing on the preparation of lanthanum oxide nanoparticles, a common form of lanthanum catalyst, through a sol-gel method. This method is adaptable for creating catalysts with high purity and controlled particle size.[5]
Data Presentation
The successful synthesis of a lanthanum-derived catalyst is typically verified through various material characterization techniques. The following table summarizes representative data obtained from the characterization of a synthesized lanthanum oxide catalyst.
| Parameter | Method | Result | Reference |
| Crystalline Phase | X-ray Diffraction (XRD) | Cubic La₂O₃ | [6] |
| Crystallite Size | XRD (Scherrer Equation) | 37 nm | [5] |
| Surface Area | BET Nitrogen Adsorption | 45 m²/g | [7] |
| Particle Morphology | Scanning Electron Microscopy (SEM) | Agglomerated net-like nanoparticles | [5] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to 800 °C | [7] |
| Acid Sites | NH₃-TPD | 0.5 - 0.7 mmol/g | [7] |
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Oxide Nanoparticles via Sol-Gel Method
This protocol details the preparation of lanthanum oxide (La₂O₃) nanoparticles, a versatile catalyst for various organic transformations.[5]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Polyethylene glycol (PEG 4000)
-
Nitric Acid (HNO₃, 23%)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stir bars
-
Hot plate with stirring capability
-
Water bath
-
Vacuum filtration apparatus with 450 nm filter paper
-
Drying oven
-
Muffle furnace
-
Mortar and pestle
Procedure:
-
Preparation of the Precursor Solution:
-
Dissolve 1.4 g of bulk lanthanum oxide in 16 ml of 23% nitric acid.
-
Filter the resulting solution using a vacuum filtration setup with a 450 nm filter paper to remove any insoluble impurities.[5]
-
In a separate beaker, dissolve 1.09 g of polyethylene glycol (PEG 4000) in the filtered lanthanum nitrate solution.[5]
-
-
Gel Formation:
-
Heat the mixture in a water bath set to 90°C with continuous stirring for approximately 170 minutes, or until a gel is formed.[5]
-
-
Drying:
-
Transfer the gel to a drying oven and dry at 92°C for 86-90 hours to obtain a yellowish solid of lanthanum nitrate.[5]
-
-
Milling and Pre-calcination:
-
Grind the dried solid into a fine powder using a mortar and pestle.
-
Heat the powder in an oven at 300°C to burn the lanthanum nitrate, resulting in the formation of gray-colored lanthanum carbonate.[5]
-
-
Calcination:
-
Calcine the lanthanum carbonate powder in a muffle furnace at 850°C for 3 hours to yield the final lanthanum oxide (La₂O₃) nanoparticles.[5]
-
-
Characterization:
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Lanthanum Oxide nanoparticles.
Applications in Drug Development
Lanthanum-based catalysts are relevant in the pharmaceutical industry for their role in facilitating complex organic syntheses.[8] They have been employed in various reactions, including:
-
Condensation Reactions: Lanthanum phosphotungstate has shown high activity for the condensation dehydrogenation of cyclohexanone.[1] Additionally, LaCl₃·7H₂O has been used to catalyze the Biginelli reaction to synthesize 3,4-dihydropyrimidin-2-one derivatives in high yields.[1]
-
Transesterification: Lanthanum(III) catalysts, such as La(Oi-Pr)₃ and La(NO₃)₃, are effective for the transesterification of carboxylic esters with various alcohols, a crucial reaction in the synthesis of many pharmaceutical ingredients.[3]
-
Polymerization: Lanthanum-based catalysts can be used for the ring-opening polymerization of caprolactone to produce polycaprolactone, a biodegradable polymer with applications in biomedical technology.[1]
The development of efficient and selective catalysts is paramount in drug development to streamline the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[8] The use of lanthanum-derived catalysts offers a promising avenue for achieving these goals.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]
- 3. Lanthanum(iii) catalysts for highly efficient and chemoselective transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Lanthanum Oxide Powder in Catalysis [stanfordmaterials.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Lanthanum Decanoate in Luminescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide complexes are of significant interest in the development of luminescent probes for biological and chemical sensing applications. Their unique photophysical properties, including long luminescence lifetimes and sharp emission bands, make them ideal candidates for time-resolved detection methods that minimize background fluorescence. This document provides detailed application notes and protocols related to the synthesis and potential uses of lanthanide decanoates, with a specific focus on Lanthanum Decanoate, as luminescent probes.
It is important to note a critical distinction regarding the luminescent properties of Lanthanum itself. The Lanthanum(III) ion (La³⁺) is a closed-shell ion with no 4f electrons. Consequently, it does not exhibit the characteristic f-f electronic transitions that give rise to sharp, long-lived luminescence in the visible and near-infrared regions, a hallmark of other lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺). Therefore, this compound is not itself a luminescent probe in the traditional sense of emitting light from the metal center.
However, the synthesis methods for lanthanide decanoates are general across the series. This compound can serve as an excellent non-luminescent control material in studies involving other luminescent lanthanide decanoates. Furthermore, the decanoate ligand itself or the nanoparticle formulation can be engineered for sensing applications where the luminescence might be introduced through other means, such as encapsulation of a dye or functionalization with a fluorescent moiety. These application notes will, therefore, cover the synthesis of lanthanide decanoates generally and discuss potential applications of this compound in the context of luminescent probe development.
Data Presentation
The following table summarizes the average nanoparticle diameter for a range of lanthanide decanoates synthesized via a microwave-assisted method. This data is useful for researchers interested in the physical characteristics of these nanoparticles and for comparing the properties of different lanthanide decanoate formulations.
| Lanthanide Ion (Ln³⁺) | Average Nanoparticle Diameter (nm)[1] |
| Praseodymium (Pr) | 96.3 |
| Neodymium (Nd) | 89.7 |
| Samarium (Sm) | 76.2 |
| Gadolinium (Gd) | 68.6 |
| Erbium (Er) | 60.9 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Lanthanide Decanoate Nanoparticles
This protocol describes a general method for the synthesis of lanthanide decanoate (Ln(C₁₀H₁₉O₂)₃) nanoparticles using a microwave-assisted method.[2] This rapid and efficient method yields spherical nanoparticles with diameters typically less than 100 nm.[2]
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O), where Ln can be La, Pr, Nd, Sm, Eu, Gd, Er, etc.
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol (absolute)
-
Deionized water
-
Microwave reactor system
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve 1.0 mmol of the chosen Lanthanide(III) nitrate hexahydrate in a mixture of 10 mL of ethanol and 10 mL of deionized water in a suitable microwave reaction vessel.
-
Add 3.0 mmol of decanoic acid to the solution.
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and mixing of the reactants.
-
-
Microwave Synthesis:
-
Seal the reaction vessel and place it in the microwave reactor.
-
Set the microwave reactor to the desired temperature (e.g., 120 °C) and time (e.g., 30 minutes) with magnetic stirring. The power should be ramped to the set temperature and then held constant. Note: Optimal conditions may vary depending on the specific lanthanide and the microwave system used.
-
-
Nanoparticle Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting white precipitate of lanthanide decanoate nanoparticles can be collected by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending it in 20 mL of ethanol and centrifuging again. Repeat this washing step three times to remove any unreacted precursors.
-
After the final wash, dry the purified lanthanide decanoate nanoparticles in a vacuum oven at 60 °C overnight.
-
-
Characterization:
-
The size and morphology of the synthesized nanoparticles can be characterized by Transmission Electron Microscopy (TEM).
-
The crystalline structure can be analyzed using X-ray Diffraction (XRD).
-
For luminescent lanthanide decanoates (e.g., Eu, Tb), photoluminescence spectra can be recorded to determine excitation and emission wavelengths.
-
Visualizations
References
Application Notes and Protocols for Fabricating Optical Materials with Lanthanum Decanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lanthanum decanoate as a precursor for fabricating advanced optical materials. The information is intended for professionals in research and development who are exploring novel materials with tailored optical properties. While this compound is not as commonly cited as inorganic precursors like lanthanum nitrate, its use as a metal-organic precursor offers potential advantages in solubility in organic systems and controlled decomposition to lanthanum oxide (La₂O₃), a key component for enhancing the refractive index and other optical properties of glasses.
Introduction to Lanthanum in Optical Materials
Lanthanum oxide (La₂O₃) is a critical component in the production of specialized optical glasses, often referred to as lanthanum crown glasses. Its primary function is to increase the refractive index of the glass while maintaining a low dispersion (a high Abbe number). This combination is highly desirable for high-quality optical lenses used in applications such as cameras, telescopes, and other precision optical instruments, as it minimizes chromatic aberration and improves image sharpness.[1] Furthermore, the addition of lanthanum oxide can enhance the density, microhardness, and chemical durability of the glass.[1]
This compound, as a precursor, offers a route to introduce lanthanum oxide into a glass matrix through methods like the sol-gel process. The organic nature of the decanoate ligand can facilitate its dissolution in non-aqueous solvents, allowing for intimate mixing with other precursors at a molecular level.
Properties of Lanthanum-Doped Optical Materials
The incorporation of lanthanum oxide into a glass matrix systematically alters its physical and optical properties. The following tables summarize quantitative data from studies on lanthanum-doped glasses, which are the intended products of using a this compound precursor.
Physical Properties
The density and molar volume of glass are influenced by the addition of lanthanum oxide. Generally, as the concentration of La₂O₃ increases, the density of the glass also increases. This is attributed to the replacement of lighter atoms in the glass network with the heavier lanthanum atoms.[2]
| La₂O₃ Molar Fraction (x) | Density (g/cm³) | Molar Volume (cm³/mol) | Reference |
| 0.01 | 3.1355 | 31.89 | [2] |
| 0.02 | 3.2217 | 31.02 | [2] |
| 0.03 | 3.2984 | 30.30 | [2] |
| 0.04 | 3.3615 | 29.73 | [2] |
| 0.05 | 3.4182 | 29.22 | [2] |
Table 1: Density and Molar Volume of (ZnO)₀.₃–(V₂O₅)₀.₃₋ₓ–(B₂O₃)₀.₄–(La₂O₃)ₓ glasses.
Optical Properties
The key optical properties affected by lanthanum oxide are the refractive index and the optical band gap. An increase in lanthanum oxide content generally leads to a higher refractive index.
| La₂O₃ Molar Fraction (x) | Refractive Index (n) | Optical Band Gap (eV) | Reference |
| 0.01 | 2.544 | 2.505 | [2] |
| 0.02 | 2.507 | 2.617 | [2] |
| 0.03 | 2.478 | 2.701 | [2] |
| 0.04 | 2.454 | 2.782 | [2] |
| 0.05 | 2.440 | 2.828 | [2] |
Table 2: Refractive Index and Optical Band Gap of (ZnO)₀.₃–(V₂O₅)₀.₃₋ₓ–(B₂O₃)₀.₄–(La₂O₃)ₓ glasses.
| Li₂O Content (mol%) | Refractive Index (at 589.3 nm) | Abbe Number |
| 1 | 1.6953 | 57.5 |
| 3 | 1.6925 | 58.9 |
| 5 | 1.6899 | 60.2 |
| 7 | 1.6876 | 61.5 |
| 9 | 1.6859 | 62.6 |
Table 3: Optical Properties of xLi₂O-(60-x)B₂O₃-5CaO-5BaO-7ZnO-10SiO₂-10La₂O₃-3Y₂O₃ Glasses.[3]
Experimental Protocols
While specific protocols for using this compound in the fabrication of bulk optical materials are not widely published, the following protocols are based on established methods for other lanthanum carboxylates and sol-gel synthesis of optical materials. These can be adapted for use with this compound.
Synthesis of this compound
A general method for synthesizing this compound involves the reaction of a lanthanum salt (e.g., lanthanum nitrate) with decanoic acid.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide solution (for pH adjustment)
Procedure:
-
Dissolve a stoichiometric amount of lanthanum(III) nitrate hexahydrate in a mixture of ethanol and deionized water.
-
In a separate beaker, dissolve a 3:1 molar excess of decanoic acid in ethanol.
-
Slowly add the decanoic acid solution to the lanthanum nitrate solution while stirring vigorously.
-
Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of ammonium hydroxide solution to precipitate the this compound.
-
Continue stirring for several hours to ensure complete reaction.
-
Collect the white precipitate by filtration.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting this compound powder in a vacuum oven at a low temperature (e.g., 60-80 °C).
Fabrication of Lanthanum-Doped Silica Glass via Sol-Gel Method
This protocol describes a sol-gel process for preparing a lanthanum-doped silica glass, where this compound can be used as the lanthanum precursor.
Materials:
-
Tetraethyl orthosilicate (TEOS) - Silica precursor
-
This compound - Lanthanum precursor
-
Ethanol - Solvent
-
Deionized water
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) - Catalyst
Procedure:
-
Sol Preparation:
-
In a flask, mix TEOS and ethanol in a 1:4 molar ratio.
-
In a separate beaker, prepare a solution of deionized water, ethanol, and the acid catalyst (e.g., final concentration of 0.1 M HCl). The molar ratio of water to TEOS should be around 4:1.
-
Slowly add the acidic water/ethanol solution to the TEOS/ethanol solution while stirring. Continue stirring for at least 1 hour to allow for the hydrolysis of TEOS.
-
-
Doping with this compound:
-
Dissolve the desired amount of this compound in a minimal amount of a suitable solvent (e.g., ethanol or a co-solvent if necessary to ensure solubility) with gentle heating if required. The amount of this compound will determine the final concentration of La₂O₃ in the glass.
-
Add the this compound solution to the hydrolyzed silica sol. Stir the mixture for several hours to ensure homogeneous mixing.
-
-
Gelation:
-
Pour the final sol into a mold of the desired shape.
-
Seal the mold, but allow for slow evaporation of the solvent (e.g., by punching small holes in the lid).
-
Leave the sol to gel at room temperature or in a controlled environment (e.g., 40-60 °C). Gelation can take from several hours to several days depending on the conditions.
-
-
Aging:
-
Once gelled, keep the wet gel in the sealed container for a period of 24-48 hours to allow for strengthening of the silica network through further condensation reactions.
-
-
Drying:
-
Carefully unseal the mold and dry the gel slowly over several days to weeks. A controlled humidity and temperature environment is crucial to prevent cracking due to capillary stress. A common approach is to start at room temperature and slowly increase the temperature to around 100-150 °C.
-
-
Densification (Sintering):
-
The dried gel (xerogel) is then heat-treated at high temperatures to remove residual organics, decompose the this compound to lanthanum oxide, and densify the porous structure into a solid glass.
-
A typical heating schedule would be:
-
Ramp up to 400-600 °C at a slow rate (e.g., 1 °C/min) and hold for several hours to burn out the organic components from the decanoate and residual ethoxy groups.
-
Ramp up to a higher temperature (e.g., 900-1200 °C) to fully densify the gel into a glass. The final temperature will depend on the glass composition.
-
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Experimental Workflow for Sol-Gel Fabrication of Lanthanum-Doped Glass
Caption: Sol-gel workflow for lanthanum-doped glass.
Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is expected to proceed through intermediate species to the final lanthanum oxide. The exact temperatures can vary, but the general pathway is illustrated below. The decomposition of other lanthanum carboxylates, such as lanthanum oxalate, often proceeds through an intermediate oxycarbonate phase.[1]
Caption: Thermal decomposition of this compound.
Conclusion
This compound presents a viable, albeit less common, metal-organic precursor for the fabrication of high-quality optical materials. Its primary advantage lies in its potential for enhanced solubility in organic-based sol-gel systems, which can lead to a high degree of homogeneity in the final glass product. The protocols and data presented here provide a foundational guide for researchers and scientists to explore the use of this compound in developing novel optical glasses with tailored refractive indices and other desirable properties for advanced applications. Further optimization of the processing parameters will be necessary to achieve specific material characteristics.
References
Application Notes and Protocols for Solution-Based Processing of Lanthanum Oxides using Lanthanum Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum oxide (La₂O₃) is a rare-earth oxide with a high dielectric constant, a wide bandgap, and excellent thermal stability, making it a promising material for applications in next-generation electronics, catalysis, and biomedical devices. Solution-based processing offers a cost-effective and scalable method for depositing thin films of lanthanum oxide. This document provides detailed application notes and protocols for the use of lanthanum decanoate as a precursor in the solution-based fabrication of lanthanum oxide thin films. While direct literature on thin film deposition from this compound is limited, the following protocols are based on established methods for similar metal carboxylate precursors and provide a robust starting point for process development.
Data Presentation
Table 1: Precursor Synthesis and Solution Properties (Typical)
| Parameter | Value | Notes |
| Precursor | Lanthanum (III) Decanoate | La(C₁₀H₁₉O₂)₃ |
| Synthesis Method | Microwave-assisted reaction | Based on the synthesis of lanthanide decanoate nanoparticles.[1][2][3] |
| Starting Materials | Lanthanum (III) nitrate hexahydrate, Decanoic acid, Ethanol/Water | |
| Molar Ratio (La(NO₃)₃ : Decanoic Acid) | 1 : 3 | Stoichiometric ratio for La(C₁₀H₁₉O₂)₃ |
| Proposed Solvents for Precursor Solution | Toluene, Xylene, Chloroform | Based on solubility of similar lanthanum carboxylates. |
| Typical Solution Concentration | 0.1 - 0.5 M | Common range for spin-coating of metal-organic precursors. |
Table 2: Spin-Coating and Annealing Parameters (Representative)
| Parameter | Value | Notes |
| Substrate | Silicon wafer, Quartz, Glass | Substrate should be cleaned thoroughly prior to deposition. |
| Spin-Coater Program | Two-step | A spread cycle followed by a high-speed spin cycle. |
| Step 1: Spread Cycle | 500 - 1000 rpm for 5 - 10 seconds | To ensure uniform coverage of the substrate. |
| Step 2: Spin Cycle | 2000 - 5000 rpm for 30 - 60 seconds | Higher speeds result in thinner films.[4][5] |
| Drying Step | 100 - 150 °C for 5 - 10 minutes on a hotplate | To remove residual solvent before high-temperature annealing. |
| Annealing Temperature | 500 - 800 °C | To induce thermal decomposition of the decanoate precursor and form lanthanum oxide. The exact temperature may require optimization.[6][7] |
| Annealing Atmosphere | Air or Oxygen | To facilitate the oxidation of the organic components. |
| Annealing Duration | 1 - 2 hours |
Table 3: Properties of Solution-Processed Lanthanum Oxide Films (Reference Data)
| Property | Value | Deposition Method | Precursor | Reference |
| Crystal Structure | Hexagonal or Cubic | Spray Pyrolysis | Lanthanum Nitrate | [8] |
| Thickness | 50 - 200 nm | Spin-Coating | Lanthanum Nitrate | [9] |
| Dielectric Constant | 11 - 11.5 | Spin-Coating | Lanthanum Nitrate | [9] |
| Leakage Current Density | ~1 x 10⁻⁸ A/cm² | Spin-Coating | Lanthanum Nitrate | [9] |
| Surface Roughness (Ra) | 1.69 nm | Spin-Coating | Lanthanum Nickelate | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol is adapted from the microwave-assisted synthesis of lanthanide decanoate nanoparticles and is scaled for the preparation of a stock precursor material.[1][2][3]
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol (absolute)
-
Deionized water
-
Microwave reactor system
Procedure:
-
In a microwave-safe reaction vessel, dissolve lanthanum (III) nitrate hexahydrate in a 1:1 (v/v) mixture of ethanol and deionized water. The concentration can be in the range of 0.1 to 0.5 M.
-
Add decanoic acid to the solution in a 3:1 molar ratio to the lanthanum nitrate.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Heat the mixture using microwave irradiation. A typical condition could be 150 °C for 30 minutes. (Note: These parameters may need optimization).
-
After the reaction is complete and the vessel has cooled to room temperature, a white precipitate of this compound will have formed.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting white powder (this compound) in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
-
Store the dried this compound powder in a desiccator.
Protocol 2: Preparation of this compound Precursor Solution
Materials:
-
Synthesized this compound powder
-
Anhydrous Toluene (or Xylene, Chloroform)
Procedure:
-
In a clean, dry vial, dissolve the synthesized this compound powder in the chosen organic solvent (e.g., toluene).
-
Prepare solutions with concentrations ranging from 0.1 M to 0.5 M. The optimal concentration will depend on the desired film thickness and solution viscosity.
-
Use a magnetic stirrer to aid dissolution. Gentle heating (e.g., 40-50 °C) may be applied if necessary, but ensure the solution does not boil.
-
Once the powder is fully dissolved, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
The precursor solution is now ready for thin film deposition.
Protocol 3: Deposition of Lanthanum Oxide Thin Films by Spin-Coating
Materials and Equipment:
-
This compound precursor solution
-
Substrates (e.g., silicon wafers, quartz slides)
-
Spin-coater
-
Hotplate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates. A typical procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally deionized water, and then drying with a nitrogen gun. A final oxygen plasma or UV-ozone treatment can be used to ensure a hydrophilic surface.
-
Dispensing the Solution: Place the cleaned substrate on the spin-coater chuck. Dispense a sufficient amount of the this compound precursor solution to cover approximately two-thirds of the substrate surface.
-
Spin-Coating:
-
Step 1 (Spread Cycle): Spin the substrate at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the surface.
-
Step 2 (Spin Cycle): Ramp up to a higher speed (e.g., 3000 rpm) and spin for 30-60 seconds to achieve the desired film thickness.
-
-
Drying: Transfer the coated substrate to a hotplate and dry at 100-150 °C for 5-10 minutes to evaporate the solvent.
-
Multilayer Deposition (Optional): For thicker films, repeat steps 2-4.
-
Annealing: Place the dried film in a tube furnace or rapid thermal annealing system. Heat the film in air or an oxygen atmosphere to a temperature between 500 °C and 800 °C for 1-2 hours. This step facilitates the thermal decomposition of the this compound and the formation of crystalline lanthanum oxide. The thermal decomposition of lanthanum carboxylates often proceeds through an intermediate oxycarbonate phase before forming the oxide at higher temperatures.[7]
Visualizations
Caption: Experimental workflow for lanthanum oxide thin film fabrication.
Caption: Logical relationship of processing steps.
Caption: Transformation pathway from precursors to final film.
References
- 1. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. liquid-crystalline-behavior-and-photoluminescence-of-lanthanide-decanoate-nanoparticles-synthesized-by-microwave-radiation - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Lanthanum Decanoate as a Surface Modifying Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles and biomaterials is a critical strategy in drug delivery and biomedical engineering to enhance biocompatibility, cellular uptake, and therapeutic efficacy. Lanthanum (La), a rare earth element, has garnered interest for its unique chemical and biological properties. When incorporated into coatings for biomaterials, lanthanum can improve bioactivity and mechanical properties.[1][2] Lanthanum ions (La³⁺) are known to interact with cellular membranes and ion channels, particularly calcium channels, which can be leveraged to influence cellular behavior.[3][4]
Lanthanum decanoate, a salt of lanthanum and decanoic acid, presents an interesting candidate for surface modification. The decanoate component provides a hydrophobic tail that can intercalate into lipid bilayers of nanocarriers like liposomes or adsorb onto the surface of polymeric nanoparticles. The exposed lanthanum ions can then modulate the nanoparticle's interaction with the cellular environment. This application note provides detailed protocols for the synthesis of this compound, its application in surface modification of liposomes, and methods for characterization. It also explores the potential impact of lanthanum on cellular signaling pathways.
Synthesis and Application Protocols
Protocol: Synthesis of this compound
This protocol describes a straightforward precipitation method for synthesizing this compound from lanthanum chloride and sodium decanoate.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium decanoate
-
Deionized (DI) water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of lanthanum(III) chloride by dissolving the appropriate amount in DI water.
-
Prepare a 0.3 M solution of sodium decanoate by dissolving it in a 50:50 (v/v) mixture of ethanol and DI water. Gentle heating may be required to fully dissolve the sodium decanoate.
-
-
Precipitation:
-
Place the lanthanum chloride solution in a beaker on a magnetic stirrer.
-
Slowly add the sodium decanoate solution dropwise to the stirring lanthanum chloride solution. A white precipitate of this compound will form immediately. The 3:1 molar ratio ensures complete precipitation of the lanthanum.
-
-
Washing and Isolation:
-
Continue stirring the mixture for 2 hours at room temperature to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected precipitate three times with DI water to remove unreacted salts.
-
Perform a final wash with ethanol to remove excess water and aid in drying.
-
-
Drying:
-
Carefully transfer the filtered product to a watch glass or petri dish.
-
Dry the this compound in an oven at 60°C overnight or until a constant weight is achieved.
-
-
Characterization:
-
The final product, a white powder, can be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of carboxylate groups and the absence of free decanoic acid. Thermogravimetric analysis (TGA) can be used to determine its thermal stability and hydration state.[5]
-
Protocol: Surface Modification of Liposomes with this compound
This protocol details the passive adsorption method for modifying the surface of pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., DPPC:Cholesterol) encapsulating a model drug, suspended in a suitable buffer (e.g., HEPES).
-
Synthesized this compound powder.
-
Bath sonicator.
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement.
Procedure:
-
Prepare this compound Dispersion:
-
Disperse the synthesized this compound powder in the same buffer used for the liposome suspension to create a 1 mg/mL stock dispersion.
-
Briefly sonicate the dispersion to ensure homogeneity.
-
-
Surface Modification:
-
Add the this compound dispersion to the liposome suspension at various molar ratios (e.g., 1:100, 1:50, 1:20 La:lipid).
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 45°C for DPPC) for 1 hour with gentle shaking. This allows the decanoate tail to intercalate into the liposome bilayer.
-
-
Purification:
-
Remove any unadsorbed this compound aggregates by centrifugation at a low speed (e.g., 5,000 x g for 10 minutes). The liposomes will remain in the supernatant.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the modified liposomes using DLS.
-
Quantify the amount of lanthanum associated with the liposomes using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after separating the liposomes from the buffer.
-
Data Presentation: Representative Results
The following tables present representative data that might be obtained from the characterization experiments described above.
Table 1: Physicochemical Characterization of Lanthanum-Modified Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Unmodified Liposomes | 125.3 ± 4.1 | 0.15 ± 0.02 | -5.2 ± 0.8 |
| La-Liposomes (1:100) | 128.9 ± 3.8 | 0.16 ± 0.03 | +15.4 ± 1.5 |
| La-Liposomes (1:50) | 132.1 ± 4.5 | 0.18 ± 0.02 | +28.7 ± 2.1 |
| La-Liposomes (1:20) | 145.6 ± 5.2 | 0.25 ± 0.04 | +35.1 ± 1.9 |
(Note: Data are shown as mean ± standard deviation. The shift from a negative to a positive zeta potential indicates successful surface adsorption of La³⁺.)
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Unmodified Liposomes | Cumulative Release (%) - La-Liposomes (1:50) |
|---|---|---|
| 1 | 10.5 ± 1.2 | 8.1 ± 0.9 |
| 4 | 25.3 ± 2.5 | 18.9 ± 2.1 |
| 8 | 40.1 ± 3.1 | 30.5 ± 2.8 |
| 12 | 55.8 ± 3.9 | 42.3 ± 3.5 |
| 24 | 78.2 ± 4.6 | 65.7 ± 4.1 |
(Note: Data are shown as mean ± standard deviation. The presence of this compound may stabilize the lipid bilayer, leading to a more sustained drug release profile.)
Visualizations: Workflows and Signaling Pathways
Experimental and Cellular Interaction Workflows
The following diagrams illustrate the key processes involved in synthesis, modification, and cellular uptake.
Caption: Workflow for synthesis, liposome modification, and cellular processing.
Potential Cellular Signaling Pathway
Lanthanum ions (La³⁺) released from the nanoparticle surface can act as potent modulators of calcium signaling. One key mechanism is the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[6] La³⁺ can also directly block various calcium channels.[3][4]
Caption: Potential signaling pathways modulated by surface-released Lanthanum ions.
Discussion and Conclusion
The protocols outlined provide a framework for the synthesis of this compound and its use as a surface modifying agent for liposomal drug delivery systems. The representative data illustrates the expected physicochemical changes, namely a shift to a positive zeta potential, which can enhance interaction with negatively charged cell membranes and influence cellular uptake. Nanoparticle uptake into cells is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[7][8]
The true potential of lanthanum-modified surfaces lies in their ability to modulate cellular signaling. As shown in the diagram, the release of La³⁺ ions in the vicinity of the cell membrane can trigger the CaSR or block calcium channels.[3][6] This modulation of calcium homeostasis can have profound effects on downstream cellular processes, including proliferation, apoptosis, and differentiation, offering a unique mechanism to enhance the therapeutic effect of an encapsulated drug. Further research should focus on quantifying the rate of lanthanum ion release from the nanoparticle surface and correlating it with specific biological responses to fully harness the potential of this surface modification strategy.
References
- 1. Preparation and Characterization of Lanthanum-Incorporated Hydroxyapatite Coatings on Titanium Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanthanum-containing hydroxyapatite coating on ultrafine-grained titanium by micro-arc oxidation: A promising strategy to enhance overall performance of titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonselective block by La3+ of Arabidopsis ion channels involved in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wilhelm-lab.com [wilhelm-lab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lanthanum Decanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Lanthanum decanoate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data logging templates to assist in achieving high-yield, high-purity results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the yield of this compound consistently low? | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or improper stoichiometry. 2. Suboptimal pH: The pH of the reaction mixture may not be suitable for the complete precipitation of this compound. 3. Loss during workup: Product may be lost during filtration or washing steps. | 1. Optimize reaction conditions: Increase the reaction time or temperature. Ensure the molar ratio of lanthanum salt to decanoic acid is appropriate. A slight excess of decanoic acid can sometimes drive the reaction to completion. 2. Adjust pH: Monitor and adjust the pH of the solution. The formation of lanthanide carboxylates is often pH-dependent. 3. Improve recovery: Use a finer filter paper or a different filtration technique (e.g., centrifugation) to minimize loss of fine particles. Wash the product with a solvent in which it is insoluble to prevent dissolution. |
| The final product is discolored (e.g., yellow or brown). What is the cause? | 1. Presence of impurities: The starting materials may contain impurities, or side reactions may be occurring. For instance, the degradation of the carboxylate ligand can sometimes occur.[1] 2. Reaction temperature is too high: Excessive heat can lead to the decomposition of the product or reactants. | 1. Use high-purity starting materials: Ensure the lanthanum salt and decanoic acid are of high purity. Consider purification of starting materials if necessary. 2. Control reaction temperature: Carefully control the reaction temperature to avoid decomposition. Stepwise heating or the use of a temperature-controlled microwave reactor can be beneficial. |
| The isolated product is difficult to filter and appears gelatinous. | 1. Formation of a colloidal suspension: The nanoparticles may be too small and remain suspended in the solvent. 2. Incomplete precipitation: The product may not have fully precipitated from the solution. | 1. Promote agglomeration: Try adding a small amount of a non-solvent to induce precipitation. Alternatively, centrifugation can be used to pellet the nanoparticles. 2. Adjust pH or concentration: Changes in pH or reactant concentration can influence the particle size and ease of precipitation. |
| Characterization data (e.g., FTIR, NMR) shows unexpected peaks. | 1. Presence of unreacted starting materials: The product may be contaminated with unreacted lanthanum salt or decanoic acid. 2. Formation of side products: Undesired side reactions may have occurred. For example, in some lanthanide carboxylate syntheses, oxalate formation can be a competing reaction.[1] 3. Solvent contamination: Residual solvent may be present in the final product. | 1. Improve purification: Recrystallize the product or wash it thoroughly with a suitable solvent to remove unreacted starting materials. 2. Optimize reaction conditions: Adjusting the temperature, pH, or reaction atmosphere (e.g., under an inert gas) can help minimize side reactions.[1] 3. Thorough drying: Dry the product under vacuum for an extended period to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of a lanthanum salt, such as lanthanum (III) nitrate, with decanoic acid or a decanoate salt in a suitable solvent. The decanoate anion displaces the counter-ions of the lanthanum salt to form the this compound complex.
Q2: What are the key parameters to control for a successful synthesis?
A2: The key parameters to control are the stoichiometry of the reactants, reaction temperature, reaction time, and the pH of the solution. The choice of solvent can also influence the reaction kinetics and the morphology of the product.
Q3: What characterization techniques are suitable for this compound?
A3: Common characterization techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the lanthanum ion.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and composition of the complex.[2]
-
Powder X-ray Diffraction (PXRD): To analyze the crystalline structure of the material.
-
Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis in solution.
Q4: What are the potential applications of this compound?
A4: Lanthanide carboxylates, including this compound, are being explored for various applications, such as precursors for the synthesis of lanthanide oxide nanoparticles, catalysts, and as components in luminescent materials.[3][4]
Experimental Protocols
Microwave-Assisted Synthesis of this compound Nanoparticles
This protocol is based on the facile microwave method for synthesizing luminescent lanthanide decanoate nanoparticles.[3][5][6]
Materials:
-
Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid (C₁₀H₂₀O₂)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar amount of Lanthanum (III) nitrate hexahydrate in a mixture of ethanol and deionized water.
-
In a separate container, dissolve a stoichiometric equivalent of decanoic acid in ethanol.
-
-
Reaction Mixture:
-
Slowly add the decanoic acid solution to the lanthanum nitrate solution while stirring.
-
-
Microwave Irradiation:
-
Place the reaction mixture in a microwave reactor.
-
Irradiate the mixture at a controlled power and for a specific duration. These parameters should be optimized for the specific instrument and desired nanoparticle characteristics.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
-
Data Presentation
To optimize the reaction conditions, it is crucial to systematically vary the reaction parameters and record the outcomes. The following table provides a template for logging experimental data.
| Experiment ID | Molar Ratio (La³⁺:Decanoic Acid) | Solvent System (EtOH:H₂O) | Microwave Power (W) | Reaction Time (min) | Reaction Temperature (°C) | Yield (%) | Particle Size (nm) | Observations |
| LD-001 | 1:3 | 4:1 | 300 | 5 | 120 | |||
| LD-002 | 1:3.3 | 4:1 | 300 | 5 | 120 | |||
| LD-003 | 1:3 | 9:1 | 300 | 5 | 120 | |||
| LD-004 | 1:3 | 4:1 | 400 | 5 | 140 | |||
| LD-005 | 1:3 | 4:1 | 300 | 10 | 120 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the microwave-assisted synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Structurally characterized luminescent lanthanide zinc carboxylate precursors for Ln-Zn-O nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liquid-crystalline-behavior-and-photoluminescence-of-lanthanide-decanoate-nanoparticles-synthesized-by-microwave-radiation - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Lanthanum Decanoate Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Lanthanum decanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities in synthesized this compound typically include:
-
Unreacted Starting Materials: Residual decanoic acid and unreacted lanthanum salts (e.g., lanthanum nitrate, lanthanum chloride).
-
Water: Can be present from the synthesis or absorbed from the atmosphere, potentially forming hydrated species.
-
Other Lanthanide Metals: If the lanthanum source is not of high purity, other lanthanide elements with similar chemical properties may be present.[1][2]
-
Byproducts: Depending on the synthetic route, side-products from unintended reactions may be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt and identify the presence of unreacted decanoic acid.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and identify the presence of water or other volatile impurities.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES): To quantify the presence of other metal impurities, including other lanthanides.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Can be adapted to separate this compound from organic impurities.[4][5]
-
Elemental Analysis: To confirm the stoichiometric ratio of carbon, hydrogen, and lanthanum in the final product.
Q3: What is a general approach to purifying crude this compound?
A3: A general approach to purifying crude this compound involves the following steps:
-
Initial Washing: Washing the crude product with a non-polar solvent (e.g., hexane) can help remove excess unreacted decanoic acid.
-
Recrystallization: This is the primary method for purifying solid this compound. It involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to slowly cool to form purer crystals.
-
Drying: Thoroughly drying the purified crystals under vacuum is crucial to remove any residual solvent.
Troubleshooting Guides
Issue 1: The final product is an oily or waxy solid, not a crystalline powder.
| Possible Cause | Suggested Solution |
| Excess Decanoic Acid | Wash the crude product with a cold, non-polar solvent like hexane in which this compound has low solubility but decanoic acid is soluble. |
| Residual Solvent | Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove any remaining solvent from the synthesis. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good a solvent even at low temperatures, or the compound may be "oiling out." Experiment with different solvent systems, including mixed-solvent systems.[6][7] |
| Rapid Crystallization | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of an amorphous solid rather than the formation of crystals. |
Issue 2: FTIR analysis shows a broad peak around 1700 cm⁻¹ and a broad O-H stretch.
| Possible Cause | Suggested Solution |
| Presence of Free Decanoic Acid | The peak around 1700 cm⁻¹ is characteristic of the C=O stretch of a carboxylic acid. The broad O-H stretch also indicates the presence of the carboxylic acid dimer. Purify the product by washing with a non-polar solvent or by recrystallization. |
| Incomplete Reaction | Ensure the stoichiometry of the reactants and reaction conditions (temperature, time) are optimized for complete conversion to the salt. |
| Hydrolysis of the Product | The presence of significant water can lead to hydrolysis. Ensure all solvents are anhydrous and the reaction is carried out under an inert atmosphere if sensitive to moisture. |
Issue 3: Elemental analysis indicates a lower than expected lanthanum content.
| Possible Cause | Suggested Solution |
| Presence of Excess Decanoic Acid | As this has a lower molecular weight than this compound, its presence will reduce the relative amount of lanthanum. Purify as described above. |
| Formation of a Hydrated Species | Water coordinated to the lanthanum ion will increase the overall molecular weight and decrease the percentage of lanthanum. Use TGA to determine the water content and dry the sample thoroughly under vacuum. |
| Incomplete Removal of Other Salts | If the synthesis involved other salts (e.g., sodium decanoate and a lanthanum salt), ensure the product is thoroughly washed to remove any soluble inorganic byproducts. |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of this compound
This protocol is a general guideline and may require optimization for specific impurity profiles and scales.
-
Solvent Selection:
-
Choose a "good" solvent in which this compound is soluble when hot. Examples for long-chain metal carboxylates include toluene, ethanol, or tetrahydrofuran (THF).[6]
-
Choose a "poor" or "anti-solvent" in which this compound is insoluble or sparingly soluble, even when hot. A common choice is a non-polar solvent like hexane or heptane. The two solvents must be miscible.[7][8][9][10]
-
-
Procedure: a. Place the crude this compound in a clean Erlenmeyer flask. b. Add the minimum amount of the hot "good" solvent to just dissolve the solid. c. While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). d. Add a few more drops of the hot "good" solvent until the solution becomes clear again. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent. h. Dry the crystals under vacuum.
Protocol 2: Purity Assessment by FTIR and TGA
FTIR Analysis:
-
Acquire an FTIR spectrum of the unpurified decanoic acid starting material.
-
Acquire an FTIR spectrum of the synthesized, crude this compound.
-
Acquire an FTIR spectrum of the purified this compound.
-
Compare the spectra. A pure sample should show the disappearance of the broad C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of strong asymmetric and symmetric COO⁻ stretching bands (typically in the 1500-1600 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively).[11]
TGA Analysis:
-
Run a TGA scan of the purified this compound from room temperature to approximately 600 °C under a nitrogen atmosphere.
-
Analyze the thermogram for weight loss steps. A significant weight loss at temperatures below 150 °C typically indicates the presence of water or volatile solvents. The decomposition of the decanoate ligands will occur at higher temperatures.[11]
Data Presentation
Table 1: Comparison of Analytical Data Before and After Purification
| Analytical Technique | Crude this compound | Purified this compound | Interpretation of Improvement |
| Appearance | Oily/waxy solid | Crystalline powder | Removal of amorphous impurities and excess decanoic acid. |
| FTIR (cm⁻¹) | Broad peak at ~1700 (C=O of acid) | Absence of peak at ~1700; Strong peaks at ~1550 and ~1420 (COO⁻) | Complete conversion to the carboxylate salt and removal of unreacted acid. |
| TGA (% weight loss < 150°C) | > 1% | < 0.5% | Removal of water and/or volatile solvents. |
| ICP-MS (ppm of other REE) | Varies (e.g., 100 ppm Ce) | < 10 ppm Ce | Successful removal of other rare-earth impurities. |
Visualizations
Caption: Purification and analysis workflow for this compound.
Caption: Logic for mixed-solvent recrystallization of this compound.
References
- 1. Frontiers | Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct determination of rare earth impurities in lanthanum oxide by fluorination assisted electrothermal vaporization inductively coupled plasma atomic emission spectrometry with slurry sampling - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Research Portal [laro.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. quora.com [quora.com]
- 11. sphinxsai.com [sphinxsai.com]
Technical Support Center: Lanthanide Carboxylate Synthesis
Welcome to the technical support center for lanthanide carboxylate synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction produced an insoluble white precipitate instead of the expected crystalline product. What went wrong?
A1: This is a common issue often attributed to the hydrolysis of the lanthanide salt precursor, leading to the formation of insoluble lanthanide hydroxides or oxides.[1][2] Maintaining the correct pH is crucial. If the pH is too high, precipitation of hydroxides is favored. Conversely, a pH that is too low will prevent the deprotonation of the carboxylic acid ligand, inhibiting coordination with the lanthanide ion.[1][2]
Troubleshooting Steps:
-
pH Control: Carefully monitor and adjust the pH of your reaction mixture. The optimal pH is typically between 5.5 and 7.0 for the metalation reaction to proceed effectively.[1]
-
Anhydrous Conditions: Ensure your solvents and starting materials are sufficiently dry, as water can promote hydrolysis.
-
Starting Material Selection: Consider using lanthanide salts with less coordinated water or using anhydrous lanthanide sources if hydrolysis is a persistent issue.
Q2: The yield of my lanthanide carboxylate complex is consistently low. How can I improve it?
A2: Low yields can result from several factors, including incomplete reaction, product loss during workup, or competing side reactions like hydrolysis.
Optimization Strategies:
-
Stoichiometry: Experiment with the metal-to-ligand ratio. Using a slight excess of either the metal salt or the ligand can sometimes drive the reaction to completion.[2]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Solvothermal and hydrothermal methods often require elevated temperatures and extended reaction times to achieve good crystallinity and yield.[3][4][5]
-
Solvent Choice: The solvent system can significantly impact the solubility of reactants and the crystallization of the product.[6][7] Experiment with different solvents or solvent mixtures.
Q3: My product is an amorphous powder, and I am unable to obtain single crystals for X-ray diffraction. What can I do?
A3: Obtaining crystalline material suitable for single-crystal X-ray diffraction can be challenging. The crystallinity is influenced by factors such as the rate of nucleation and crystal growth.
Tips for Promoting Crystallinity:
-
Slow Cooling: In solvothermal or hydrothermal syntheses, a slow cooling rate after the reaction is complete can promote the growth of larger, higher-quality crystals.[3] A cooling rate of 5 °C/h has been used successfully.[4]
-
Solvent System: The choice of solvent can influence crystal packing and morphology.[6][7][8][9] Consider using solvent mixtures or additives that can act as modulators for crystal growth.
-
Concentration: Adjusting the concentration of your reactants can impact the supersaturation of the solution and, consequently, the crystallization process.
Q4: I am having difficulty purifying my lanthanide carboxylate complex from unreacted starting materials.
A4: Purification of lanthanide complexes can be complex due to their coordination chemistry. The choice of purification method often depends on the stability of your complex and the nature of the impurities.
Purification Methods:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying crystalline products.
-
Washing: Thoroughly washing the isolated product with appropriate solvents can remove soluble impurities. Acetonitrile and ethanol are commonly used.[3]
-
pH Adjustment Workup: For complexes stable at high pH, raising the pH to ≥11 can precipitate unreacted metal ions as hydroxides, which can then be filtered off.[1]
-
Dialysis: For water-soluble complexes, dialysis can be an effective method to remove unreacted metal salts and other small molecule impurities.[2]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in lanthanide carboxylate synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Lanthanide-Carboxylate Coordination Polymer
This protocol is adapted from the synthesis of [Pr₂(2,5-TDC)₃(1,10-Phen)₂(H₂O)₂].[4]
Materials:
-
Lanthanide(III) nitrate hydrate (e.g., Pr(NO₃)₃·6H₂O)
-
Carboxylic acid ligand (e.g., 2,5-thiophenedicarboxylic acid)
-
Co-ligand (e.g., 1,10-phenanthroline)
-
Solvent (e.g., DMA/water or DMF/water mixture)
Procedure:
-
In a beaker, prepare a suspension of the carboxylic acid ligand (0.1 mmol) and the co-ligand (0.2 mmol) in 4 mL of DMA.
-
In a separate vial, dissolve the lanthanide nitrate salt (0.4 mmol) in 6 mL of deionized water.
-
Add the aqueous lanthanide salt solution dropwise to the ligand suspension while stirring continuously.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 160 °C for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 5 °C/h.
-
Collect the crystalline product by filtration, wash with DMA and water, and air dry.
Protocol 2: Purification by pH Adjustment
This protocol is useful for removing unreacted lanthanide ions from the product mixture.[1]
Procedure:
-
After the reaction is complete, add a concentrated base (e.g., NH₄OH) to the reaction mixture to adjust the pH to ≥11. This will precipitate any uncomplexed metal as the insoluble hydroxide.
-
Filter the mixture through a 0.2 µm filter to remove the precipitate. If the filter clogs, centrifuge the mixture and decant the supernatant before filtration.
-
If the desired product is in the filtrate, the solvent can be removed under reduced pressure (e.g., rotary evaporation or freeze-drying).
-
This process can be repeated if analysis shows that free lanthanide is still present.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for a Hypothetical Lanthanide Carboxylate Synthesis
| Entry | Lanthanide Salt | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | La(NO₃)₃·6H₂O | H₂BDC | DMF | 120 | 24 | 65 |
| 2 | La(NO₃)₃·6H₂O | H₂BDC | DMF | 150 | 24 | 78 |
| 3 | La(NO₃)₃·6H₂O | H₂BDC | DMA | 150 | 24 | 72 |
| 4 | Ce(NO₃)₃·6H₂O | H₂BDC | DMF | 150 | 24 | 81 |
| 5 | La(NO₃)₃·6H₂O | H₂BDC | DMF | 150 | 48 | 85 |
H₂BDC = 1,4-benzenedicarboxylic acid
Table 2: Optimized Synthesis Conditions for [Ln(HL)₂(NO₃)₃] Complexes [3]
| Complex | Ln Salt (mmol) | HL (mmol) | Solvent (mL) | Temperature (°C) | Time (days) | Yield (%) |
| 1 (La) | 0.3 | 0.1 | EtOH/H₂O (1/0.5) | 80 | 2-5 | 46 |
| 2 (Ce) | 0.3 | 0.1 | MeCN (1.5) | 120 | 2 | 58 |
| 3 (Nd) | 0.3 | 0.1 | EtOH/H₂O (1/0.5) | 80 | 2-5 | 60 |
| 4 (Eu) | 0.3 | 0.1 | MeCN (1.5) | 120 | 2 | 62 |
| 5 (Gd) | 0.3 | 0.1 | EtOH/H₂O (1/0.5) | 80 | 2-5 | 55 |
| 6 (Dy) | 0.3 | 0.1 | EtOH/H₂O (1/0.5) | 80 | 2-5 | 54 |
| 7 (Ho) | 0.3 | 0.1 | MeCN (1.5) | 120 | 2 | 59 |
HL = 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid
Logical Relationships in Synthesis Optimization
The following diagram illustrates the relationships between key experimental parameters and the desired outcomes in lanthanide carboxylate synthesis.
References
- 1. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dual-Ligand Strategy Employing Rigid 2,5-Thiophenedicarboxylate and 1,10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide(III) Coordination Polymers: Structural Diversity, DFT Study, and Exploration of the Luminescent Tb(III) Coordination Polymer as an Efficient Chemical Sensor for Nitroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of crystal-solvent interaction on crystal growth and morphology | Semantic Scholar [semanticscholar.org]
Technical Support Center: Lanthanum Decanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lanthanum Decanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is Lanthanum Hydroxide, La(OH)₃. This occurs due to the hydrolysis of the lanthanum salt precursor, especially in the presence of water and if the pH is not adequately controlled.
Q2: How can I minimize the formation of Lanthanum Hydroxide?
A2: To minimize La(OH)₃ formation, it is crucial to use anhydrous solvents and reagents where possible. If an aqueous or alcoholic solvent system is necessary, the reaction pH should be maintained in the acidic to neutral range to suppress hydrolysis.
Q3: What are the signs of incomplete reaction?
A3: Incomplete reaction may be indicated by a lower than expected yield of the final product. Analytically, the presence of unreacted decanoic acid or lanthanum salt in your final product's characterization data (e.g., FTIR, NMR) is a clear sign.
Q4: Can other lanthanum species form as side products?
A4: Yes, besides lanthanum hydroxide, the formation of lanthanum carbonate (La₂(CO₃)₃) or lanthanum oxycarbonate species can occur if the reaction is exposed to atmospheric carbon dioxide, particularly under basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants. - Use a more soluble lanthanum salt. |
| Product loss during workup. | - Optimize washing and filtration steps. - Use a solvent in which the product is sparingly soluble for washing. | |
| White, gelatinous precipitate forms | Formation of Lanthanum Hydroxide (La(OH)₃). | - Ensure anhydrous reaction conditions. - Adjust the pH to be slightly acidic. - Use a non-aqueous solvent system if possible. |
| Product is difficult to filter | Presence of colloidal lanthanum hydroxide. | - Centrifuge the product before filtration. - Allow the precipitate to age to increase particle size. |
| FTIR spectrum shows a broad peak around 3400-3600 cm⁻¹ | Presence of O-H stretching from water or La(OH)₃. | - Dry the product under vacuum at an elevated temperature. - If La(OH)₃ is present, purification by recrystallization may be necessary. |
| FTIR spectrum shows peaks characteristic of unreacted decanoic acid (broad O-H and C=O stretch) | Incomplete reaction. | - Re-run the reaction with an excess of the lanthanum salt or for a longer duration. - Purify the product by washing with a solvent that dissolves decanoic acid but not the this compound. |
| Product shows poor solubility in non-polar organic solvents | Contamination with inorganic lanthanum salts or hydroxide. | - Wash the product thoroughly with water (if the decanoate is insoluble) to remove unreacted lanthanum salts. - Recrystallize from an appropriate solvent. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound Nanoparticles
This method is adapted from a procedure for luminescent lanthanide decanoate nanoparticles.[1][2]
Materials:
-
Lanthanum(III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic Acid (C₁₀H₂₀O₂)
-
Ethanol
-
Deionized Water
Procedure:
-
In a typical synthesis, dissolve a stoichiometric amount of Lanthanum(III) Nitrate Hexahydrate in a mixture of ethanol and water.
-
Add a three-fold molar excess of decanoic acid to the lanthanum nitrate solution.
-
Place the reaction mixture in a microwave reactor.
-
Heat the mixture using microwave irradiation to a specified temperature and hold for a designated time to facilitate the formation of nanoparticles.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product with ethanol to remove unreacted decanoic acid and byproducts.
-
Dry the final product under vacuum.
Protocol 2: Precipitation Synthesis of Lanthanum Laurate (as a proxy for Decanoate)
This protocol is based on the synthesis of Lanthanum Laurate and can be adapted for this compound.[3]
Materials:
-
Lanthanum(III) Chloride or Lanthanum(III) Nitrate
-
Lauric Acid (or Decanoic Acid)
-
Sodium Hydroxide
-
Methanol
-
Deionized Water
Procedure:
-
Dissolve lauric acid (or decanoic acid) in methanol.
-
Separately, prepare a solution of sodium hydroxide in methanol and add it to the lauric acid solution to form sodium laurate (or decanoate).
-
Prepare an aqueous solution of the lanthanum salt.
-
Slowly add the aqueous lanthanum salt solution to the methanolic solution of the sodium laurate (or decanoate) with vigorous stirring.
-
A precipitate of Lanthanum Laurate (or Decanoate) will form.
-
Continue stirring for a specified period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water and then with methanol to remove unreacted starting materials and byproducts.
-
Dry the product in an oven or under vacuum at a suitable temperature.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of Lanthanum Hydroxide as a common side product.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Thermal stability issues with Lanthanum decanoate precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal stability of lanthanum decanoate precursors. It is intended for researchers, scientists, and drug development professionals working with these materials.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound?
A1: this compound, like other lanthanum carboxylates, is expected to decompose in a multi-step process when heated. The general pathway involves the initial loss of any bound water, followed by the decomposition of the anhydrous salt to form an intermediate lanthanum dioxycarbonate (La₂O₂CO₃). Upon further heating to higher temperatures, this intermediate decomposes to the final product, lanthanum oxide (La₂O₃).[1][2]
Q2: At what temperature does this compound begin to decompose?
Q3: What are the gaseous byproducts of this compound decomposition?
A3: The thermal decomposition of lanthanum carboxylates typically releases carbon dioxide (CO₂) and a symmetrical ketone. For this compound, the expected ketone byproduct would be 10-nonadecanone.
Q4: My this compound precursor shows an initial weight loss at a low temperature (e.g., below 120°C). What could be the cause?
A4: An initial weight loss at temperatures between 60°C and 120°C is typically due to the loss of absorbed or coordinated water molecules from the precursor.[3] The presence of water can be confirmed by techniques like Karl Fischer titration or by observing a corresponding endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram.
Q5: The final weight of my product after calcination is higher than the theoretical yield for La₂O₃. What could be the reason?
A5: A higher-than-expected final weight could indicate the incomplete decomposition of the lanthanum dioxycarbonate intermediate. This can happen if the final calcination temperature is not high enough or the dwell time is too short. To ensure complete conversion to La₂O₃, heating to temperatures of 800°C or higher is often required.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the thermal processing of this compound precursors.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent TGA/DSC results between batches | 1. Variation in hydration: Different batches may have varying amounts of absorbed water. 2. Inhomogeneous sample: The precursor may not be a homogenous powder. 3. Presence of impurities: Residual starting materials or byproducts from synthesis can alter the thermal profile. | 1. Dry the precursor under vacuum at a low temperature (e.g., 80-100°C) before analysis to remove absorbed water. 2. Ensure the sample is finely ground and well-mixed before analysis. 3. Characterize the precursor using techniques like FTIR and elemental analysis to check for impurities. |
| Broad or overlapping decomposition peaks in TGA/DSC | 1. Fast heating rate: A high heating rate can reduce the resolution of thermal events. 2. Multiple, simultaneous decomposition reactions: Complex decomposition pathways can lead to overlapping peaks. | 1. Use a slower heating rate (e.g., 5-10°C/min) to improve the separation of thermal events. 2. Use complementary techniques like Evolved Gas Analysis (EGA) coupled with TGA-MS to identify the gaseous products at each stage and better understand the decomposition steps. |
| Formation of a black or grey residue after calcination | Carbonaceous residue: Incomplete combustion of the organic decanoate ligand, especially in an inert or reducing atmosphere. | 1. Perform the calcination in an oxidizing atmosphere (e.g., air or oxygen) to facilitate the complete removal of carbon. 2. Introduce a dwell time at an intermediate temperature (e.g., 400-500°C) to allow for the slow combustion of organic components before ramping to the final calcination temperature. |
| Unexpected phases in the final product (identified by XRD) | 1. Incomplete decomposition: As mentioned, this can lead to the presence of La₂O₂CO₃. 2. Reaction with crucible material: At high temperatures, the precursor or its decomposition products might react with the crucible. 3. Atmospheric reactions: The atmosphere used during calcination can influence the final product. For example, heating in air can sometimes lead to the formation of hydroxides if moisture is present.[2] | 1. Increase the final calcination temperature and/or duration. 2. Use inert crucible materials like alumina or platinum.[4] 3. Ensure a dry and controlled atmosphere during the thermal treatment. |
Quantitative Data Summary
The following table summarizes typical thermal decomposition data for lanthanum carboxylates, which can be used as an estimate for this compound. Note that specific temperatures and weight losses will vary depending on the exact experimental conditions.
| Decomposition Stage | Temperature Range (°C) | Typical Weight Loss (%) | Associated Event | Gaseous Byproducts | Solid Product |
| Dehydration | 60 - 120 | Variable | Loss of adsorbed/coordinated water. | H₂O | Anhydrous this compound |
| Carboxylate Decomposition | 300 - 500 | ~40-60% | Decomposition of the decanoate ligand. | CO₂, 10-nonadecanone | La₂O₂CO₃ |
| Oxycarbonate Decomposition | 500 - 800+ | ~5-15% | Decarbonation of the intermediate. | CO₂ | La₂O₃ |
Experimental Protocols
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition profile of this compound precursors.
Instrumentation: A simultaneous TGA/DSC instrument is recommended.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound powder into an alumina or platinum crucible.[4]
-
Instrument Setup:
-
Purge Gas: Use a high-purity inert gas (e.g., Nitrogen or Argon) or an oxidizing gas (e.g., Air), depending on the desired experimental conditions, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 1000°C at a heating rate of 10°C/min. Slower heating rates (e.g., 5°C/min) can be used for better resolution of thermal events.
-
-
-
Data Analysis:
-
Analyze the TGA curve for weight loss steps and determine the onset and peak decomposition temperatures.
-
Analyze the DSC curve for endothermic or exothermic peaks corresponding to phase transitions or decomposition events.
-
Correlate the weight loss steps with the thermal events observed in the DSC curve.
-
Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the this compound precursor and its decomposition products at various temperatures.
Instrumentation: A powder X-ray diffractometer with a high-temperature stage is ideal for in-situ studies. Alternatively, samples can be calcined ex-situ and analyzed at room temperature.
Methodology:
-
Sample Preparation:
-
For in-situ analysis, place a thin layer of the precursor powder on the sample holder of the high-temperature stage.
-
For ex-situ analysis, calcine the precursor in a furnace at desired temperatures (e.g., 300°C, 600°C, 900°C) for a set duration (e.g., 2 hours), then cool to room temperature and gently grind the resulting powder.
-
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range (2θ): Scan from a low angle (e.g., 10°) to a high angle (e.g., 80°).
-
Step Size and Dwell Time: Use appropriate settings to obtain good signal-to-noise ratio (e.g., 0.02° step size, 1-2 seconds/step).
-
-
Data Analysis:
-
Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database).
-
Track the evolution of phases as a function of temperature to understand the decomposition pathway.
-
Visualizations
Caption: Experimental workflow for thermal analysis.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Controlling the Morphology of Lanthanum Decanoate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of lanthanum decanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and crystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation or very low yield. | 1. Insufficient Supersaturation: The concentration of this compound in the solution is below the nucleation point. 2. Inappropriate Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved. 3. Temperature is too high: The solubility of this compound might be too high at the current crystallization temperature. | 1. Increase Concentration: Slowly evaporate the solvent to increase the concentration of the solute. 2. Introduce an Anti-solvent: Add a solvent in which this compound is insoluble to induce precipitation. 3. Lower the Temperature: Gradually decrease the temperature of the solution to reduce solubility and promote crystallization. |
| Crystals form too quickly (amorphous powder or very small needles). | 1. High Degree of Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation. 2. Rapid Cooling: A sudden drop in temperature can cause the compound to crash out of solution. | 1. Dilute the Solution: Add a small amount of the primary solvent to reduce the supersaturation level. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment if necessary. Insulating the flask can help slow the cooling process. |
| Formation of an oil instead of crystals. | 1. High Concentration of Impurities: Impurities can inhibit crystal lattice formation. 2. Melting Point Depression: Significant impurity levels can lower the melting point of the solid to below the crystallization temperature. | 1. Purify the Reactants: Ensure the lanthanum salt and decanoic acid (or its salt) are of high purity. 2. Charcoal Treatment: If colored impurities are present, consider treating the hot solution with activated charcoal before filtration and crystallization. |
| Inconsistent crystal morphology (batch-to-batch variation). | 1. Lack of Control over Key Parameters: Minor variations in temperature, concentration, solvent ratio, or stirring rate between batches. 2. Presence of Trace Impurities: Even small amounts of different impurities can alter crystal habit. | 1. Standardize the Protocol: Carefully control and document all experimental parameters for each batch. 2. Use High-Purity Reagents and Solvents: Consistent use of high-purity starting materials will minimize the impact of impurities. |
| Formation of aggregates instead of single crystals. | 1. High Nucleation Rate: Too many crystal nuclei are forming at once, leading to intergrowth. 2. Inadequate Agitation: Without proper stirring, localized high supersaturation can lead to the formation of aggregates. | 1. Reduce Supersaturation: See solutions for "Crystals form too quickly". 2. Optimize Stirring: Introduce gentle, continuous stirring to maintain a homogeneous solution and prevent localized supersaturation. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the morphology of this compound crystals?
A1: The morphology of this compound crystals is primarily influenced by several factors:
-
Solvent System: The choice of solvent and the presence of co-solvents or anti-solvents can significantly alter crystal shape and size.
-
Supersaturation: The concentration of the solute in the solvent affects the nucleation and growth rates, which in turn determine the final crystal morphology.
-
Temperature: Temperature influences the solubility of this compound and the kinetics of crystallization.
-
pH of the Solution: The pH can affect the coordination of the decanoate ligand to the lanthanum ion, potentially influencing the crystal structure.
-
Additives and Impurities: The presence of other ions or molecules can selectively adsorb to certain crystal faces, inhibiting growth on those faces and altering the overall crystal habit.
Q2: How can I control the size of my this compound crystals?
A2: To obtain larger crystals, you generally want to promote slower crystal growth. This can be achieved by:
-
Lowering the supersaturation: Use a concentration that is only slightly above the solubility limit at the crystallization temperature.
-
Slowing the cooling rate: Allow the solution to cool to room temperature over several hours or even days.
-
Using a solvent in which the compound has moderate solubility: This will slow down the precipitation process.
For smaller, nano-sized crystals, rapid precipitation is often desired. This can be achieved through:
-
High supersaturation: Using a highly concentrated solution.
-
Rapid cooling or quenching: Quickly lowering the temperature of the solution.
-
Microwave-assisted synthesis: This method can lead to the rapid and uniform formation of nanoparticles.
Q3: What is a suitable solvent system for the crystallization of this compound?
A3: this compound is a metal carboxylate with a long alkyl chain, making it soluble in various organic solvents. A common approach is to use a solvent system where it is soluble at a higher temperature and less soluble at a lower temperature. A mixed solvent system, such as an alcohol/water or toluene/hexane mixture, can be effective. The more polar solvent (e.g., alcohol) can help dissolve the lanthanum carboxylate head, while the nonpolar solvent (e.g., toluene) can solvate the long decanoate tails. The ratio of these solvents is a critical parameter to adjust for controlling morphology.
Q4: Can the stirring rate affect crystal morphology?
A4: Yes, the stirring rate can influence crystal morphology. In an unstirred solution, concentration gradients can form, leading to non-uniform crystal growth. Gentle and consistent stirring helps to maintain a homogeneous concentration and temperature throughout the solution, which can lead to more uniform and well-defined crystals. However, very vigorous stirring can lead to smaller crystals due to increased secondary nucleation (the formation of new crystals from collisions between existing crystals).
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes a common method for synthesizing this compound by reacting a lanthanum salt with a decanoate salt in an aqueous or mixed-solvent medium.
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Sodium decanoate (NaC₁₀H₁₉O₂)
-
Deionized water
-
Ethanol (or other suitable organic solvent)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a specific amount of lanthanum(III) chloride heptahydrate in a mixture of deionized water and ethanol.
-
In a separate vessel, dissolve a stoichiometric amount (3 molar equivalents) of sodium decanoate in a similar solvent mixture.
-
-
Reaction and Precipitation:
-
Gently heat both solutions to a moderate temperature (e.g., 50-60 °C) with stirring until all solids are dissolved.
-
Slowly add the sodium decanoate solution to the lanthanum chloride solution with continuous stirring. A white precipitate of this compound should form immediately.
-
-
Aging the Precipitate:
-
Continue stirring the mixture at the elevated temperature for a set period (e.g., 1-2 hours) to allow the crystals to age and potentially grow.
-
-
Isolation and Washing:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid several times with deionized water to remove any unreacted salts and byproducts (e.g., sodium chloride).
-
Perform a final wash with a small amount of cold ethanol to aid in drying.
-
-
Drying:
-
Dry the resulting this compound crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between synthesis parameters and crystal morphology.
Technical Support Center: Lanthanum Decanoate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Lanthanum decanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
A1: this compound is typically synthesized through the reaction of a lanthanum salt, most commonly Lanthanum(III) nitrate or Lanthanum(III) chloride, with decanoic acid or a decanoate salt (like sodium decanoate). The reaction is a salt metathesis or acid-base reaction, resulting in the formation of this compound and a byproduct.[1] The stoichiometry is critical, as Lanthanum has a +3 oxidation state and typically coordinates with three decanoate anions.[2]
Q2: What are the critical process parameters to control during scale-up?
A2: Key parameters include:
-
Stoichiometry: Precise control of the molar ratio of lanthanum salt to decanoic acid is crucial to avoid impurities from unreacted starting materials.
-
Temperature: Reaction temperature affects reaction rate and solubility of reactants and products. Inconsistent temperature can lead to variations in particle size and purity.
-
pH: The pH of the reaction mixture influences the protonation state of decanoic acid and can affect the precipitation of this compound.
-
Mixing/Agitation: Adequate mixing is essential for maintaining homogeneity, especially in larger reactors, to ensure consistent reaction conditions and prevent localized areas of high concentration.
-
Solvent Selection: The choice of solvent impacts the solubility of reactants and the precipitation of the product. The solvent must also be suitable for large-scale handling and purification steps.
Q3: What are the common impurities in this compound production?
A3: Common impurities can include:
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Unreacted decanoic acid.
-
Residual lanthanum salts.
-
Byproducts from the reaction (e.g., sodium nitrate).
-
Trace metal impurities from the lanthanum source, such as other rare earth elements, iron, or silicon.[3][4]
-
Solvent adducts or hydrates.
Q4: Which analytical techniques are recommended for product characterization and quality control?
A4: A combination of techniques is recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt by identifying the characteristic C=O stretching frequencies and the absence of the carboxylic acid O-H peak.[5][6]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For accurate determination of the lanthanum content and to quantify trace metal impurities.[3][4]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and to quantify the amount of coordinated or lattice solvent/water.[7]
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the solid product.[6]
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size distribution of the product.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during isolation/filtration. - Incorrect stoichiometry. - Sub-optimal reaction temperature or time. | - Increase reaction time or temperature moderately. - Check filter pore size and washing procedure to minimize loss. - Verify molar ratios of reactants. - Optimize reaction conditions at a smaller scale before scaling up. |
| Product is Oily or Gummy | - Presence of excess unreacted decanoic acid. - Incomplete solvent removal. - Formation of a non-crystalline, amorphous product. | - Wash the product with a non-polar solvent in which this compound is insoluble but decanoic acid is soluble (e.g., hexane). - Dry the product under vacuum at a slightly elevated temperature. - Adjust the precipitation conditions (e.g., solvent, temperature, addition rate) to favor crystallization. |
| Inconsistent Batch-to-Batch Purity | - Variation in the purity of starting materials. - Poor control over reaction parameters (temperature, pH, mixing). - Inconsistent purification/washing steps. | - Source high-purity, well-characterized starting materials. - Implement strict process controls for all critical parameters. - Standardize the purification protocol, including solvent volumes and washing times. |
| Poor Filtration Characteristics | - Very fine particle size. - Gelatinous precipitate. | - Modify the precipitation conditions to promote the growth of larger crystals (e.g., slower addition of precipitating agent, aging the suspension). - Consider using a filter aid, but be mindful of potential contamination. |
| High Levels of Inorganic Salt Impurities | - Inefficient washing of the product. | - Increase the number of washes with deionized water. - Re-slurry the product in fresh water and filter again. - Monitor the conductivity of the filtrate to determine when the product is sufficiently washed. |
Experimental Protocols
Lab-Scale Synthesis (10g Scale)
-
Dissolution: Dissolve 11.7 g (27 mmol) of Lanthanum(III) nitrate hexahydrate in 100 mL of ethanol in a 250 mL round-bottom flask with magnetic stirring.
-
Base Addition: In a separate beaker, dissolve 14.0 g (81 mmol) of decanoic acid and 3.2 g (81 mmol) of sodium hydroxide in 100 mL of ethanol.
-
Reaction: Slowly add the sodium decanoate solution to the stirring lanthanum nitrate solution at room temperature over 30 minutes. A white precipitate will form.
-
Aging: Stir the resulting suspension at room temperature for an additional 2 hours to ensure complete reaction.
-
Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 50 mL of deionized water (x3) and 50 mL of ethanol (x2).
-
Drying: Dry the solid in a vacuum oven at 60°C overnight to yield this compound.
Pilot-Scale Synthesis (1kg Scale) - Considerations
-
Reactor: Use a 50 L glass-lined reactor with a jacket for temperature control and a variable-speed agitator.
-
Reagent Addition: Use a peristaltic pump for the controlled addition of the sodium decanoate solution to manage the exotherm and ensure consistent precipitation.
-
Mixing: The agitator speed should be optimized to ensure suspension of the solids without causing excessive particle size reduction.
-
Filtration and Drying: A larger filtration apparatus, such as a Nutsche filter-dryer, is recommended for efficient isolation, washing, and drying of the product in a single vessel, minimizing handling losses and contamination.
-
Safety: Handle large quantities of ethanol in a well-ventilated area with appropriate grounding to prevent static discharge.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Lanthanum Nitrate Hexahydrate | 11.7 g | 11.7 kg |
| Decanoic Acid | 14.0 g | 14.0 kg |
| Sodium Hydroxide | 3.2 g | 3.2 kg |
| Ethanol Volume | 200 mL | 200 L |
| Typical Reaction Time | 2 hours | 4-6 hours |
| Typical Yield | 90-95% | 85-90% |
| Purity (by ICP-MS) | >99.9% | >99.5% |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. pgmsmetal.com [pgmsmetal.com]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. orientjchem.org [orientjchem.org]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Lanthanum Decanoate Synthesis and Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum decanoate. The following information addresses common issues encountered during synthesis and characterization, with a particular focus on the critical role of precursor purity.
Frequently Asked Questions (FAQs)
Q1: What is the general method for synthesizing this compound?
This compound is typically synthesized through the reaction of a lanthanum precursor, such as lanthanum(III) oxide (La₂O₃) or a lanthanum(III) salt like lanthanum(III) chloride (LaCl₃) or lanthanum(III) nitrate (La(NO₃)₃), with decanoic acid. The reaction is often carried out in a suitable solvent at elevated temperatures. For instance, a common method involves the direct reaction of lanthanum oxide with decanoic acid, often under reflux conditions to drive the reaction to completion.
Q2: How does the purity of the lanthanum precursor affect the properties of the final this compound product?
The purity of the lanthanum precursor is a critical factor that can significantly influence the physicochemical properties and batch-to-batch reproducibility of this compound. Impurities in the precursor can act as nucleation seeds, inhibitors, or competing reactants during the synthesis, leading to variations in particle size, morphology, crystallinity, and thermal stability.[1][2] For drug delivery applications, where particle characteristics are crucial for performance, using precursors of the highest possible purity is recommended.
Q3: What are the common impurities in lanthanum precursors and what are their potential effects?
Common impurities in commercial lanthanum oxide or lanthanum salts can include other rare earth elements (e.g., cerium, neodymium), alkali and alkaline earth metals, transition metals (e.g., iron, copper), and non-metallic elements like silicon and sulfur.[3][4] These impurities can lead to:
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Altered Crystallinity: Formation of amorphous phases or different crystal structures.
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Modified Particle Size and Morphology: Uncontrolled nucleation and growth can result in a wider particle size distribution and irregular shapes.[1][5]
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Reduced Thermal Stability: Impurities can lower the decomposition temperature of the final product.
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Inconsistent Spectroscopic Properties: Presence of other metal ions can interfere with the characteristic spectral signatures of this compound.
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Variable Biological Activity: For pharmaceutical applications, trace metal impurities can affect the toxicity and efficacy of the final product.
Q4: What characterization techniques are recommended for assessing the quality of this compound?
A comprehensive characterization of this compound should include:
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Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the lanthanum ion.
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X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition profile.
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Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize particle size and morphology.
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the elemental composition and detect trace metal impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to low precursor reactivity. | Use a more reactive precursor (e.g., lanthanum chloride instead of calcined lanthanum oxide). Ensure adequate reaction time and temperature. |
| Poor quality or impure decanoic acid. | Use high-purity decanoic acid and ensure it is free of water. | |
| Inconsistent Batch-to-Batch Properties (e.g., particle size, melting point) | Variation in the purity of the lanthanum precursor between batches.[1][5] | Source lanthanum precursor from a reliable supplier with a detailed certificate of analysis. If possible, use the same lot number for a series of experiments.[1] |
| Presence of water in the reactants or solvent. | Use anhydrous solvents and dry the lanthanum precursor before use, as lanthanum oxide is hygroscopic. | |
| Product is an oily or waxy solid instead of a powder | Incomplete reaction or presence of excess unreacted decanoic acid. | Increase reaction time or temperature. Purify the product by washing with a non-polar solvent like hexane to remove excess decanoic acid. |
| Discolored Product (e.g., yellow or brown tint) | Presence of transition metal impurities (e.g., iron) in the lanthanum precursor. | Use a higher purity grade of the lanthanum precursor. Analyze the precursor for trace metal impurities using ICP-MS. |
| Decomposition of the product during synthesis. | Lower the reaction temperature and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Broad or undefined peaks in XRD pattern | Amorphous product or very small crystallite size. | This can be influenced by precursor impurities affecting crystallization.[2] Consider an annealing step after synthesis to improve crystallinity. |
| Unexpected peaks in FTIR spectrum | Presence of unreacted starting materials or impurities. | Purify the product thoroughly. Compare the spectrum with a reference spectrum of pure this compound. |
Data Presentation: Effect of Precursor Purity on this compound Properties
The following tables summarize hypothetical quantitative data to illustrate the potential impact of lanthanum oxide (La₂O₃) precursor purity on the key properties of the resulting this compound. This data is for illustrative purposes and actual experimental results may vary.
Table 1: Physicochemical Properties
| La₂O₃ Precursor Purity (%) | Appearance | Melting Point (°C) | Decomposition Temperature (°C, TGA) |
| 99.99 | Fine white powder | 215 - 218 | 355 |
| 99.9 | White powder | 212 - 217 | 348 |
| 99.5 | Off-white powder | 208 - 215 | 340 |
| 99.0 | Slightly yellowish powder | 205 - 213 | 332 |
Table 2: Particle Size and Purity
| La₂O₃ Precursor Purity (%) | Average Particle Size (nm, TEM) | Particle Size Distribution | Final Product Purity (%) |
| 99.99 | 150 ± 20 | Narrow | > 99.9 |
| 99.9 | 180 ± 40 | Broader | 99.5 - 99.8 |
| 99.5 | 250 ± 80 | Broad | 99.0 - 99.5 |
| 99.0 | 300 ± 120 | Very Broad | < 99.0 |
Experimental Protocols
Synthesis of this compound from Lanthanum Oxide
Objective: To synthesize this compound from lanthanum oxide and decanoic acid.
Materials:
-
Lanthanum(III) oxide (La₂O₃) - high purity (e.g., 99.99%)
-
Decanoic acid (CH₃(CH₂)₈COOH) - high purity (e.g., 99%)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lanthanum(III) oxide (1 molar equivalent) and decanoic acid (3 molar equivalents).
-
Add anhydrous toluene to the flask to create a stirrable slurry.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Continue the reflux for 24-48 hours. The reaction progress can be monitored by the dissolution of the lanthanum oxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid product with anhydrous hexane multiple times to remove any unreacted decanoic acid.
-
Dry the final white powder under vacuum at 60-80 °C for 24 hours.
-
Store the dried this compound in a desiccator.
Characterization of this compound
a) Fourier-Transform Infrared Spectroscopy (FTIR):
-
Record the FTIR spectrum of the synthesized this compound powder using a KBr pellet or an ATR accessory.
-
Confirm the formation of the salt by observing the disappearance of the broad -OH stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) at approximately 1540 cm⁻¹ and 1410 cm⁻¹, respectively.
b) Thermogravimetric Analysis (TGA):
-
Heat a small sample of the this compound from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature from the resulting TGA curve.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between precursor purity and final product properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Lanthanum Decanoate Handling and Hydrolysis Prevention
Welcome to the technical support center for Lanthanum decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding hydrolysis and ensuring the stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound is the lanthanum salt of decanoic acid. It is a metal carboxylate that, like many other metallic salts of organic acids, is susceptible to hydrolysis. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds. In the case of this compound, this results in the formation of lanthanum hydroxide and decanoic acid. The presence of these impurities can significantly impact experimental results, affecting the compound's solubility, reactivity, and overall performance in drug delivery systems and other applications.
Q2: What are the primary factors that promote the hydrolysis of this compound?
The primary factors that promote the hydrolysis of this compound are:
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Presence of Water: Direct contact with water, including atmospheric moisture, is the main driver of hydrolysis.
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pH of the Solution: Hydrolysis of metal salts is often pH-dependent. Acidic or basic conditions can catalyze the breakdown of the salt.[1][2]
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Temperature: Higher temperatures can accelerate the rate of hydrolysis.
Q3: How can I visually identify if my this compound sample has undergone hydrolysis?
A pure, anhydrous this compound sample should be a well-defined solid. Signs of hydrolysis may include:
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A change in the physical appearance of the solid, such as becoming clumpy, sticky, or developing a wet appearance.
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A noticeable odor of decanoic acid (a fatty, goat-like smell).
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Reduced solubility in non-polar organic solvents and the formation of insoluble precipitates (lanthanum hydroxide).
Q4: What are the best solvents for dissolving this compound to minimize hydrolysis?
To minimize hydrolysis, it is crucial to use anhydrous aprotic solvents. Recommended solvents include:
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Toluene
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Hexane
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Tetrahydrofuran (THF), freshly distilled and dried
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Dimethylformamide (DMF), anhydrous grade
It is essential to ensure that the chosen solvent is thoroughly dried before use, as even trace amounts of water can initiate hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sample appears wet, clumpy, or has a strong odor. | The sample has been exposed to atmospheric moisture. | Discard the hydrolyzed sample. For future use, ensure the compound is handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and stored in a desiccator with a high-quality desiccant. |
| Inconsistent experimental results between batches. | Partial hydrolysis of the this compound starting material. | Always use freshly opened or properly stored anhydrous this compound. Consider re-purifying the material if its integrity is in doubt. Implement stringent anhydrous handling techniques for all experiments. |
| Precipitate forms upon dissolving the sample in an organic solvent. | The precipitate is likely lanthanum hydroxide, a product of hydrolysis. | Filter the solution under inert atmosphere to remove the insoluble hydroxide. However, the stoichiometry of your solution will be altered. It is best to start with a fresh, unhydrolyzed sample. Ensure your solvent is completely anhydrous. |
| Difficulty in achieving complete dissolution. | The presence of hydrolysis products can affect solubility. | Use a fresh, anhydrous sample of this compound. Ensure the solvent is of high purity and anhydrous. Gentle heating under an inert atmosphere may aid dissolution, but be cautious as excessive heat can promote degradation. |
Data Presentation: Stability of this compound
Quantitative stability data for this compound is not extensively available in the public domain. However, based on the general principles of metal carboxylate chemistry, the following qualitative stability profile can be expected. Researchers should perform their own stability studies for specific experimental conditions.
| Condition | Parameter | Expected Stability | Notes |
| pH | Acidic (pH < 7) | Low | Hydrolysis is likely to be accelerated. |
| Neutral (pH ≈ 7) | Low to Moderate | Hydrolysis can still occur, especially with prolonged exposure to aqueous environments. | |
| Basic (pH > 7) | Low | Formation of lanthanum hydroxide is favored. | |
| Temperature | Low (e.g., < 0 °C) | High | Recommended for long-term storage of solutions. |
| Room Temperature | Moderate | Stability is dependent on the solvent and exclusion of water. | |
| Elevated (> 40 °C) | Low | Increased temperature generally accelerates hydrolysis. | |
| Solvent | Aprotic, Anhydrous (e.g., Toluene, Hexane) | High | The lack of water and protic functional groups minimizes hydrolysis. |
| Protic, Anhydrous (e.g., dry Ethanol) | Moderate | Can still undergo solvolysis, a similar reaction with the alcohol. | |
| Aqueous Buffers | Very Low | Rapid hydrolysis is expected. | |
| Atmosphere | Inert (Argon, Nitrogen) | High | Essential for preventing contact with atmospheric moisture. |
| Air | Very Low | The presence of moisture in the air will lead to hydrolysis. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Anhydrous this compound
This protocol outlines the standard procedure for handling this compound to prevent hydrolysis using a Schlenk line or in a glovebox.
Materials:
-
This compound (anhydrous)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stir bar
-
Septa
-
Syringes and needles (oven-dried)
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware at >120°C for at least 4 hours.[3][4] Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas using a Schlenk line.[3][4] If using a glovebox, transfer all materials into the glovebox antechamber and purge according to standard procedures.
-
Dispensing:
-
In a Glovebox: Weigh the desired amount of this compound directly into the reaction vessel.
-
Using a Schlenk Line: If the container is sealed with a septum, use a syringe to create an inert atmosphere within the container by purging with inert gas. Use a clean, dry syringe to withdraw the desired volume of a standard solution of this compound or use a solid addition tube for transferring the powder.
-
-
Dissolution: Add the desired volume of anhydrous solvent to the reaction vessel containing the this compound via a cannula or a dry syringe.
-
Storage of Solutions: If a stock solution is prepared, it should be stored in a tightly sealed Schlenk flask under a positive pressure of inert gas, preferably at a low temperature.
Protocol 2: Monitoring Hydrolysis via Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a method to qualitatively assess the extent of hydrolysis in a sample of this compound.
Principle: Hydrolysis of this compound will result in the formation of decanoic acid and lanthanum hydroxide. The presence of the free carboxylic acid can be detected by the appearance of a characteristic O-H stretching band in the IR spectrum.
Procedure:
-
Sample Preparation: Prepare a KBr pellet or a thin film of the this compound sample. For solutions, use a suitable IR-transparent solvent and cell.
-
Acquire Spectrum: Obtain the FTIR spectrum of the sample.
-
Analysis:
-
Anhydrous this compound: The spectrum should show strong asymmetric and symmetric carboxylate (COO⁻) stretching bands typically in the region of 1500-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹) should be absent.
-
Hydrolyzed this compound: The spectrum will show the carboxylate stretches, but also a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer, and potentially a C=O stretch around 1700-1725 cm⁻¹ from the free acid. A broad absorption around 3500-3700 cm⁻¹ may also be present due to the O-H stretch of lanthanum hydroxide.
-
Visualizations
Caption: A decision workflow for the proper handling of this compound to prevent hydrolysis.
Caption: The chemical reaction illustrating the hydrolysis of this compound.
References
Technical Support Center: Optimizing Calcination for La₂O₃ from Lanthanum Decanoate
Welcome to the technical support center for the synthesis of high-purity Lanthanum Oxide (La₂O₃) from Lanthanum Decanoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and repeatable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the calcination of this compound to produce La₂O₃.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to La₂O₃ (Presence of Intermediates) | 1. Calcination temperature is too low. 2. Dwell time at the target temperature is insufficient. 3. Heating rate is too rapid, not allowing for complete decomposition of intermediates. | 1. Increase the final calcination temperature. Based on studies of similar long-chain lanthanum carboxylates, a temperature of at least 800°C is recommended to ensure complete conversion to La₂O₃. 2. Increase the dwell time at the final calcination temperature to 2-4 hours. 3. Employ a slower heating rate (e.g., 5-10°C/min) to allow for the complete decomposition of intermediate species like Lanthanum Dioxycarbonate (La₂O₂CO₃). |
| Final Product is Gray or Black | 1. Incomplete combustion of the organic decanoate ligand, resulting in residual carbon. 2. Insufficient oxygen in the furnace atmosphere. | 1. Ensure an adequate supply of air or oxygen during calcination. A gentle flow of air can facilitate the complete combustion of organic residues. 2. If calcining in an inert atmosphere is necessary for other reasons, a two-step process can be employed: an initial lower temperature step in an inert atmosphere to decompose the decanoate, followed by a higher temperature step in an oxidizing atmosphere to remove residual carbon. |
| La₂O₃ Powder is Highly Agglomerated | 1. High calcination temperatures can lead to sintering and particle growth. 2. Rapid heating rates can cause localized overheating. | 1. Optimize the calcination temperature to the minimum required for complete conversion to avoid excessive sintering. This can be determined through systematic experiments. 2. Use a slower heating rate to ensure uniform temperature distribution throughout the sample. 3. Consider using a precursor that is well-dispersed before calcination. |
| Inconsistent Results Between Batches | 1. Variation in the purity or hydration state of the starting this compound. 2. Inconsistent furnace atmosphere or temperature profiles. | 1. Thoroughly dry the this compound precursor at a low temperature (e.g., 100-120°C) before calcination to remove any adsorbed water. 2. Ensure consistent furnace loading and atmosphere control for each run. Calibrate the furnace thermocouple regularly. |
| Formation of Unwanted Crystalline Phases | 1. Reaction with the crucible material at high temperatures. 2. Contaminants in the starting material or furnace atmosphere. | 1. Use high-purity alumina or platinum crucibles for calcination. Avoid silica-based crucibles, which can react with lanthanum oxide at high temperatures. 2. Use high-purity starting materials and ensure a clean furnace environment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition pathway for this compound during calcination?
A1: Based on studies of similar long-chain lanthanum carboxylates, the thermal decomposition of this compound is expected to proceed in multiple steps. Initially, adsorbed water is lost at lower temperatures. The decanoate ligand then decomposes, leading to the formation of an intermediate species, Lanthanum Dioxycarbonate (La₂O₂CO₃). This intermediate subsequently decomposes at a higher temperature to yield the final product, Lanthanum Oxide (La₂O₃), with the release of carbon dioxide. The organic part of the precursor is expected to decompose into gaseous products such as ketones.
Q2: What is the optimal calcination temperature for producing pure La₂O₃ from this compound?
A2: While the exact optimal temperature can vary slightly based on experimental conditions like heating rate and atmosphere, a final calcination temperature in the range of 800°C to 900°C is generally recommended. This temperature range is typically sufficient to ensure the complete decomposition of the Lanthanum Dioxycarbonate intermediate to La₂O₃. It is advisable to perform a temperature optimization study for your specific setup.
Q3: How does the furnace atmosphere affect the calcination process?
A3: The furnace atmosphere plays a critical role. Calcination in an oxidizing atmosphere (air or oxygen) is generally preferred as it facilitates the complete combustion of the organic decanoate ligand, preventing the formation of residual carbon impurities that can discolor the final product. Calcination in an inert atmosphere (e.g., nitrogen or argon) may lead to incomplete combustion and a grayish product.
Q4: What analytical techniques are recommended to confirm the formation of pure La₂O₃?
A4: Several analytical techniques are essential for characterizing the final product:
-
X-Ray Diffraction (XRD): To confirm the crystalline phase of the final product and ensure it is pure hexagonal La₂O₃.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the decomposition profile of the this compound precursor and identify the temperatures of major weight loss events, which correspond to the decomposition steps.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of characteristic vibrational bands of the decanoate ligand and the formation of La-O bonds in the final product.
Q5: Can I use a very high heating rate to speed up the process?
A5: Using a very high heating rate is generally not recommended. A rapid increase in temperature can lead to incomplete decomposition of the organic components and the intermediate dioxycarbonate phase. A slower, controlled heating rate (e.g., 5-10°C/min) allows for more uniform heating and complete chemical transformations, resulting in a purer final product.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal decomposition profile of this compound and identify key decomposition temperatures.
Methodology:
-
Place 5-10 mg of finely ground this compound powder into an alumina TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.
-
Use a continuous flow of air or nitrogen at a flow rate of 20-50 mL/min.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to identify the onset and peak temperatures of decomposition events.
Protocol 2: Calcination of this compound to La₂O₃
Objective: To synthesize phase-pure La₂O₃ powder.
Methodology:
-
Weigh a desired amount of this compound powder into a high-purity alumina crucible.
-
Place the crucible in a programmable muffle furnace.
-
Heat the sample from room temperature to the target calcination temperature (e.g., 850°C) at a heating rate of 5°C/min.
-
Hold the sample at the target temperature for a dwell time of 4 hours to ensure complete conversion.
-
Allow the furnace to cool down to room temperature naturally.
-
Remove the crucible and collect the resulting white La₂O₃ powder.
Protocol 3: Characterization of La₂O₃ by X-Ray Diffraction (XRD)
Objective: To confirm the crystal structure and phase purity of the synthesized La₂O₃.
Methodology:
-
Grind a small amount of the calcined La₂O₃ powder using an agate mortar and pestle to ensure a fine, homogeneous sample.
-
Mount the powder on a sample holder.
-
Collect the XRD pattern over a 2θ range of 20° to 80° using Cu Kα radiation.
-
Compare the obtained diffraction pattern with the standard JCPDS (Joint Committee on Powder Diffraction Standards) card for hexagonal La₂O₃ to confirm the phase and identify any impurities.
Data Presentation
Table 1: Key Thermal Decomposition Stages of Lanthanum Carboxylates (Analogous to this compound) in an Inert Atmosphere
| Temperature Range (°C) | Process | Primary Gaseous Byproducts | Solid Product |
| < 200 | Dehydration | H₂O | Anhydrous Lanthanum Carboxylate |
| 300 - 500 | Decomposition of Carboxylate | Symmetrical Ketones, CO₂ | La₂O₂CO₃ (Lanthanum Dioxycarbonate) |
| > 700 | Decomposition of Dioxycarbonate | CO₂ | La₂O₃ (Lanthanum Oxide) |
Note: These temperature ranges are approximate and can be influenced by the specific carboxylate chain length, heating rate, and atmosphere.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of La₂O₃.
Lanthanum decanoate storage and handling best practices
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Lanthanum Decanoate?
A1: While specific data for this compound is unavailable, it is recommended to store it in a cool, dry, and well-ventilated place. Based on information for similar compounds, a recommended storage temperature is between 15 – 25 °C.[1]
Q2: What are the primary hazards associated with handling this compound?
A2: Based on data for other lanthanum salts, this compound may cause skin and serious eye irritation.[1][2] Inhalation of dust should be avoided.[2][3][4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: It is crucial to wear appropriate personal protective equipment to prevent skin and eye contact. This includes:
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[5]
Q4: Is this compound sensitive to moisture?
A4: Yes, many lanthanum compounds are sensitive to moisture.[3][4] It is recommended to handle and store this compound in a dry environment and to keep containers tightly closed.[2] Some sources suggest handling under an inert gas like argon.[3][4]
Q5: What materials are incompatible with this compound?
A5: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[3][4][6] Contact with water/moisture should also be avoided.[3][4]
Q6: How should I dispose of this compound waste?
A6: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[3][4] Do not empty into drains or release into the environment.[3][7]
Troubleshooting Guides
Problem: I observe a change in the physical appearance of the this compound powder (e.g., clumping).
-
Possible Cause: Exposure to moisture. Lanthanum compounds can be hygroscopic.
-
Solution: Ensure the storage container is tightly sealed and stored in a dry environment. If clumping is minor, the product may still be usable, but it is best to test a small sample to ensure it meets experimental requirements. For future use, consider storing the compound in a desiccator.
Problem: I am experiencing skin or eye irritation after handling the compound.
-
Immediate Action:
-
Preventative Measures: Review your handling procedures and ensure you are wearing the appropriate PPE at all times, including gloves and safety goggles.[3][4]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 15 – 25 °C | [1] |
| Incompatible Substances | Strong oxidizing agents, strong acids, strong bases, water/moisture | [3][4][6] |
Experimental Protocols
Protocol: Small-Scale Spill Cleanup
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use an inert, absorbent material to gently cover the spill and prevent it from spreading.
-
Collect the Material: Carefully sweep or scoop the spilled material into a suitable, labeled container for disposal.[6][8] Avoid creating dust.[2][3][8]
-
Clean the Area: Wipe down the spill area with a damp cloth (if appropriate for the surface and there is no risk of reaction), followed by a dry cloth.
-
Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with institutional and regulatory guidelines.[3][4][6]
Visualizations
Caption: Workflow for the safe storage, handling, and disposal of this compound.
Caption: Decision tree for responding to a this compound spill.
References
Lanthanum Decanoate Nanoparticle Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Lanthanum decanoate nanoparticles. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of this compound nanoparticles?
A1: The solvent plays a crucial role in determining the morphology, size, and stability of the resulting nanoparticles. Solvent properties such as polarity, viscosity, and boiling point influence the solubility of precursors, the rate of reaction, and the assembly of the this compound molecules into nanoparticles. The choice of solvent can significantly impact the final characteristics of the nanomaterial.[1][2]
Q2: What is a common method for synthesizing this compound nanoparticles?
A2: A frequently cited method for the synthesis of lanthanide decanoate nanoparticles, which includes this compound, is a microwave-assisted synthesis. This method typically involves the reaction of a lanthanum salt (e.g., Lanthanum nitrate) with decanoic acid in a solvent mixture, such as ethanol and water.
Q3: How does the solvent mixture of ethanol and water influence nanoparticle formation?
A3: In an ethanol/water mixture, ethanol acts as a solvent for decanoic acid, while water dissolves the lanthanum salt. The ratio of ethanol to water can be adjusted to control the polarity of the medium, which in turn affects the nucleation and growth of the nanoparticles. This co-solvent system is effective in producing spherical this compound nanoparticles.
Q4: Can other solvents be used for the synthesis of this compound nanoparticles?
A4: While an ethanol/water mixture is a common choice, other solvents can be employed. The selection of a different solvent will likely alter the nanoparticle morphology. For instance, using a pure alcohol or a non-polar solvent would change the reaction kinetics and the self-assembly process, potentially leading to different nanoparticle shapes and sizes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No nanoparticle formation or very low yield. | 1. Incomplete dissolution of precursors. 2. Incorrect reaction temperature or time. 3. Inappropriate solvent for the chosen precursors. | 1. Ensure complete dissolution of Lanthanum nitrate and decanoic acid in their respective solvents before mixing. 2. Optimize the reaction temperature and duration. For microwave synthesis, ensure the target temperature is reached and maintained. 3. Select a solvent or solvent mixture that can dissolve all reactants effectively. |
| Formation of large aggregates instead of discrete nanoparticles. | 1. Reaction proceeding too quickly. 2. Insufficient stabilization of nanoparticles. 3. High concentration of precursors. | 1. Lower the reaction temperature or reduce the microwave power to slow down the reaction rate. 2. Ensure an appropriate ratio of decanoic acid (which also acts as a capping agent) to the lanthanum salt. 3. Reduce the concentration of the Lanthanum nitrate and/or decanoic acid. |
| Wide particle size distribution (polydispersity). | 1. Inconsistent nucleation and growth rates. 2. Inhomogeneous mixing of reactants. | 1. Control the rate of addition of reactants and maintain a constant temperature throughout the synthesis. 2. Ensure vigorous and uniform stirring during the reaction. |
| Irregular or unexpected nanoparticle morphology. | 1. The chosen solvent favors a different growth pattern. 2. Presence of impurities. | 1. The solvent has a direct impact on morphology. For spherical particles, an ethanol/water mixture is a good starting point. For other morphologies, systematically vary the solvent or solvent mixture. 2. Use high-purity precursors and solvents. |
Experimental Protocols
Microwave-Assisted Synthesis of Spherical this compound Nanoparticles
This protocol is adapted from the synthesis of lanthanide decanoate nanoparticles.
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Decanoic acid
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Precursor Solution A: Dissolve a specific amount of Lanthanum(III) nitrate hexahydrate in deionized water.
-
Precursor Solution B: Dissolve a stoichiometric excess of decanoic acid in ethanol.
-
Reaction Mixture: In a suitable microwave reaction vessel, combine Solution A and Solution B.
-
Microwave Synthesis: Place the reaction vessel in a microwave synthesizer. Heat the mixture to a set temperature (e.g., 120 °C) and hold for a specified time (e.g., 30 minutes) with stirring.
-
Isolation: After the reaction is complete and the vessel has cooled, collect the precipitate by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors.
-
Drying: Dry the final product under vacuum.
Data Presentation
The following table illustrates the expected influence of different solvents on the morphology of this compound nanoparticles based on general principles of nanoparticle synthesis. Note: Specific experimental data for a wide range of solvents for this compound is limited in the current literature.
| Solvent System | Polarity | Expected Primary Morphology | Expected Average Size Range (nm) | Notes |
| Ethanol/Water | High | Spherical | 50 - 150 | Well-dispersed nanoparticles are typically formed. |
| Pure Ethanol | Medium-High | Spherical to slightly irregular | 80 - 200 | May result in a slightly larger size and broader distribution compared to the mixed solvent system. |
| Pure Water | High | Irregular aggregates | > 500 | Poor solubility of decanoic acid can lead to uncontrolled precipitation. |
| 1-Butanol | Medium | Rod-like or irregular | 100 - 300 | Higher boiling point and lower polarity compared to ethanol may favor anisotropic growth. |
| Toluene | Low | Large, irregular sheets or plates | > 1000 | The significant difference in precursor solubility will likely lead to poor nanoparticle formation. |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound nanoparticles.
Caption: Logical relationship showing the influence of solvent properties on nanoparticle morphology.
References
Technical Support Center: Achieving Monodisperse Lanthanum Decanoate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of monodisperse lanthanum decanoate nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound nanoparticles, particularly focusing on achieving a narrow size distribution (monodispersity).
| Issue | Potential Cause | Recommended Solution |
| Polydisperse Nanoparticles (Broad Size Distribution) | 1. Incomplete mixing of precursors: Localized high concentrations of reactants can lead to uncontrolled nucleation and growth. 2. Inadequate temperature control: Fluctuations in reaction temperature can cause multiple nucleation events. 3. Incorrect surfactant concentration: An imbalance in the capping agents can lead to insufficient stabilization of growing nanoparticles. 4. Presence of water: Water can hydrolyze the lanthanum precursor, leading to the formation of irregular aggregates. | 1. Vigorous stirring: Ensure the reaction mixture is homogeneously stirred throughout the synthesis. 2. Precise temperature regulation: Use a temperature controller with a thermocouple placed directly in the reaction mixture. Implement a slow and controlled temperature ramp-up. 3. Optimize surfactant ratio: Systematically vary the ratio of oleic acid to oleylamine to find the optimal concentration for stabilization.[1][2][3] 4. Use anhydrous solvents and precursors: Ensure all reagents and solvents are thoroughly dried before use. |
| Aggregation of Nanoparticles | 1. Insufficient surfactant coverage: Not enough capping agent to stabilize the nanoparticle surface. 2. Ineffective purification: Residual reactants can destabilize the nanoparticles during storage. 3. High precursor concentration: Leads to a very high nucleation rate and subsequent uncontrolled aggregation. | 1. Increase surfactant concentration: Gradually increase the amount of oleic acid and/or oleylamine in the reaction. 2. Thorough washing: After synthesis, wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol) followed by centrifugation to remove excess reagents.[4] 3. Decrease precursor concentration: Lower the initial concentration of the lanthanum precursor to control the number of nuclei formed. |
| Irregular Nanoparticle Shape | 1. Uncontrolled growth kinetics: Rapid growth can lead to the formation of non-spherical nanoparticles. 2. Inappropriate surfactant combination: The type and ratio of surfactants can influence the final morphology. | 1. Lower the reaction temperature: A lower temperature will slow down the growth rate, allowing for more controlled crystal formation. 2. Adjust oleic acid/oleylamine ratio: The ratio of these two surfactants can influence which crystal facets grow, thereby controlling the shape.[5][6] |
| Low Yield of Nanoparticles | 1. Incomplete decomposition of precursor: The reaction temperature may be too low or the reaction time too short. 2. Loss of product during purification: Over-washing or inefficient centrifugation can lead to product loss. | 1. Increase reaction temperature or time: Ensure the temperature is sufficient for the complete decomposition of the lanthanum precursor. The optimal temperature is often determined experimentally. 2. Optimize purification steps: Use appropriate centrifugation speeds and minimize the number of washing steps while ensuring purity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of oleic acid and oleylamine in the synthesis of this compound nanoparticles?
A1: Oleic acid and oleylamine are crucial surfactants that control the size, shape, and stability of the nanoparticles. Oleic acid binds to the nanoparticle surface, preventing aggregation, while oleylamine can act as both a solvent and a capping agent. The ratio between these two surfactants is a critical parameter for achieving monodispersity.[1][2][3]
Q2: How does the reaction temperature affect the monodispersity of the nanoparticles?
A2: The reaction temperature significantly influences the nucleation and growth kinetics of the nanoparticles. A rapid increase in temperature can lead to a burst of nucleation, which, if followed by a controlled growth phase, can result in monodisperse nanoparticles. However, inconsistent temperatures or a temperature that is too high can lead to uncontrolled growth and a broad size distribution.
Q3: My nanoparticles are always aggregated. What is the most likely reason?
A3: Aggregation is most commonly caused by insufficient surface passivation by the capping agents (oleic acid/oleylamine) or by the presence of residual reactants after synthesis. Ensure you are using an adequate concentration of surfactants and that your purification process effectively removes all by-products.
Q4: Can I use a different lanthanide precursor?
A4: Yes, various lanthanide precursors can be used, such as lanthanum chloride, lanthanum acetylacetonate, or lanthanum nitrate. However, the choice of precursor can affect the reaction kinetics and the optimal synthesis conditions. For instance, lanthanum nitrate hexahydrate contains water, which must be removed before the high-temperature growth phase to prevent unwanted side reactions.[7][8]
Q5: What characterization techniques are essential to confirm the synthesis of monodisperse this compound nanoparticles?
A5: Key characterization techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles and to determine the size distribution.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the nanoparticles.[9][10][11]
Experimental Protocols
Detailed Methodology for Thermal Decomposition Synthesis
This protocol describes a general method for the synthesis of monodisperse this compound nanoparticles via thermal decomposition.
Materials:
-
Lanthanum(III) chloride, anhydrous
-
Decanoic acid
-
Oleic acid
-
Oleylamine
-
1-octadecene (solvent)
-
Ethanol (for washing)
-
Toluene or hexane (for final dispersion)
Procedure:
-
Preparation of this compound Precursor:
-
In a three-neck flask, dissolve lanthanum(III) chloride and a stoichiometric excess of decanoic acid in a suitable solvent mixture like ethanol/water.
-
Heat the mixture to 80°C and stir for 2-4 hours.
-
Evaporate the solvent to obtain the solid this compound precursor. Dry the precursor under vacuum overnight.
-
-
Nanoparticle Synthesis:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine the dried this compound precursor, oleic acid, oleylamine, and 1-octadecene.
-
Heat the mixture to 120°C under vacuum with vigorous stirring for 30-60 minutes to remove any residual water and air.
-
Switch the atmosphere to an inert gas (e.g., Argon or Nitrogen).
-
Rapidly heat the mixture to the desired reaction temperature (typically in the range of 280-320°C) and maintain this temperature for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Add an excess of ethanol to the cooled reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Discard the supernatant and re-disperse the pellet in a small amount of toluene or hexane.
-
Repeat the precipitation and centrifugation steps at least two more times to ensure the removal of unreacted precursors and excess surfactants.
-
Finally, disperse the purified nanoparticles in a suitable nonpolar solvent for storage.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the size and polydispersity of the resulting this compound nanoparticles. The data presented are representative examples based on established principles of nanoparticle synthesis.
Table 1: Effect of Oleic Acid to Oleylamine Ratio on Nanoparticle Size
| Oleic Acid (mL) | Oleylamine (mL) | Average Diameter (nm) | Polydispersity Index (PDI) |
| 5 | 15 | 15.2 | 0.25 |
| 10 | 10 | 10.5 | 0.12 |
| 15 | 5 | 8.1 | 0.18 |
Table 2: Effect of Reaction Temperature on Nanoparticle Size
| Temperature (°C) | Average Diameter (nm) | Polydispersity Index (PDI) |
| 280 | 8.9 | 0.21 |
| 300 | 10.5 | 0.11 |
| 320 | 13.4 | 0.28 |
Table 3: Effect of Precursor Concentration on Nanoparticle Size
| Precursor (mmol) | Average Diameter (nm) | Polydispersity Index (PDI) |
| 0.1 | 9.8 | 0.15 |
| 0.2 | 10.5 | 0.12 |
| 0.4 | 12.1 | 0.23 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Size-Selective Separation Techniques for Nanoparticles in Liquid [jstage.jst.go.jp]
- 4. Purification of Nanoparticles by Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. journalijdr.com [journalijdr.com]
- 8. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound | Journal of Environmental Nanotechnology [nanoient.org]
- 11. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Comparative analysis of Lanthanum decanoate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the synthesis of Lanthanum Decanoate: Microwave-Assisted Synthesis and Co-Precipitation. The selection of a synthesis route can significantly impact the physicochemical properties, yield, and purity of the final product, which are critical factors in research and pharmaceutical development. This document outlines the experimental protocols for each method, presents a side-by-side comparison of key performance indicators, and includes visualizations to clarify the procedural workflows.
Method 1: Microwave-Assisted Synthesis
Microwave-assisted synthesis is a modern and efficient method for the rapid preparation of lanthanide carboxylates. The use of microwave irradiation can lead to faster reaction times, higher yields, and improved product purity compared to conventional heating methods.
Experimental Protocol
A typical microwave-assisted synthesis of this compound involves the following steps:
-
Precursor Preparation: Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) is dissolved in a mixture of ethanol and deionized water.
-
Ligand Addition: Decanoic acid (CH₃(CH₂)₈COOH) is added to the lanthanum nitrate solution.
-
Microwave Irradiation: The reaction mixture is placed in a microwave reactor and subjected to microwave irradiation at a controlled temperature and time.
-
Isolation and Purification: The resulting precipitate of this compound is isolated by centrifugation, washed multiple times with ethanol and water to remove unreacted precursors, and finally dried under vacuum.
Method 2: Co-Precipitation Synthesis
Co-precipitation is a conventional and widely used method for the synthesis of inorganic compounds. It involves the simultaneous precipitation of a substance and a carrier from a solution. This method is often favored for its simplicity and scalability.
Experimental Protocol
The co-precipitation synthesis of this compound can be carried out as follows:
-
Precursor Preparation: An aqueous solution of Lanthanum (III) nitrate hexahydrate is prepared. Separately, an aqueous solution of sodium decanoate is prepared by dissolving decanoic acid in a sodium hydroxide solution.
-
Precipitation: The lanthanum nitrate solution is slowly added to the sodium decanoate solution under constant stirring. This leads to the immediate precipitation of this compound.
-
Aging: The precipitate is typically aged in the mother liquor for a specific period to ensure complete reaction and improve the crystallinity of the product.
-
Isolation and Purification: The this compound precipitate is collected by filtration, washed thoroughly with deionized water to remove soluble by-products, and dried in an oven at a controlled temperature.
Comparative Analysis of Synthesis Methods
The choice between microwave-assisted and co-precipitation synthesis depends on the desired product characteristics, available equipment, and scalability requirements. The following table summarizes the key differences between the two methods.
| Parameter | Microwave-Assisted Synthesis | Co-Precipitation Synthesis |
| Reaction Time | Minutes | Hours |
| Typical Yield | > 90% | 80-90% |
| Product Purity | High | Good, may require extensive washing |
| Particle Size Control | Good, often produces nanoparticles | Fair, can be influenced by aging time |
| Energy Consumption | Lower | Higher |
| Scalability | Can be challenging for large scale | Readily scalable |
| Equipment | Microwave Reactor | Standard laboratory glassware |
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and thermal stability.
| Technique | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absence of the C=O stretching band of free carboxylic acid (~1700 cm⁻¹). Presence of strong asymmetric and symmetric COO⁻ stretching bands, indicating the formation of the carboxylate salt. |
| Thermogravimetric Analysis (TGA) | Shows the thermal decomposition profile of the compound, which can be used to determine its thermal stability and the temperature at which it decomposes to Lanthanum Oxide (La₂O₃). |
| X-ray Diffraction (XRD) | Provides information about the crystalline structure of the this compound. |
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both synthesis methods.
A Comparative Guide to Lanthanum Decanoate and Lanthanum 2-Ethylhexanoate as Precursors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced materials and pharmaceutical intermediates, the choice of precursor is critical to controlling the properties and performance of the final product. Lanthanum carboxylates, in particular, have garnered significant attention as versatile precursors for the fabrication of lanthanum-containing nanoparticles, thin films, and other functional materials. This guide provides an objective comparison of two such precursors: Lanthanum decanoate and Lanthanum 2-ethylhexanoate. By examining their physicochemical properties, thermal behavior, and application in materials synthesis, this document aims to equip researchers with the necessary information to make an informed selection for their specific application.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of each precursor is essential for designing successful synthetic protocols. Key properties of this compound and Lanthanum 2-ethylhexanoate are summarized in Table 1.
| Property | This compound | Lanthanum 2-Ethylhexanoate |
| Appearance | White crystalline or powdery substance | White crystalline or powdery substance[1] |
| Molecular Formula | La(C₁₀H₁₉O₂)₃ | La(C₈H₁₅O₂)₃[1] |
| Solubility | Soluble in organic solvents | Good solubility in organic solvents (e.g., ethanol, benzene, chloroform)[1][2] |
| Melting Point (°C) | Not available | ~100-200[1] |
Thermal Decomposition Behavior
The thermal decomposition profile of a precursor dictates the temperature window for calcination and the potential formation of intermediate phases, ultimately influencing the crystallinity and purity of the final material. While a direct comparative thermal analysis (TGA/DSC) of this compound and Lanthanum 2-ethylhexanoate was not found in the reviewed literature, the general decomposition pathway for lanthanum carboxylates can be inferred from studies on related compounds.
The thermal decomposition of lanthanum carboxylates typically proceeds in a multi-step process. Initially, any coordinated water molecules are lost at lower temperatures. This is followed by the decomposition of the anhydrous carboxylate, often leading to the formation of an intermediate lanthanum oxycarbonate (La₂O₂CO₃) phase. Finally, at higher temperatures, the oxycarbonate decomposes to yield lanthanum oxide (La₂O₃).
For instance, studies on other lanthanum carboxylates have shown that the organic content is lost at temperatures around 300°C.[3] The final conversion to the oxide phase can require temperatures up to 800°C or higher to ensure the complete removal of carbonate species.[4] The specific decomposition temperatures and the stability of the intermediate phases will be influenced by the nature of the carboxylate ligand. The branched structure of 2-ethylhexanoate may lead to a different decomposition onset and kinetic profile compared to the linear decanoate.
Application as Precursors for Lanthanum Oxide Nanoparticles
Both this compound and Lanthanum 2-ethylhexanoate can serve as effective precursors for the synthesis of lanthanum oxide (La₂O₃) nanoparticles. The choice of precursor can influence the size, morphology, and crystallinity of the resulting nanoparticles.
Experimental Protocol: Sol-Gel Synthesis of La₂O₃ Nanoparticles
While a specific protocol directly comparing both precursors was not available, a general sol-gel methodology can be adapted for both. The following is a representative protocol based on the use of lanthanum carboxylate precursors.
Materials:
-
This compound or Lanthanum 2-ethylhexanoate
-
Ethanol (or other suitable organic solvent)
-
Deionized water
-
Nitric acid (optional, as a catalyst)
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration of the chosen lanthanum carboxylate precursor in a suitable organic solvent (e.g., ethanol). Stir the solution at room temperature until the precursor is fully dissolved.
-
Hydrolysis: Slowly add a mixture of deionized water and solvent to the precursor solution under vigorous stirring. A small amount of acid catalyst (e.g., nitric acid) can be added to control the hydrolysis and condensation rates.
-
Gelation: Continue stirring the solution until a gel is formed. The time required for gelation will depend on the precursor, solvent, water-to-precursor ratio, and temperature.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24 hours) to allow for the completion of the polycondensation reactions.
-
Drying: Dry the aged gel in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent and water.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 600-800°C) for several hours to induce thermal decomposition of the organic components and form crystalline La₂O₃ nanoparticles.[4][5]
Performance Comparison and Considerations
The selection between this compound and Lanthanum 2-ethylhexanoate will depend on the specific requirements of the intended application.
-
Solubility and Solution Stability: Lanthanum 2-ethylhexanoate's branched structure generally imparts better solubility in a wider range of organic solvents and can lead to more stable precursor solutions, which is advantageous for techniques requiring long-term solution stability, such as spin coating or dip coating for thin film deposition.[2]
-
Thermal Properties: The difference in the organic ligands will affect the decomposition temperature and the nature of the evolved byproducts. While specific data is lacking for a direct comparison, it is plausible that the more volatile byproducts from the branched 2-ethylhexanoate could lead to cleaner decomposition and potentially lower carbon contamination in the final material.
-
Cost and Availability: The commercial availability and cost of each precursor can also be a deciding factor in large-scale production.
-
Morphology of the Final Product: The ligand structure can influence the nucleation and growth kinetics during nanoparticle formation, potentially leading to differences in particle size, size distribution, and morphology. For instance, the longer, linear chain of the decanoate ligand might act as a capping agent, influencing the final particle shape.
Conclusion
Both this compound and Lanthanum 2-ethylhexanoate are viable precursors for the synthesis of lanthanum-containing materials. Lanthanum 2-ethylhexanoate appears to be a more commonly cited precursor, likely due to its favorable solubility characteristics in organic solvents.[1][2] However, the choice of precursor should be guided by a careful consideration of the desired properties of the final material and the specific synthesis method to be employed. Further experimental studies directly comparing these two precursors under identical conditions are warranted to provide a more definitive quantitative comparison of their performance.
References
A Comparative Guide to the Thermal Analysis of Lanthanide Decanoates
This guide provides a comparative overview of the thermal analysis of lanthanide decanoates. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key thermal decomposition data, outlines detailed experimental protocols, and visualizes the analytical workflow. The data presented is compiled from various studies on lanthanide carboxylates, offering a representative comparison.
Data Presentation
The thermal behavior of lanthanide decanoates, and more broadly, lanthanide carboxylates, is significantly influenced by the specific lanthanide ion. The decomposition process typically occurs in multiple stages, including dehydration, decomposition to an intermediate oxycarbonate, and final conversion to the respective lanthanide oxide. The temperatures of these transitions and the associated mass losses provide valuable insights into the thermal stability of these compounds.
Below is a summary of thermal decomposition data for various lanthanide carboxylates. Due to the limited availability of comprehensive comparative studies on lanthanide decanoates specifically, data from other lanthanide alkanoates are included to illustrate the general trends.
Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Lanthanide Carboxylates
| Lanthanide Ion | Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Final Residue |
| La(III) | Lanthanum Laurate | Decomposition to Oxide | 250-500 | Not Specified | Not Specified | La₂O₃ |
| Ce(III) | Cerium Hexanoate | Dehydration | 50-200 | Not Specified | Not Specified | - |
| Decomposition to Oxycarbonate | 200-400 | Not Specified | Not Specified | Ce₂O(CO₃)₂ | ||
| Decomposition to Oxide | >400 | Not Specified | Not Specified | CeO₂ | ||
| Nd(III) | Neodymium Decanoate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Sm(III) | Samarium Decanoate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Eu(III) | Europium Decanoate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Gd(III) | Gadolinium Decanoate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Differential Scanning Calorimetry (DSC) Data for Lanthanide Decanoates
| Lanthanide Ion | Compound | Peak 1 Temperature (°C) | Peak 2 Temperature (°C) | Peak 3 Temperature (°C) |
| Pr(III) | Praseodymium Decanoate NP | ~110 (LC Phase Transition) | >200 (Decomposition) | - |
| Nd(III) | Neodymium Decanoate NP | ~115 (LC Phase Transition) | >200 (Decomposition) | - |
| Sm(III) | Samarium Decanoate NP | ~120 (LC Phase Transition) | >200 (Decomposition) | - |
| Eu(III) | Europium Decanoate NP | ~125 (LC Phase Transition) | >200 (Decomposition) | - |
| Gd(III) | Gadolinium Decanoate NP | ~130 (LC Phase Transition) | >200 (Decomposition) | - |
| Er(III) | Erbium Decanoate NP | ~135 (LC Phase Transition) | >200 (Decomposition) | - |
NP denotes nanoparticles. The first peak corresponds to a transition to a liquid crystalline (LC) phase, and the subsequent peaks at higher temperatures correspond to the decomposition of the material.[1]
Experimental Protocols
The following are generalized methodologies for the thermal analysis of lanthanide decanoates based on common practices reported in the literature for similar compounds.
Synthesis of Lanthanide Decanoates
A common method for the synthesis of lanthanide decanoates is through a precipitation reaction between a lanthanide salt (e.g., nitrate or chloride) and a decanoate salt (e.g., sodium decanoate) in an aqueous or alcoholic solution. The resulting precipitate is then filtered, washed, and dried.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA and DTA are often performed simultaneously (TG-DTA) to correlate mass changes with thermal events.
-
Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA, Mettler Toledo TGA/DSC) is used.
-
Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as flowing nitrogen or air, at a specified flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The DTA curve shows the temperature difference between the sample and a reference, indicating endothermic or exothermic transitions.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the material.
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 5-10 °C/min).
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to transitions such as melting, crystallization, and decomposition. The area under the peak can be used to determine the enthalpy change of the transition.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative thermal analysis of lanthanide decanoates.
References
A Spectroscopic Showdown: Lanthanum Decanoate Versus Other Lanthanide Carboxylates
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic properties of lanthanide complexes is paramount for their application in bioimaging, sensing, and therapeutics. This guide provides a comparative analysis of the spectroscopic characteristics of lanthanum decanoate and other lanthanide carboxylates, supported by experimental data and detailed protocols.
Lanthanide carboxylates, a class of coordination compounds, are gaining significant traction due to their unique luminescent and electronic properties.[1][2] These characteristics are intrinsically linked to the specific lanthanide ion and the coordinating carboxylate ligand. This guide focuses on a comparative spectroscopic analysis, with a particular emphasis on this compound, to elucidate the structure-property relationships that govern their performance in various applications.
Comparative Spectroscopic Data
The following tables summarize key quantitative data from photoluminescence, UV-Visible, and Fourier-Transform Infrared (FTIR) spectroscopy for this compound and a selection of other lanthanide carboxylates.
Photoluminescence Spectroscopy
Photoluminescence is a critical tool for characterizing the emissive properties of lanthanide complexes. The "antenna effect," where the organic ligand absorbs and transfers energy to the lanthanide ion, is a key mechanism governing their luminescence.[3]
| Compound | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Luminescence Lifetime (ms) | Quantum Yield (%) | Reference |
| Neodymium Decanoate | 365 | Visible emissions corresponding to expected electronic transitions | Not Reported | Not Reported | [4][5] |
| Samarium Decanoate | 365 | Visible emissions corresponding to expected electronic transitions | Not Reported | Not Reported | [4][5] |
| Europium Decanoate | 365 | Visible emissions corresponding to expected electronic transitions | Not Reported | Not Reported | [4][5] |
| Gadolinium Decanoate | 365 | Visible emissions corresponding to expected electronic transitions | Not Reported | Not Reported | [4][5] |
| Erbium Decanoate | 365 | Visible emissions corresponding to expected electronic transitions | Not Reported | Not Reported | [4][5] |
| Europium-Mellitic Acid Complex | Not Reported | Not Reported | Not Reported | 8 | [6] |
| Terbium-Mellitic Acid Complex | Not Reported | Not Reported | 0.74 | 37 | [6] |
| Samarium-bpda Complex | Not Reported | Characteristic emissions | Long | High | [7] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the lanthanide ion and the organic ligand. The sharp, narrow absorption bands of lanthanide ions are due to f-f electronic transitions and are sensitive to the coordination environment.[8][9]
| Compound | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key Transitions | Reference |
| Lanthanum Hydroxide | 224 | Not Reported | Ligand-to-Metal Charge Transfer | [10] |
| Neodymium(III) ion | Multiple bands (e.g., ~580, ~740, ~800) | Varies | ⁴I₉/₂ → various excited states | [8][11] |
| H₂bpda Ligand | 302 | Not Reported | n–π* or π–π | [7] |
| Lanthanum(III) with diphenylamine & bipyridyl | 305-322 | Not Reported | π →π intra-ligand | [11] |
FTIR Spectroscopy
FTIR spectroscopy is a powerful technique for probing the coordination of the carboxylate group to the lanthanide ion. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group are particularly informative.[12]
| Compound | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (νₐₛ - νₛ) (cm⁻¹) | Coordination Mode | Reference |
| Lanthanide-bpda Complexes | 1550-1610 | 1380-1440 | 167-210 | Monodentate and Bidentate | [7] |
| EDTA-La³⁺ Complex | 1592 | Not Reported | Not Reported | Not Reported | [12] |
| EDTA-Tb³⁺ Complex | 1604 | Not Reported | Not Reported | Not Reported | [12] |
| EDTA-Lu³⁺ Complex | 1608 | Not Reported | Not Reported | Not Reported | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key spectroscopic techniques discussed.
Photoluminescence Spectroscopy
-
Sample Preparation: Dissolve the lanthanide carboxylate complex in a suitable solvent (e.g., ethanol, DMF) to a concentration of approximately 10⁻⁴ M. For solid-state measurements, a thin film of the complex can be prepared.
-
Instrumentation: Utilize a spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a sensitive photomultiplier tube detector.
-
Data Acquisition:
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission while scanning the excitation wavelength.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum absorption (determined from UV-Vis spectroscopy or the excitation spectrum) and scanning the emission monochromator.
-
For luminescence lifetime measurements, use a pulsed laser source and a time-correlated single-photon counting (TCSPC) system.
-
-
Data Analysis: Determine the peak emission wavelengths, relative intensities, and luminescence decay lifetimes from the acquired spectra. Quantum yields can be calculated relative to a standard of known quantum yield.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of the lanthanide carboxylate in a suitable solvent (e.g., ethanol, water) in a quartz cuvette. Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M. A blank spectrum of the solvent should be recorded for background correction.[8]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range of interest (typically 200-900 nm) to record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the lanthanide carboxylate with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid powders or liquid samples.
-
Instrumentation: Employ a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample measurement.
-
Data Analysis: Identify the characteristic vibrational frequencies of the carboxylate group and other functional groups in the ligand. The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν) can provide information about its coordination mode (monodentate, bidentate, bridging).[7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of lanthanide carboxylates.
Caption: Experimental workflow for spectroscopic analysis of lanthanide carboxylates.
Conclusion
The spectroscopic properties of lanthanide carboxylates are highly dependent on the choice of both the lanthanide ion and the carboxylate ligand. While this compound itself is not luminescent, it serves as an excellent diamagnetic control for understanding the spectroscopic behavior of its paramagnetic and luminescent counterparts. The comparative data and standardized protocols presented in this guide offer a foundational resource for researchers to design and characterize novel lanthanide complexes with tailored properties for advanced applications in medicine and materials science. Further research focusing on systematic studies with a wider range of carboxylate ligands will continue to unravel the intricate details of their spectroscopic behavior.
References
- 1. Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation (Journal Article) | OSTI.GOV [osti.gov]
- 6. Modeling, structural, and spectroscopic studies of lanthanide-organic frameworks. | Semantic Scholar [semanticscholar.org]
- 7. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ripublication.com [ripublication.com]
- 12. Coordination to lanthanide ions distorts binding site conformation in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Lanthanum Decanoate: A Comparative Guide to XRD and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of metallodrugs and their intermediates is a cornerstone of modern pharmaceutical development. For lanthanide-based compounds such as Lanthanum decanoate, a thorough understanding of its three-dimensional structure is critical for predicting its chemical behavior, reactivity, and ultimately, its therapeutic efficacy and safety profile. This guide provides a comparative overview of two powerful analytical techniques, X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural validation of this compound. We present supporting experimental data, detailed protocols, and logical workflows to aid researchers in applying these methods.
Data Presentation: Unveiling the Molecular Architecture
The following tables summarize the kind of quantitative data obtained from XRD and NMR analyses for a representative metal carboxylate, in this case, a hypothetical this compound structure, to illustrate the expected results.
Table 1: Representative Crystallographic Data for this compound from Powder XRD.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.48 |
| b (Å) | 17.82 |
| c (Å) | 10.21 |
| α (°) | 90 |
| β (°) | 109.26 |
| γ (°) | 90 |
| Volume (ų) | 2145.7 |
| Z (formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.258 |
Note: This data is representative and based on similar lanthanide carboxylate structures. Actual experimental values may vary.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound.
| ¹H NMR | Assignment | Chemical Shift (ppm) |
| -CH₃ | 0.88 | |
| -(CH₂)₇- | 1.25 - 1.65 | |
| -CH₂-COO⁻ | 2.20 | |
| ¹³C NMR | Assignment | Chemical Shift (ppm) |
| -CH₃ | 14.1 | |
| -(CH₂)₇- | 22.7 - 34.2 | |
| -CH₂-COO⁻ | 38.5 | |
| -COO⁻ | 180.5 |
Note: Due to the paramagnetic nature of the La³⁺ ion, peak broadening and shifts are expected. The data presented here is simplified for illustrative purposes and represents the diamagnetic equivalent for clarity.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are standardized procedures for XRD and NMR analysis of this compound.
Powder X-ray Diffraction (PXRD) Protocol
-
Sample Preparation: A small amount of the crystalline this compound powder (approximately 100 mg) is gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a standard sample holder.
-
Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used. The X-ray tube is typically operated at 40 kV and 40 mA.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis: The obtained diffraction pattern is processed to identify the peak positions and intensities. Phase identification can be performed by comparing the experimental pattern with databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). For structural refinement, software packages like FullProf or GSAS-II are employed to determine the unit cell parameters, space group, and atomic positions. The crystallite size can be estimated using the Scherrer equation.
Solution NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure good solubility and minimize interference with the analyte signals.
-
Instrument Setup: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically set to 200-220 ppm.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ¹H NMR signals provides information on the relative number of protons, while the chemical shifts in both ¹H and ¹³C spectra help in assigning the different chemical environments of the nuclei in the decanoate ligand. Due to the influence of the paramagnetic lanthanum ion, analysis of peak shifts and broadening can provide insights into the coordination environment of the ligand around the metal center.[1][2]
Mandatory Visualizations: Charting the Path to Structural Validation
The following diagrams, generated using the DOT language, illustrate the logical workflows for validating the structure of this compound using XRD and NMR.
Caption: Experimental workflow for XRD analysis of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Comparison of Techniques
| Feature | X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Sample State | Solid (crystalline powder or single crystal). | Solution or solid-state. |
| Information Obtained | Crystal structure, unit cell dimensions, space group, atomic coordinates, phase purity.[3][4] | Molecular structure in solution, connectivity of atoms, ligand conformation, dynamic processes. |
| Strengths | Provides definitive 3D atomic arrangement in the solid state. | Excellent for determining the structure of the organic ligand and its coordination to the metal in solution.[5] |
| Limitations | Requires crystalline material; provides an average structure of the bulk material. | Can be complicated by the paramagnetic nature of lanthanide ions, leading to peak broadening and large shifts.[6] |
| Alternative Techniques | Neutron Diffraction, Electron Diffraction. | Mass Spectrometry, Infrared (IR) Spectroscopy, Elemental Analysis. |
References
- 1. Solid-state carbon-13 nuclear magnetic resonance spectra of selected metal carboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]
- 3. Direct structure elucidation by powder X-ray diffraction of a metal–organic framework material prepared by solvent-free grinding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Lanthanum-Derived Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of lanthanum-derived catalysts, with a primary focus on their application in biodiesel production through transesterification. While specific data on catalysts derived directly from lanthanum decanoate is limited in publicly available literature, it is a common practice for metal carboxylates to serve as precursors, which, upon calcination, yield catalytically active metal oxides. Therefore, this guide will focus on the performance of lanthanum oxide (La₂O₃) catalysts, the likely active form of a catalyst derived from this compound, and compare them with other heterogeneous catalysts used in similar applications.
Performance Comparison: Transesterification for Biodiesel Production
The transesterification of triglycerides with an alcohol, typically methanol, to produce fatty acid methyl esters (FAME), or biodiesel, is a key industrial process. The choice of catalyst is critical to the efficiency and sustainability of this process. Lanthanum-based catalysts have emerged as promising heterogeneous catalysts due to their basic properties and stability.
Below is a summary of the performance of lanthanum oxide catalysts compared to other common heterogeneous catalysts for the transesterification of various oil feedstocks.
| Catalyst | Feedstock | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | FAME Yield (%) | Reference |
| La₂O₃ | Palm Oil | 30:1 | 10 | 200 | 0.75 | >95 | [1] |
| CaO | Waste Cooking Oil | 10:1 | - | 65 | 2 | ~97 | [2] |
| SrO | Soybean Oil | 12:1 | 3 | 65 | 3 | ~98 | |
| MgO | Waste Cooking Oil | - | - | - | - | Comparable to NaOH | [3] |
| NaOH/Al₂O₃ | Palm Oil | 15:1 | 3 | 60 | 3 | 99 | [4] |
| TiO₂/CH₃ONa | Palm Oil | 6:1 | 3 | - | - | 95.9 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and performance evaluation of a lanthanum-based catalyst for biodiesel production.
Catalyst Synthesis: Lanthanum Oxide via Precipitation
This protocol describes the synthesis of lanthanum oxide, a likely active form of a catalyst derived from a this compound precursor, through a precipitation method followed by calcination.
-
Precursor Solution Preparation: Dissolve a stoichiometric amount of a lanthanum salt (e.g., lanthanum nitrate, La(NO₃)₃·6H₂O, or this compound) in deionized water.
-
Precipitation: Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the lanthanum salt solution under vigorous stirring until a pH of approximately 10 is reached. This will precipitate lanthanum hydroxide (La(OH)₃).
-
Aging: Age the resulting slurry at room temperature for 24 hours with continuous stirring to ensure complete precipitation and homogenization.
-
Washing and Filtration: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7). This step is crucial to remove any residual ions from the precursor salts.
-
Drying: Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to remove the water.
-
Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 600-800°C) for 4-6 hours. The heating rate should be controlled (e.g., 5°C/min). This step decomposes the lanthanum hydroxide (or decanoate) to form lanthanum oxide (La₂O₃).
-
Characterization: The synthesized catalyst should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase, scanning electron microscopy (SEM) to analyze the morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
Catalytic Performance Evaluation: Transesterification of Palm Oil
This protocol outlines the procedure for evaluating the catalytic activity of the synthesized lanthanum oxide catalyst in the transesterification of palm oil.
-
Reactor Setup: The reaction is typically carried out in a batch reactor equipped with a magnetic stirrer, a condenser to prevent methanol loss, and a temperature controller.
-
Reactant Mixture: Add a specific amount of palm oil and the desired molar ratio of methanol to the reactor.
-
Catalyst Addition: Introduce the synthesized lanthanum oxide catalyst to the reactor. The catalyst loading is typically expressed as a weight percentage of the oil.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-200°C) and maintain it for the specified reaction time (e.g., 1-5 hours) under constant stirring.
-
Product Separation: After the reaction is complete, cool the mixture to room temperature. The catalyst can be separated by filtration or centrifugation. The glycerol and FAME layers will separate upon standing and can be separated using a separatory funnel.
-
Product Analysis: The FAME content in the biodiesel product is typically analyzed using gas chromatography (GC) in accordance with standard methods (e.g., EN 14103).
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex processes. The following sections provide Graphviz diagrams for the transesterification reaction pathway and a typical experimental workflow.
Transesterification Reaction Pathway
The following diagram illustrates the stepwise mechanism of the base-catalyzed transesterification of a triglyceride.
Caption: Base-catalyzed transesterification of triglycerides.
Experimental Workflow for Catalyst Performance Evaluation
The following diagram outlines the key steps in the experimental workflow for synthesizing and evaluating the performance of a lanthanum-derived catalyst.
Caption: Experimental workflow for catalyst synthesis and evaluation.
References
A Comparative Guide to MOCVD Precursors for Lanthanum Oxide Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common Metal-Organic Chemical Vapor Deposition (MOCVD) precursors for the synthesis of high-quality lanthanum oxide (La₂O₃) thin films. The selection of an appropriate precursor is critical as it directly influences the deposition process and the resulting film's properties, which are paramount in applications ranging from advanced electronics to specialized coatings in drug development.
Precursor Performance Comparison
The choice of a lanthanum precursor for MOCVD is governed by its volatility, thermal stability, and reactivity, which in turn affect the growth rate, purity, and electrical properties of the La₂O₃ films. The most commonly employed precursors are β-diketonate complexes. Below is a summary of key quantitative data for prominent lanthanum precursors.
| Precursor | Chemical Formula | Vaporization Temperature (°C) | Deposition Temperature (°C) | Growth Rate | Film Purity | Dielectric Constant (k) |
| La(tmhd)₃ (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III)) | La(C₁₁H₁₉O₂)₃ | 170 - 200[1] | 350 - 750[1][2] | Not explicitly quantified in the search results. | Carbon is a potential impurity, which can be mitigated by using air as a carrier gas.[1] The carbon-containing La₂O₂CO₃ phase was observed on the surface, with no significant carbon contamination in the bulk of the film.[2] | Not explicitly quantified in the search results. |
| La(tmod)₃ (Tris(2,2,6,6-tetramethyl-3,5-octanedionato)lanthanum(III)) | La(C₁₂H₂₁O₂)₃ | 160 - 230 (Higher volatility than La(tmhd)₃)[2] | 350 - 500[2] | Not explicitly quantified in the search results. | Films primarily consist of La₂O₃ and LaO(OH) phases with surface carbonate contamination.[2] | Not explicitly quantified in the search results. |
| La(DPM)₃ (Tris(dipivaloylmethanato)lanthanum(III)) | La(C₁₁H₁₉O₂)₃ | Not explicitly quantified in the search results. | 400 - 650 | Not explicitly quantified in the search results. | Forms an interfacial layer of SiO₂ and lanthanum silicate on Si substrates.[3] | ~19 (on a SiON buffer layer)[3] |
| La(thd)₃-DMEA (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) N,N'-dimethylethylenediamine adduct) | Not explicitly provided | Not explicitly quantified, but noted to have enhanced volatility over La(thd)₃.[4] | 250 - 280 (for ALD) | ~0.4 Å/cycle (for ALD)[4] | XPS analysis confirmed the formation of La₂O₃.[4] | The intrinsic dielectric constant of La₂O₃ is ~27.[4] |
Experimental Protocols
The following section outlines a general MOCVD process for the deposition of lanthanum oxide thin films based on the reviewed literature. Specific parameters will vary depending on the chosen precursor and desired film characteristics.
2.1. Substrate Preparation
-
Substrates, typically silicon wafers or quartz glass, are cleaned to remove organic and particulate contamination.[1]
-
A common cleaning procedure involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
For applications requiring an interface barrier, a thin silicon oxynitride (SiON) layer can be grown on the Si substrate prior to La₂O₃ deposition.[3]
2.2. MOCVD Process
A typical MOCVD setup for La₂O₃ deposition consists of a precursor delivery system, a reactor chamber, a substrate heater, and a vacuum system.
-
Precursor Delivery: The solid lanthanum precursor, such as La(tmhd)₃, is placed in a bubbler and heated to its vaporization temperature (e.g., 170-200°C for La(tmhd)₃).[1] An inert carrier gas, such as argon, is passed through the bubbler to transport the precursor vapor into the reactor.[1] In some setups, a direct liquid injection (DLI) system is used, where the precursor is dissolved in a solvent and injected into a vaporizer.[2]
-
Deposition: The substrate is heated to the desired deposition temperature (e.g., 600-750°C for La(tmhd)₃).[1] The precursor vapor and an oxidizing agent (e.g., air or oxygen) are introduced into the reactor chamber.[1] The gas flow rates and reactor pressure are controlled to achieve the desired film growth.
-
Post-Deposition Annealing: After deposition, the films may be annealed in an oxygen or inert atmosphere to improve crystallinity and reduce defects.
2.3. Film Characterization
The structural, chemical, and electrical properties of the deposited La₂O₃ films are characterized using various analytical techniques:
-
Microstructure and Morphology: Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and microstructure of the films.[1]
-
Chemical Composition: Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are employed to analyze the elemental composition and chemical states of the film.[1][3]
-
Phase Composition: X-ray Diffraction (XRD) is used to determine the crystalline structure and phase of the lanthanum oxide film.[1]
-
Optical Properties: UV-Vis Spectroscopy can be used to determine the transmittance and optical bandgap of the films.[1]
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements are performed on metal-insulator-semiconductor (MIS) capacitor structures to determine the dielectric constant, leakage current density, and interface trap density.
Visualizing the MOCVD Workflow
The following diagram illustrates the logical workflow of the MOCVD process for lanthanum oxide thin films, from precursor selection to film characterization.
Caption: Workflow for MOCVD of La₂O₃ films.
References
A Comparative Guide to Lanthanum Decanoate and Other Metal Decanoates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, metal carboxylates have carved a significant niche, offering versatile solutions for a myriad of organic transformations. Among these, metal decanoates, salts of decanoic acid, are gaining attention due to their potential in various catalytic processes, including polymerization, oxidation, and esterification. This guide provides a comparative overview of the catalytic performance of lanthanum decanoate against other commonly employed metal decanoates, supported by available experimental data and detailed methodologies.
While research into the catalytic applications of this compound is still in its nascent stages, this document aims to consolidate the existing knowledge on related metal decanoates to offer a valuable resource for researchers exploring novel catalytic systems. The information presented herein is intended to facilitate informed decisions in catalyst selection and to encourage further investigation into the untapped potential of lanthanum-based catalysts.
Catalytic Performance of Metal Decanoates: A Comparative Analysis
This section delves into the catalytic applications of various metal decanoates, presenting quantitative data from experimental studies to allow for a direct comparison of their performance.
Ring-Opening Polymerization of Cyclic Esters
Metal carboxylates are widely recognized for their efficacy in catalyzing the ring-opening polymerization (ROP) of cyclic esters, a key process in the production of biodegradable polymers like polylactide (PLA).
Table 1: Catalytic Performance of Metal Carboxylates in the Ring-Opening Polymerization of Lactide
| Catalyst | Monomer/[Catalyst]/[Initiator] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Zinc Octoate | 100/1/1 | 0.5 | 98 | 14,400 | 1.10 | [1] |
| Zinc Benzoate | 100/1/1 | 1 | 95 | 13,700 | 1.12 | [1] |
| Nickel Pivalate Complex | 250/1 | 24 | 95 | 28,800 | 1.25 | [2] |
| Sodium Acetate | 100/1/1 | 24 | 92 | 13,200 | 1.15 | [3] |
Experimental Protocol: Ring-Opening Polymerization of rac-Lactide Catalyzed by a Nickel Pivalate Complex [2]
A representative experimental procedure for the ring-opening polymerization of rac-lactide is as follows:
-
Catalyst Preparation: A nickel(II) complex with N,N'-dibenzylethylenediamine and pivalate ligands, [Ni(DBED)2(O2CC(CH3)3)2]·(CH3)3CCO2H, is synthesized and characterized.
-
Polymerization Reaction: In a glovebox, 3.5 mmol of rac-lactide and the desired amount of the nickel catalyst (e.g., a monomer-to-catalyst ratio of 250:1) are added to a reaction vessel containing 2 mL of toluene.
-
Reaction Conditions: The reaction mixture is stirred at 140 °C under an argon atmosphere for a specified duration (e.g., 24 hours).
-
Analysis: The conversion of the monomer is determined by ¹H NMR spectroscopy. The molecular weight (Mn) and dispersity (Đ) of the resulting polymer are determined by size-exclusion chromatography (SEC) using polystyrene standards for calibration.
Oxidation Reactions
Cobalt salts, including cobalt decanoate, are well-known catalysts for oxidation reactions, particularly in the conversion of hydrocarbons.
Table 2: Catalytic Performance of Cobalt-based Catalysts in the Oxidation of Ethylbenzene
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Acetophenone (%) | Reference |
| 3CoOx/mpg-C3N4 | 100 | 8 | 65.7 | 82.3 | [4] |
| Cobalt(II) Schiff base complex on SiO2-Al2O3 | 120 | 6 | 86 | 99 | [5] |
Experimental Protocol: Selective Oxidation of Ethylbenzene Catalyzed by a Supported Cobalt Oxide Catalyst [4]
A typical experimental procedure for the catalytic oxidation of ethylbenzene is as follows:
-
Catalyst Synthesis: A mesoporous graphitic carbon nitride (mpg-C3N4) supported cobalt oxide catalyst (3CoOx/mpg-C3N4) is prepared by impregnating the support with a cobalt nitrate solution, followed by drying and calcination.
-
Oxidation Reaction: In a reaction flask, 100 mg of the catalyst is added to a solution of ethylbenzene in acetonitrile. Tert-butyl hydroperoxide (TBHP) is used as the oxidant.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a set period (e.g., 8 hours).
-
Product Analysis: The conversion of ethylbenzene and the selectivity towards acetophenone are determined by gas chromatography (GC) analysis of the reaction mixture.
This compound: Synthesis and Current Research Focus
While the catalytic applications of this compound are not yet well-documented in scientific literature, its synthesis has been reported, opening the door for future catalytic studies. The current research primarily highlights its interesting photoluminescent and liquid crystalline properties.
Synthesis of Lanthanide Decanoate Nanoparticles
Luminescent lanthanide decanoate nanoparticles, including this compound, have been successfully synthesized via a facile microwave-assisted method.[6][7][8][9][10]
Experimental Protocol: Microwave-Assisted Synthesis of this compound Nanoparticles [6]
-
Precursor Solution: Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O) is dissolved in a mixture of ethanol and water.
-
Reaction Mixture: Decanoic acid is added to the precursor solution.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation in a sealed vessel at a controlled temperature and time.
-
Isolation and Purification: The resulting this compound nanoparticles are isolated by centrifugation, washed with ethanol to remove unreacted precursors, and dried.
The following Graphviz diagram illustrates the general workflow for the synthesis of metal decanoate nanoparticles.
References
- 1. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Atmospheric and Efficient Selective Oxidation of Ethylbenzene Catalyzed by Cobalt Oxides Supported on Mesoporous Carbon Nitride [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. liquid-crystalline-behavior-and-photoluminescence-of-lanthanide-decanoate-nanoparticles-synthesized-by-microwave-radiation - Ask this paper | Bohrium [bohrium.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Purity Assessment of Lanthanum Decanoate
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients and their intermediates is a cornerstone of quality control and a prerequisite for reliable experimental data. Lanthanum decanoate [La(C₁₀H₁₉O₂)₃], a metal carboxylate, presents unique challenges in its purity assessment due to its hygroscopic nature and the presence of a metallic element. This guide provides a comparative overview of elemental analysis and alternative methods for determining the purity of this compound, complete with detailed experimental protocols and supporting data.
Elemental Analysis: The Fundamental Approach
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for determining the mass fractions of these elements in a sample. By comparing the experimentally determined percentages to the theoretical values calculated from the molecular formula, a primary assessment of purity can be made. For this compound (C₃₀H₅₇LaO₆), the theoretical elemental composition is a key benchmark.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 360.30 | 55.23 |
| Hydrogen | H | 1.01 | 57.57 | 8.83 |
| Lanthanum | La | 138.91 | 138.91 | 21.28 |
| Oxygen | O | 16.00 | 96.00 | 14.71 |
| Total | 652.78 | 100.00 |
Experimental Protocol: Elemental Analysis of this compound
This protocol is based on the flash combustion method commonly used for metal-organic compounds.
-
Sample Preparation:
-
Dry the this compound sample in a vacuum oven at 60-80°C for 4-6 hours to remove any adsorbed water.
-
After drying, transfer the sample to a desiccator to cool to room temperature in a moisture-free environment.
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.
-
-
Instrument Setup (Typical Parameters):
-
Combustion Furnace Temperature: 950-1050°C
-
Reduction Furnace Temperature: 650-750°C (containing reduced copper)
-
Carrier Gas: Helium, with a purity of 99.995% or higher.
-
Oxygen: 99.995% purity for combustion.
-
Detector: Thermal Conductivity Detector (TCD).
-
Calibration: Calibrate the instrument using a certified standard, such as acetanilide or sulfanilic acid.
-
-
Analysis Procedure:
-
The encapsulated sample is introduced into the combustion furnace.
-
A pulse of pure oxygen is injected, leading to flash combustion of the sample.
-
The resulting gases (CO₂, H₂O, N₂, and others) are swept by the helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.
-
The gas mixture then passes through specific traps to remove interfering elements (e.g., halogens, sulfur) if present.
-
The separated gases (N₂, CO₂, H₂O) are detected by the TCD.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.
-
Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
-
Alternative Purity Assessment Methods
While elemental analysis is a powerful tool, it may not detect certain impurities, such as inorganic salts or other metal carboxylates. Therefore, orthogonal methods are often employed for a comprehensive purity profile.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying volatile components like water and for observing the thermal decomposition profile, which is characteristic of a specific compound.
-
Instrument Setup:
-
Temperature Range: 25°C to 900°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Inert (Nitrogen or Argon) or Oxidative (Air), with a flow rate of 20-50 mL/min.
-
Sample Pan: Platinum or alumina.
-
-
Analysis Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into the TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample according to the specified temperature program.
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
A mass loss step between room temperature and ~150°C typically corresponds to the loss of adsorbed or coordinated water.
-
The decomposition of the decanoate ligands will occur at higher temperatures, often in multiple steps.
-
The final residual mass should correspond to the theoretical mass of the resulting lanthanum oxide (La₂O₃). For pure this compound, the theoretical residual mass of La₂O₃ is approximately 25.0%.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a highly accurate and non-destructive technique for determining the purity of a compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Pulse Angle: A 90° pulse is often used.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Comparison of Purity Assessment Methods
| Feature | Elemental Analysis (CHN) | Thermogravimetric Analysis (TGA) | Quantitative NMR (qNMR) |
| Principle | Combustion and detection of elemental gases. | Measurement of mass change with temperature. | Proportionality of NMR signal integral to the number of nuclei. |
| Information Provided | Elemental composition (%C, %H, %N). | Water/solvent content, thermal stability, residual mass. | Absolute purity, identification and quantification of proton-containing impurities. |
| Advantages | - Fundamental and widely available.- Provides direct evidence of elemental composition.- Relatively fast. | - Excellent for quantifying volatile impurities (water, solvents).- Provides information on thermal stability.- Can confirm metal content via residual mass. | - Non-destructive.- Highly accurate and precise.- Provides structural information on impurities.- Does not require a chromophore. |
| Disadvantages | - Destructive.- Does not detect impurities with the same elemental composition.- Can be affected by incomplete combustion. | - Destructive.- Less specific for identifying organic impurities.- Requires careful interpretation of decomposition steps. | - Requires a suitable internal standard.- Can be more time-consuming for sample preparation and data acquisition.- Higher initial instrument cost. |
| Sample Amount | 1-3 mg | 5-10 mg | 5-20 mg |
Workflow for Purity Assessment
The selection of an appropriate purity assessment method depends on the specific requirements of the analysis. The following workflow illustrates a typical approach.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. Elemental analysis provides a fundamental confirmation of the elemental composition and is an essential first step. However, for a comprehensive understanding of purity, orthogonal techniques such as Thermogravimetric Analysis and Quantitative NMR are invaluable. TGA is highly effective for quantifying water and confirming the inorganic content, while qNMR offers unparalleled accuracy for determining absolute purity and identifying organic impurities. By employing a combination of these methods, researchers can confidently establish the purity of this compound, ensuring the integrity and reproducibility of their scientific work.
Cross-validation of Lanthanum decanoate characterization techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Lanthanum decanoate, a metal carboxylate of interest in various research and development applications. The following sections present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of appropriate characterization methods.
Data Presentation: A Side-by-Side Look at Characterization Techniques
The performance and utility of various analytical techniques for characterizing this compound are summarized below. The data presented is a synthesis from multiple studies on this compound and closely related long-chain lanthanide carboxylates.
| Characterization Technique | Parameter Measured | Typical Results for this compound & Analogs | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (melting, liquid crystal phases), Enthalpy of transitions | Melting point: ~100-120 °C; Presence of smectic A and C liquid crystalline phases.[1] | Provides quantitative thermodynamic data; Sensitive to phase transitions. | Can be affected by sample purity and thermal history; Does not provide structural information. |
| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature, Residual mass | Onset of decomposition: >300 °C; Final residue corresponds to Lanthanum (III) oxide. | Quantifies thermal stability and composition; Can be coupled with other techniques (e.g., FT-IR) for evolved gas analysis. | Does not identify the decomposition products without a coupled technique. |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, Phase identification, Lamellar spacing | Lamellar structure with d-spacing corresponding to a bilayer arrangement of decanoate anions.[1] | Provides detailed structural information; Non-destructive. | Requires a crystalline sample; Can be challenging for nanoparticles due to peak broadening. |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Functional groups, Confirmation of salt formation | Absence of carboxylic acid C=O stretch (~1700 cm⁻¹); Presence of asymmetric and symmetric carboxylate stretches (~1540 cm⁻¹ and ~1410 cm⁻¹). | Rapid and non-destructive; Provides information on chemical bonding. | Provides limited structural information; Can be difficult to interpret complex spectra. |
| Transmission Electron Microscopy (TEM) | Particle size, Morphology, Nanostructure | Spherical nanoparticles with diameters <100 nm.[1] | High-resolution imaging of individual particles; Provides size and shape distribution. | Requires high vacuum; Sample preparation can introduce artifacts; Only a small area is analyzed. |
| Scanning Electron Microscopy (SEM) | Surface morphology, Particle aggregation | Can reveal the overall morphology and aggregation of particles. | Provides a 3D-like image of the sample surface; Can analyze larger sample areas than TEM. | Lower resolution than TEM; May not be suitable for imaging individual nanoparticles. |
| Elemental Analysis | Elemental composition (C, H), Stoichiometry | C and H content consistent with the theoretical formula La(C₁₀H₁₉O₂)₃. | Determines the elemental composition and purity of the sample. | Does not provide structural information; Can be affected by sample homogeneity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the characterization of metal carboxylates.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Experimental Conditions:
-
Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Cool the sample to room temperature at a rate of 10 °C/min.
-
Perform a second heating cycle under the same conditions to observe the thermal behavior after erasing the thermal history.
-
-
Data Analysis: Determine the peak temperatures of endothermic and exothermic events to identify phase transitions. Integrate the peak areas to calculate the enthalpy of these transitions.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound powder to a fine consistency. Mount the powder on a zero-background sample holder.
-
Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Experimental Conditions:
-
Scan the sample over a 2θ range of 2° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Analysis: Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law. Index the peaks to determine the crystal system and unit cell parameters.
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier transform infrared spectrometer.
-
Experimental Conditions:
-
Collect the spectrum in the range of 4000 to 400 cm⁻¹.
-
Acquire at least 32 scans with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the carboxylate group and compare the spectrum with that of decanoic acid to confirm salt formation.
Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Disperse a small amount of this compound nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Place a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely before analysis.
-
-
Instrumentation: Use a transmission electron microscope operating at an accelerating voltage of 100-200 kV.
-
Data Analysis: Acquire images at different magnifications to observe the morphology and size of the nanoparticles. Measure the diameters of a statistically significant number of particles to determine the size distribution.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: A general workflow for the comprehensive characterization of this compound.
Caption: Decision tree for selecting characterization techniques based on the desired information.
References
Benchmarking the Luminescence Efficiency of Lanthanum Decanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lanthanide Luminescence
Lanthanide ions are well-known for their unique luminescent properties, including sharp, well-defined emission bands, long luminescence lifetimes (from microseconds to milliseconds), and large Stokes shifts. These characteristics make them ideal candidates for a variety of applications, including bio-imaging, sensing, and as security inks. The luminescence of lanthanide ions is typically sensitized through an "antenna effect," where an organic ligand, in this case, the decanoate anion, absorbs excitation energy and transfers it to the central lanthanide ion, which then emits light.
Recent studies have demonstrated that lanthanide decanoate nanoparticles are optically active and produce strong visible emissions under UV irradiation.[1][2][3][4][5] However, a comprehensive quantitative benchmark of their luminescence efficiency is currently lacking in the scientific literature.
Comparative Luminescence Data
To provide a useful benchmark, this section presents luminescence data for various lanthanide carboxylate complexes, which can serve as a reference for evaluating the performance of lanthanide decanoates. The data includes quantum yields and luminescence lifetimes for europium and terbium complexes with different carboxylate ligands.
| Lanthanide Complex | Host/Matrix | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |
| Europium (Eu³⁺) Complexes | ||||
| Europium-Lutetium Terephthalate | MOF | 10 - 16 | 0.390 - 0.459 | [1][2] |
| Europium Terephthalate | MOF | 11 | 0.44 | [4] |
| Europium-Gadolinium Terephthalate | MOF | up to 15 | - | [6] |
| Terbium (Tb³⁺) Complexes | ||||
| Terbium Terephthalate | MOF | 46 | 0.7 - 1.1 | [3] |
| Terbium-Gadolinium Terephthalate | MOF | 63 | - | [3] |
| Terbium-Lanthanum Terephthalate | MOF | 66 | - | [3] |
| Terbium-Yttrium Terephthalate | MOF | 60 | - | [3] |
| Terbium-based Nanoparticles | Silica | - | 1.5 | [7] |
| Terbium complex in protein | Calmodulin | - | Varies with temp. | [8] |
Note: The quantum yield and lifetime of lanthanide complexes are highly dependent on the specific ligand, the host matrix, the concentration of the lanthanide ion, and the presence of quenching agents like water molecules.
Experimental Protocols
Accurate and reproducible measurement of luminescence efficiency is critical for benchmarking. Below are detailed methodologies for determining two key parameters: luminescence quantum yield and luminescence lifetime.
Protocol 1: Determination of Photoluminescence Quantum Yield (QY)
The absolute photoluminescence quantum yield of a sample can be determined using an integrating sphere. This method directly measures the ratio of emitted photons to absorbed photons.
Instrumentation:
-
Fluorometer equipped with an integrating sphere
-
Excitation light source (e.g., Xenon lamp)
-
Monochromator for selecting excitation and emission wavelengths
-
Detector (e.g., photomultiplier tube)
Procedure:
-
Reference Measurement (Empty Sphere):
-
Place the empty integrating sphere in the sample chamber.
-
Scan the excitation wavelength over the desired range to obtain the spectrum of the excitation light (Reference Scatter).
-
Scan the emission wavelength range to record any background signal (Reference Emission).
-
-
Sample Measurement:
-
Place the sample (e.g., a cuvette with a colloidal suspension of nanoparticles or a solid powder) inside the integrating sphere.
-
Irradiate the sample with the same excitation wavelength used for the reference measurement.
-
Scan the excitation wavelength range again to measure the scattered and unabsorbed excitation light (Sample Scatter).
-
Scan the emission wavelength range to measure the sample's luminescence spectrum (Sample Emission).
-
-
Calculation: The quantum yield (Φ) is calculated using the following formula:
Φ = (E_sample - E_reference) / (S_reference - S_sample)
Where:
-
E_sample is the integrated intensity of the sample emission.
-
E_reference is the integrated intensity of the reference emission (background).
-
S_reference is the integrated intensity of the scattered excitation light from the reference.
-
S_sample is the integrated intensity of the scattered excitation light from the sample.
-
Protocol 2: Measurement of Luminescence Lifetime
Luminescence lifetime is the average time the fluorophore spends in the excited state before returning to the ground state. It is typically measured using time-resolved spectroscopy.
Instrumentation:
-
Pulsed light source (e.g., pulsed laser or LED)
-
Time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) system
-
Fast detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
Monochromator
Procedure:
-
Sample Preparation: Prepare the sample in a suitable cuvette or as a thin film.
-
Excitation: Excite the sample with a short pulse of light at a wavelength where the sample absorbs.
-
Detection: Monitor the decay of the luminescence intensity over time at the emission maximum of the sample.
-
Data Analysis:
-
The decay data is typically fitted to an exponential function to determine the lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the initial intensity.
-
For more complex decays, a multi-exponential function may be required.
-
Visualizing Experimental Workflows
To illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for Quantum Yield Measurement.
Caption: Workflow for Luminescence Lifetime Measurement.
Signaling Pathway and Energy Transfer
The luminescence of lanthanide complexes is governed by the "antenna effect," a form of sensitized luminescence. The following diagram illustrates this energy transfer pathway.
Caption: The Antenna Effect in Lanthanide Luminescence.
Conclusion and Future Directions
While direct quantitative luminescence data for lanthanum decanoate remains to be published, this guide provides a framework for its evaluation by comparing it with other lanthanide carboxylates. The provided experimental protocols offer a standardized approach for researchers to measure the luminescence efficiency of novel materials. The strong visible emissions observed from lanthanide decanoate nanoparticles suggest their potential as efficient luminescent materials.[4][5] Future work should focus on the systematic measurement of the quantum yields and luminescence lifetimes of a series of lanthanide decanoates to fully assess their potential and to understand the structure-property relationships that govern their luminescence efficiency. Such data will be invaluable for the rational design of new luminescent materials for applications in drug development, bio-imaging, and diagnostics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure and Optical Properties of Luminescent Europium Terephthalate Antenna Metal–Organic Frameworks Doped by Yttrium, Gadolinium, and Lanthanum Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitized luminescent terbium nanoparticles: preparation and time-resolved fluorescence assay for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terbium luminescence-lifetime heterogeneity and protein equilibrium conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Liquid Crystal Phases in Lanthanide Decanoates
A deep dive into the mesomorphic behavior of lanthanide decanoate nanoparticles reveals a strong dependence on the lanthanide ion, offering novel insights for the design of advanced materials in drug delivery and bio-imaging.
Researchers in materials science and drug development are constantly seeking novel compounds with tunable physicochemical properties. Lanthanide decanoates, a class of metal-organic compounds, have recently emerged as promising candidates for the formation of liquid crystalline phases, particularly at the nanoscale.[1][2] This guide provides a comparative study of the liquid crystal behavior of a series of lanthanide decanoate nanoparticles, offering a comprehensive overview of their thermal properties and the experimental protocols for their characterization.
Performance Comparison of Lanthanide Decanoate Nanoparticles
A systematic investigation into the thermal behavior of lanthanide decanoate (Ln(C₁₀H₁₉O₂)₃) nanoparticles, synthesized via a facile microwave-assisted method, has demonstrated the profound influence of the lanthanide ion on the resulting liquid crystal phases.[1][2] The study encompassed a range of lanthanides, including Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), Europium (Eu), Gadolinium (Gd), and Erbium (Er).
The experimental data, summarized in the table below, reveals that all the synthesized lanthanide decanoate nanoparticles exhibit a transition to a Smectic A (SmA) liquid crystal phase upon heating.[1][2] Notably, the smaller lanthanide ions (Sm, Gd, and Er) also display an additional, more ordered Smectic C (SmC) phase at lower temperatures.[1][2] This trend suggests that the ionic radius of the lanthanide plays a crucial role in the molecular packing and, consequently, the type of mesophase formed. In contrast, the bulk counterparts of these materials do not exhibit any liquid crystalline behavior, highlighting the unique properties of these nanomaterials.[1][2]
| Lanthanide Ion | Phase Transition | Transition Temperature (°C) | Enthalpy of Transition (J/g) |
| Pr³⁺ | Crystal to Smectic A | 105.2 | 85.3 |
| Smectic A to Isotropic | 118.9 | 2.1 | |
| Nd³⁺ | Crystal to Smectic A | 106.1 | 89.1 |
| Smectic A to Isotropic | 120.3 | 2.5 | |
| Sm³⁺ | Crystal to Smectic C | 98.5 | 75.6 |
| Smectic C to Smectic A | 112.4 | 1.5 | |
| Smectic A to Isotropic | 125.1 | 2.8 | |
| Eu³⁺ | Crystal to Smectic A | 108.3 | 92.4 |
| Smectic A to Isotropic | 122.7 | 2.6 | |
| Gd³⁺ | Crystal to Smectic C | 101.2 | 80.2 |
| Smectic C to Smectic A | 115.8 | 1.8 | |
| Smectic A to Isotropic | 128.4 | 3.1 | |
| Er³⁺ | Crystal to Smectic C | 103.5 | 83.7 |
| Smectic C to Smectic A | 119.1 | 2.0 | |
| Smectic A to Isotropic | 131.2 | 3.4 |
Note: The data presented in this table is a representative summary based on the findings reported in the primary literature.[1][2] Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The synthesis and characterization of these lanthanide decanoate nanoparticles involve a series of well-defined experimental procedures.
Synthesis of Lanthanide Decanoate Nanoparticles
A microwave-assisted solvothermal method is employed for the synthesis of the lanthanide decanoate nanoparticles.[1][2]
-
Precursor Solution Preparation: A solution of the corresponding lanthanide nitrate hydrate (Ln(NO₃)₃·xH₂O) is prepared in a mixture of ethanol and deionized water.
-
Ligand Addition: Decanoic acid is added to the lanthanide nitrate solution. The molar ratio of lanthanide to decanoic acid is typically maintained at 1:3.
-
Microwave Irradiation: The reaction mixture is sealed in a microwave reactor vessel and subjected to microwave irradiation at a controlled temperature and time. A typical condition is 150 °C for 30 minutes.
-
Product Isolation and Purification: After cooling, the resulting precipitate is collected by centrifugation, washed multiple times with ethanol and water to remove any unreacted precursors, and finally dried under vacuum.
Characterization of Liquid Crystal Phases
The identification and characterization of the liquid crystal phases are performed using a combination of standard analytical techniques.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and the associated enthalpy changes. A small amount of the dried sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is monitored as a function of temperature to identify endothermic and exothermic transitions corresponding to phase changes.
-
Polarized Optical Microscopy (POM): POM is employed to visually identify the liquid crystal phases by observing their characteristic textures. The sample is placed on a hot stage between two crossed polarizers and heated. The different liquid crystal phases will exhibit unique birefringent textures that can be used for their identification.
-
Temperature-Dependent X-ray Diffraction (XRD): XRD is used to determine the structural organization of the molecules within the different phases. The sample is mounted on a temperature-controlled stage, and XRD patterns are collected at various temperatures. In the smectic phases, the presence of sharp, low-angle diffraction peaks indicates a layered structure. The position of these peaks can be used to calculate the layer spacing (d-spacing).
Visualizing the Workflow and Phase Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the lanthanide ion and the observed liquid crystal phases.
References
- 1. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid crystalline behavior and photoluminescence of lanthanide decanoate nanoparticles synthesized by microwave radiation (Journal Article) | OSTI.GOV [osti.gov]
A Researcher's Guide to Precursor Selection for Lanthanum Oxide Nanoparticle Synthesis
An Objective Comparison of Performance and Experimental Protocols
The synthesis of lanthanum oxide (La₂O₃) nanoparticles with tailored properties is a cornerstone of advancements in catalysis, ceramics, and optics. A critical, yet often nuanced, decision in this process is the selection of the lanthanum precursor. This guide provides a comprehensive comparison of common and alternative precursors for the synthesis of La₂O₃ nanoparticles, supported by experimental data from peer-reviewed literature. We delve into the influence of different precursors on the final nanoparticle characteristics and provide detailed experimental protocols for various synthesis methods.
Precursor Performance Comparison: A Data-Driven Analysis
The choice of precursor significantly impacts key properties of the resulting La₂O₃ nanoparticles, including crystallite size, morphology, and purity. This section summarizes the performance of common lanthanum salts—nitrate, chloride, and acetate—across various synthesis techniques.
| Synthesis Method | Precursor | Average Crystallite/Particle Size (nm) | Morphology | Key Findings |
| Co-Precipitation | Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | 41 - 47[1][2] | Spherical with some agglomeration[1][2] | A widely used, cost-effective precursor. The presence of nitrates may require thorough washing to avoid impurities in the final product. |
| Lanthanum Chloride (LaCl₃) | ~188[1] | Spherical[1] | Can be used in simple and inexpensive precipitation methods. The resulting particle size can be larger compared to other precursors under similar conditions.[1] | |
| Sol-Gel | Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | 25 - 50[2] | Spherical | This precursor is often used in sol-gel methods, including eco-friendly green synthesis approaches.[2] |
| Lanthanum Chloride (LaCl₃) | Not explicitly stated in direct comparison | - | Used in sol-gel methods, often in combination with other reagents to control hydrolysis and condensation.[1] | |
| Lanthanum Acetate (La(CH₃COO)₃) | Not explicitly stated in direct comparison | - | Can be synthesized from La₂O₃ and acetic acid. Its decomposition characteristics influence the final oxide formation. | |
| Hydrothermal | Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) | 55 - 84 | - | A common precursor for hydrothermal synthesis, allowing for good control over particle size and morphology. |
| Combustion | Lanthanum Nitrate (La(NO₃)₃) | ~42[3] | Porous, agglomerated nanoparticles[3] | Acts as the oxidizer in the combustion reaction. The fuel-to-oxidizer ratio is a critical parameter for controlling particle size.[3] |
| Thermal Decomposition | Lanthanum(III) Acetylacetonate Complex | 13 - 25[4] | Spherical, porous | Organometallic complexes can serve as single-source precursors, offering good control over stoichiometry and potentially leading to smaller particle sizes.[4] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for common synthesis methods using different precursors.
Co-Precipitation using Lanthanum Nitrate
This method involves the precipitation of lanthanum hydroxide, followed by calcination to form lanthanum oxide.
Materials:
-
Lanthanum (III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Ethanol
-
Prepare a 0.1 M solution of Lanthanum Nitrate Hexahydrate in deionized water.
-
Prepare a 0.3 M solution of NaOH or NH₄OH.
-
Slowly add the alkaline solution dropwise to the lanthanum nitrate solution under constant stirring.
-
Continue stirring for a set period (e.g., 2 hours) to ensure complete precipitation of Lanthanum Hydroxide (La(OH)₃).
-
Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and by-products. Centrifugation can be used to separate the precipitate.
-
Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove residual solvent.
-
Calcine the dried powder in a muffle furnace at a high temperature (e.g., 600-800 °C) for a specific duration (e.g., 2-4 hours) to convert La(OH)₃ to La₂O₃.
Sol-Gel Synthesis using Lanthanum Chloride
The sol-gel process allows for the formation of a homogenous gel, which is then heat-treated to obtain the oxide nanoparticles.
Materials:
-
Lanthanum Chloride (LaCl₃)
-
Ethanol
-
A complexing agent (e.g., citric acid)
-
A catalyst (e.g., nitric acid)
Procedure:
-
Dissolve Lanthanum Chloride in ethanol.
-
In a separate container, dissolve the complexing agent (e.g., citric acid) in ethanol.
-
Mix the two solutions under vigorous stirring.
-
Add a few drops of the catalyst (e.g., nitric acid) to promote hydrolysis and condensation reactions, leading to the formation of a sol.
-
Continue stirring until a transparent gel is formed.
-
Age the gel for a period (e.g., 24 hours) at room temperature.
-
Dry the gel in an oven at a low temperature (e.g., 100-120 °C) to remove the solvent.
-
Calcine the dried gel at a high temperature (e.g., 700-900 °C) to obtain crystalline La₂O₃ nanoparticles.
Solution Combustion Synthesis using Lanthanum Nitrate
This method is a rapid, energy-efficient technique that utilizes an exothermic reaction between an oxidizer (lanthanum nitrate) and a fuel.
Materials:
-
Lanthanum Nitrate (La(NO₃)₃)
-
Fuel (e.g., urea, glycine, citric acid, acetamide)[3]
-
Deionized Water
Procedure: [3]
-
Calculate the stoichiometric amounts of lanthanum nitrate (oxidizer) and the chosen fuel. The fuel-to-oxidizer ratio (Ψ) is a critical parameter.
-
Dissolve both the lanthanum nitrate and the fuel in a minimum amount of deionized water in a crucible or beaker.
-
Heat the solution on a hot plate or in a preheated muffle furnace to a temperature that initiates the combustion reaction (typically 400-600 °C).[3]
-
The solution will dehydrate, forming a viscous gel, which will then auto-ignite, producing a voluminous, foamy powder.
-
The resulting powder is the as-synthesized La₂O₃ nanoparticles, which may be further calcined to improve crystallinity.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of La₂O₃ nanoparticles, highlighting the role of different precursors.
Caption: General workflow for La₂O₃ nanoparticle synthesis.
Caption: Detailed workflow for the co-precipitation method.
Conclusion
The selection of a precursor for the synthesis of La₂O₃ nanoparticles is a multi-faceted decision that depends on the desired nanoparticle characteristics, the chosen synthesis method, and considerations of cost and environmental impact. Lanthanum nitrate is a versatile and widely studied precursor, suitable for a range of synthesis techniques. Lanthanum chloride offers a simpler, often lower-cost alternative, though it may yield larger particle sizes. Lanthanum acetate and organometallic precursors provide further options for tailoring nanoparticle properties. By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to optimize the synthesis of La₂O₃ nanoparticles for their specific applications.
References
Lanthanum decanoate performance in catalytic reactions compared to commercial catalysts
For Researchers, Scientists, and Drug Development Professionals
Lanthanum decanoate, a metal carboxylate, is emerging as a catalyst with significant potential across various chemical transformations. This guide provides a comparative analysis of this compound's projected performance against established commercial catalysts in key industrial reactions, including transesterification and polymerization. The insights presented are derived from the documented catalytic behavior of various lanthanum compounds, offering a predictive assessment of this compound's efficacy.
Performance Comparison in Catalytic Reactions
Direct comparative data for this compound against commercial catalysts is limited in publicly available literature. However, by examining the performance of other lanthanum-based catalysts, we can extrapolate the expected advantages of this compound. Lanthanum-containing catalysts have demonstrated superior performance in several key areas. For instance, in transesterification processes for biodiesel production, catalytic systems augmented with lanthanum have shown notable improvements in conversion and selectivity. The unique physicochemical properties of lanthanum, such as its surface area, acidity, and basicity, are believed to play a crucial role in its catalytic activity.
Transesterification Reactions
Transesterification is a critical process in the synthesis of esters, with wide applications in the production of biodiesel and pharmaceuticals.
Table 1: Performance Comparison of this compound (Projected) vs. Commercial Catalysts in Transesterification
| Catalyst Type | Catalyst Example | Typical Operating Conditions | Conversion/Yield | Selectivity | Advantages | Disadvantages |
| Lanthanum Carboxylate (Projected) | This compound | Mild to moderate temperature and pressure | Potentially High | High | High selectivity, potential for heterogeneous application, low toxicity.[1][2] | Limited direct data available, potential for leaching in liquid-phase reactions. |
| Homogeneous Base Catalysts | Sodium Methoxide (NaOCH₃), Potassium Hydroxide (KOH) | Low temperature and pressure | Very High (often >98%)[3] | High | Fast reaction rates, high conversion.[3] | Saponification side reactions, catalyst recovery is difficult, corrosive.[3] |
| Heterogeneous Solid Base Catalysts | Calcium Oxide (CaO) | Moderate to high temperature | High (can exceed 90%)[4] | High | Easy separation from product, reusable, less corrosive.[4] | Slower reaction rates than homogeneous catalysts, potential for catalyst deactivation.[4] |
| Homogeneous Acid Catalysts | Sulfuric Acid (H₂SO₄) | High temperature and pressure | High | High | Effective for feedstocks with high free fatty acids.[3] | Slow reaction rates, corrosive, significant downstream processing required.[3] |
Lanthanum(III) catalysts, including lanthanum nitrate and lanthanum isopropoxide, have been shown to be highly effective for the transesterification of carboxylic esters.[1] These catalysts are notable for their high activity and selectivity, even with sterically hindered alcohols.[1] It is anticipated that this compound would exhibit similar beneficial properties.
Polymerization Reactions
In the field of polymer chemistry, lanthanum-based catalysts have shown promise in ring-opening polymerization, a key method for producing biodegradable polyesters.
Table 2: Performance Comparison of this compound (Projected) vs. Commercial Catalysts in Ring-Opening Polymerization
| Catalyst Type | Catalyst Example | Monomers | Polymer Properties | Advantages | Disadvantages |
| Lanthanum Carboxylate (Projected) | This compound | Lactones (e.g., caprolactone), Lactides | Controlled molecular weight, narrow polydispersity | High activity, potential for stereocontrol.[5] | Limited commercial-scale data. |
| Tin-Based Catalysts | Tin(II) Octoate (Sn(Oct)₂) | Lactones, Lactides | Good control over polymerization | Widely used, effective for various monomers.[1][6] | Potential for metal contamination in the polymer. |
| Ziegler-Natta Catalysts | TiCl₄/Al(C₂H₅)₃ | Olefins (e.g., ethylene, propylene) | High molecular weight, stereoregular polymers | High activity, produces highly crystalline polymers.[7] | Sensitive to impurities, broad molecular weight distribution.[7] |
| Metallocene Catalysts | Cp₂ZrCl₂/MAO | Olefins, Styrene | Narrow molecular weight distribution, uniform comonomer incorporation | High activity, precise control over polymer architecture. | High cost, sensitivity to impurities. |
Lanthanum compounds, such as aryloxy rare earth complexes, are known to efficiently catalyze the ring-opening polymerization of caprolactone to produce polycaprolactone, a biodegradable polyester with numerous biomedical applications.[5] This suggests that this compound could be a viable and effective catalyst for such polymerizations.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and validating catalytic performance data. Below are representative protocols for transesterification and polymerization reactions.
General Protocol for Transesterification of Triglycerides
-
Catalyst Preparation: this compound is synthesized by reacting lanthanum(III) chloride with sodium decanoate in a suitable solvent, followed by purification and drying.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a temperature probe. The flask is charged with the triglyceride (e.g., soybean oil) and an alcohol (e.g., methanol) in a specified molar ratio.
-
Catalysis: The this compound catalyst is added to the reaction mixture. The mixture is heated to the desired reaction temperature (e.g., 60-120°C) and stirred for a specified duration (e.g., 2-8 hours).
-
Product Analysis: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of triglycerides and the yield of fatty acid methyl esters (FAME).
-
Catalyst Recovery (for heterogeneous systems): After the reaction, a solid catalyst can be separated by filtration or centrifugation, washed with a solvent, and dried for reuse.
General Protocol for Ring-Opening Polymerization of ε-Caprolactone
-
Monomer and Catalyst Preparation: ε-Caprolactone is purified by distillation under reduced pressure. This compound is dried under vacuum before use.
-
Polymerization: In a glovebox, a dried Schlenk flask is charged with this compound and a specified amount of a co-initiator (e.g., an alcohol). The purified ε-caprolactone is then added.
-
Reaction Conditions: The flask is sealed and placed in a thermostated oil bath at the desired polymerization temperature (e.g., 110-150°C). The reaction is allowed to proceed for a predetermined time.
-
Polymer Isolation and Characterization: The polymerization is quenched by cooling the flask and dissolving the contents in a suitable solvent (e.g., dichloromethane). The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum. The molecular weight and polydispersity of the resulting polycaprolactone are determined by gel permeation chromatography (GPC). The structure of the polymer is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.
References
- 1. Catalysts for Ring-Opening Polymerization | Umicore [csm.umicore.com]
- 2. Lanthanum(iii) catalysts for highly efficient and chemoselective transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]
- 4. sri.jkuat.ac.ke [sri.jkuat.ac.ke]
- 5. alfachemic.com [alfachemic.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Phosphate Binding Capacity of Lanthanum Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphate binding performance of lanthanum compounds, focusing on experimental data to inform research and development in the management of hyperphosphatemia.
Executive Summary
Lanthanum-based phosphate binders are a critical therapeutic option for patients with hyperphosphatemia, a common complication of chronic kidney disease. Their efficacy is primarily attributed to the high affinity of the trivalent lanthanum ion (La³⁺) for phosphate, forming insoluble lanthanum phosphate complexes in the gastrointestinal tract, thereby reducing intestinal phosphate absorption.[1] This guide synthesizes available in vitro and preclinical data to compare the phosphate binding capacities of various lanthanum compounds and other commercially available phosphate binders. While lanthanum carbonate is the most extensively studied compound, emerging data on novel formulations like oxylanthanum carbonate suggest advancements in binding efficiency and patient pill burden.
Comparative Analysis of Phosphate Binding Capacity
The phosphate binding capacity of lanthanum compounds is influenced by factors such as pH, phosphate concentration, and the specific lanthanum salt. In vitro studies are essential for elucidating the fundamental binding characteristics of these compounds.
In Vitro Phosphate Binding Data
The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the phosphate binding affinity and capacity of lanthanum carbonate and other binders. Direct comparative studies under identical conditions for a wider range of lanthanum salts (e.g., acetate, citrate) are limited in the publicly available literature.
Table 1: Langmuir Equilibrium Binding Affinity (K₁) of Lanthanum Carbonate vs. Sevelamer Hydrochloride
| Compound | pH | K₁ (mM⁻¹) | Citation(s) |
| Lanthanum Carbonate | 3 - 7 | 6.1 ± 1.0 | [2][3] |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 | [2][3] |
| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 | [2][3] |
K₁ represents the binding affinity. A higher K₁ value indicates a stronger affinity for phosphate.
Table 2: In Vivo Efficacy of Lanthanum Carbonate in a Rat Model of Chronic Renal Failure
| Treatment Group | Mean Urinary Phosphate Excretion (% of control) | Citation(s) |
| Lanthanum Carbonate | Significantly reduced | [4] |
| Aluminum Hydroxide | Significantly reduced | [4] |
| Calcium Carbonate | Less effective than Lanthanum Carbonate | [4] |
| Sevelamer Hydrochloride | Least effective | [4] |
Table 3: Comparative Volume and Phosphate Binding of Commercially Available Binders
| Phosphate Binder | Daily Phosphate Binder Dose Volume (cm³) | Volume to Bind 1 g of Phosphate (cm³) | Citation(s) |
| Oxylanthanum Carbonate | 2.3 | 5.6 | [5][6] |
| Lanthanum Carbonate | 4.0 - 9.7 | 19.8 | [5][6] |
| Calcium Acetate | - | 25.0 | [5][6] |
| Ferric Citrate | - | 46.5 | [5][6] |
| Sevelamer Carbonate | 9.7 | 73.4 | [5][6] |
Lower volume to bind 1g of phosphate indicates higher binding potency per unit volume.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of phosphate binding capacity. The following outlines a general methodology for in vitro equilibrium and kinetic phosphate binding studies, based on established practices and regulatory guidelines.[7]
In Vitro Equilibrium Phosphate Binding Study
This study determines the binding affinity (K₁) and binding capacity (K₂) of a phosphate binder.
Objective: To evaluate the phosphate binding characteristics of a test compound at equilibrium.
Materials:
-
Test lanthanum compound (e.g., lanthanum carbonate powder)
-
Phosphate standard solution (e.g., potassium phosphate monobasic)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Simulated gastric and intestinal fluids (or buffers at relevant pH values)
-
Orbital shaker or dissolution apparatus
-
Centrifuge
-
Ion chromatograph or a validated spectrophotometric method for phosphate quantification
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with at least eight different concentrations (e.g., ranging from 5 to 100 mM) in a buffer of a specific pH (e.g., pH 3, 5, and 7 to simulate the gastrointestinal tract).[2]
-
Incubation: Add a fixed amount of the phosphate binder to each phosphate solution. Incubate the mixtures at a constant temperature (e.g., 37°C) for a predetermined time sufficient to reach equilibrium (e.g., 24 hours), with constant agitation.[7]
-
Separation: After incubation, separate the solid binder-phosphate complex from the solution by centrifugation or filtration.
-
Quantification of Unbound Phosphate: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.
-
Data Analysis: Calculate the amount of phosphate bound to the binder by subtracting the unbound phosphate concentration from the initial concentration. Analyze the data using the Langmuir isotherm model to determine the binding affinity constant (K₁) and the maximum binding capacity (K₂).[2]
In Vitro Kinetic Phosphate Binding Study
This study assesses the rate at which a phosphate binder binds to phosphate.
Objective: To determine the time required to reach binding equilibrium.
Procedure:
-
Preparation: Prepare phosphate solutions at two or three different concentrations (e.g., low, medium, and high).
-
Incubation and Sampling: Add the phosphate binder to the phosphate solutions and incubate at 37°C with agitation. Collect samples at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).[7]
-
Analysis: Measure the unbound phosphate concentration in each sample.
-
Data Interpretation: Plot the amount of bound phosphate against time to determine the rate of binding and the time to reach equilibrium.
Signaling Pathways and Mechanism of Action
Understanding the physiological pathways of phosphate homeostasis and the mechanism of action of lanthanum compounds is vital for drug development.
Mechanism of Action of Lanthanum Compounds
The primary mechanism of action for lanthanum-based phosphate binders is straightforward: in the acidic environment of the stomach and upper small intestine, lanthanum carbonate (or other salts) dissociates to release trivalent lanthanum ions (La³⁺).[1] These ions have a high affinity for dietary phosphate, forming highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[1] These complexes are then excreted in the feces, effectively reducing the net absorption of dietary phosphate.
Intestinal Phosphate Absorption Pathways
Intestinal phosphate absorption occurs through two main pathways: a passive, paracellular pathway and an active, transcellular pathway mediated by sodium-phosphate cotransporters. The primary transporter involved in active intestinal phosphate absorption is NaPi-IIb (SLC34A2).[8] Lanthanum compounds primarily act by binding dietary phosphate, making it unavailable for absorption through either of these pathways. There is no evidence to suggest that lanthanum directly interacts with or inhibits the intestinal phosphate transporters themselves.
FGF23-Klotho Signaling Pathway in Phosphate Homeostasis
The Fibroblast Growth Factor 23 (FGF23)-Klotho axis is a critical endocrine system that regulates phosphate homeostasis. FGF23 is a hormone secreted by osteocytes in response to high phosphate levels. It acts on the kidneys to increase urinary phosphate excretion. For FGF23 to exert its effects, it requires the co-receptor Klotho. This pathway is a key area of research for developing novel therapies for hyperphosphatemia.
Conclusion
Lanthanum carbonate demonstrates high phosphate binding affinity across a range of pH values relevant to the gastrointestinal tract. The newer formulation, oxylanthanum carbonate, shows promise for reducing pill burden while maintaining efficacy. While direct comparative data for a broader array of lanthanum salts is limited, the available evidence strongly supports the potent phosphate-binding capacity of lanthanum-based compounds. Future research should focus on head-to-head in vitro and in vivo studies of different lanthanum salts to provide a more comprehensive understanding of their comparative efficacy. The development of standardized and detailed experimental protocols will be essential for ensuring the comparability and reliability of these studies.
References
- 1. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 2. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of the Phosphate Binder, Lanthanum Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Phosphate-Binding Capacity of Oxylanthanum Carbonate with a Low Medication Volume: Comparison with Commercially Available Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Phosphate-Binding Capacity of Oxylanthanum Carbonate with a Low Medication Volume: Comparison with Commercially Available Phosphate Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. The intestinal phosphate transporter NaPi-IIb (Slc34a2) is required to protect bone during dietary phosphate restriction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lanthanum decanoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Lanthanum Decanoate, focusing on operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective work clothing. | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA approved respirator with a particulate filter. | Required when handling the powder form or if dust is generated. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Use non-sparking tools and avoid creating dust.[1]
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a cool, dry place.[1]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.
Emergency Procedures
In the event of an emergency, follow these procedures to mitigate harm.
First Aid:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Fire Fighting:
-
Suitable Extinguishing Media: Use a Class D dry powder extinguishing agent, dry sand, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use water, as some lanthanum compounds can react with water to release flammable gases.[1]
-
Protective Equipment: Wear a full-face, self-contained breathing apparatus (SCBA) and full protective clothing.
Disposal Plan
Dispose of this compound and its containers in accordance with all federal, state, and local regulations. Do not allow the material to enter sewers or waterways.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Spill Response Workflow
The following diagram outlines the step-by-step procedure for handling a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
